molecular formula C4H5NO3 B15558388 N-Acetylglycine-13C2,15N

N-Acetylglycine-13C2,15N

Número de catálogo: B15558388
Peso molecular: 115.09 g/mol
Clave InChI: UDBARZGUZJPRIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Acetylglycine-13C2,15N is a useful research compound. Its molecular formula is C4H5NO3 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C4H5NO3

Peso molecular

115.09 g/mol

Nombre IUPAC

2-acetyliminoacetic acid

InChI

InChI=1S/C4H5NO3/c1-3(6)5-2-4(7)8/h2H,1H3,(H,7,8)

Clave InChI

UDBARZGUZJPRIX-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

N-Acetylglycine-13C2,15N: A Comprehensive Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Acetylglycine-13C2,15N, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physical and chemical characteristics, provides experimental protocols for its analysis, and illustrates its application in metabolic research workflows.

Core Physicochemical Properties

This compound is an isotopically labeled form of N-Acetylglycine, where two carbon atoms and one nitrogen atom are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry and NMR.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is specific to the labeled compound, other parameters, such as the melting point, are derived from the unlabeled N-Acetylglycine and are expected to be nearly identical.

Identifier Value
IUPAC Name 2-acetamidoacetic acid-¹³C₂,¹⁵N
Synonyms Aceturic acid-¹³C₂,¹⁵N; Acetamidoacetic acid-¹³C₂,¹⁵N
CAS Number 1202222-42-1
Molecular Formula C₂¹³C₂H₇¹⁵NO₃
Molecular Weight 120.08 g/mol
Property Value Notes
Physical State White crystalline powderBased on data for unlabeled N-Acetylglycine.
Melting Point 207-209 °CData for unlabeled N-Acetylglycine.[2] The isotopic labeling is not expected to significantly alter the melting point.
Solubility Soluble in water and ethanol.[3] Slightly soluble in acetone and chloroform.[3] Insoluble in ether and benzene.[3]Data for unlabeled N-Acetylglycine.
Isotopic Purity Typically ≥98 atom % for ¹³C and ¹⁵NThis can vary by manufacturer and lot. A Certificate of Analysis should be consulted for precise isotopic enrichment.

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for its effective use in research. The following are standard protocols for determining its key physicochemical properties.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry.

  • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 207 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

  • The melting point is reported as this range.[4][5][6]

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

Materials:

  • This compound sample

  • Various solvents (e.g., water, ethanol, acetone, chloroform, ether, benzene)

  • Test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate the tubes vigorously using a vortex mixer for 30 seconds.

  • Visually inspect the tubes for the dissolution of the solid.

  • If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC, if a suitable chromophore is present or after derivatization.

Application in Research: A Workflow for Metabolic Tracing

This compound is primarily used as a tracer to follow the metabolic fate of glycine and acetate in biological systems. The heavy isotopes incorporated into the molecule allow its downstream metabolites to be distinguished from endogenous molecules by mass spectrometry.

G cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Analysis A This compound (Isotopic Tracer) C Introduction of Tracer A->C B Biological System (e.g., Cell Culture, Animal Model) B->C D Incubation / Time Course C->D E Sample Collection (e.g., Plasma, Tissue) D->E F Metabolite Extraction E->F G LC-MS/MS or GC-MS Analysis F->G H Detection of Labeled Metabolites G->H I Quantification of Isotope Enrichment H->I J Metabolic Pathway Elucidation I->J

Caption: Workflow for metabolic tracing using this compound.

This diagram illustrates the general workflow for a stable isotope tracer experiment. The labeled compound is introduced into a biological system. After a defined period, samples are collected, and metabolites are extracted. Analytical techniques such as mass spectrometry are then used to detect and quantify the incorporation of the heavy isotopes into various metabolites, allowing for the elucidation of metabolic pathways.

References

A Technical Guide to the Synthesis and Purification of N-Acetylglycine-¹³C₂,¹⁵N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetylglycine-¹³C₂,¹⁵N, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative analysis by NMR and mass spectrometry.[1] This document outlines a detailed experimental protocol adapted for small-scale synthesis to accommodate the high value of the isotopically labeled starting material, [¹³C₂,¹⁵N]glycine.

Introduction

N-Acetylglycine, the acetylated form of the amino acid glycine, plays a role in various biological processes. The incorporation of stable isotopes, specifically ¹³C at both carbon positions and ¹⁵N at the nitrogen position, creates a valuable tracer for metabolic flux analysis and a precise internal standard for quantitative mass spectrometry and NMR-based studies.[1] The synthesis of this labeled compound follows the well-established method of N-acetylation of glycine using acetic anhydride.[2]

Synthesis of N-Acetylglycine-¹³C₂,¹⁵N

The synthesis of N-Acetylglycine-¹³C₂,¹⁵N is achieved through the N-acetylation of [¹³C₂,¹⁵N]glycine using acetic anhydride in an aqueous medium. This method is known for its high yield and straightforward procedure.[2]

Reaction Scheme

The chemical reaction for the synthesis is as follows:

Glycine-¹³C₂,¹⁵N reacts with acetic anhydride to yield N-Acetylglycine-¹³C₂,¹⁵N and acetic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
[¹³C₂,¹⁵N]Glycine¹³C₂H₅¹⁵NO₂78.05Starting material. Purity should be ≥98%.
Acetic Anhydride(CH₃CO)₂O102.09Reagent grade, ≥98% purity.
Deionized WaterH₂O18.02High purity water is essential.
IceH₂O-For cooling and washing.
Experimental Protocol

This protocol is adapted from established methods for the N-acetylation of glycine and scaled for a representative synthesis starting with 100 mg of [¹³C₂,¹⁵N]glycine.[2]

  • Dissolution of Labeled Glycine: In a 10 mL round-bottom flask equipped with a small magnetic stir bar, dissolve 100 mg (1.28 mmol) of [¹³C₂,¹⁵N]glycine in 0.4 mL of deionized water. Stir the mixture at room temperature until the glycine is completely dissolved.

  • Addition of Acetic Anhydride: While stirring vigorously, add 0.26 mL (2.75 mmol, a slight excess) of acetic anhydride to the glycine solution in a single portion.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and the solution may become warm. Stirring is continued for 20-30 minutes.

  • Crystallization: After the initial reaction period, place the flask in an ice bath to facilitate the crystallization of the N-Acetylglycine-¹³C₂,¹⁵N. For complete crystallization, the mixture can be stored in a refrigerator (4°C) overnight.

  • Isolation of the Product: Collect the crystalline product by vacuum filtration using a small Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the purified N-Acetylglycine-¹³C₂,¹⁵N product under vacuum to a constant weight.

Expected Yield

The reported yield for the large-scale synthesis of unlabeled N-Acetylglycine is typically high, in the range of 89-92%.[2] For a small-scale synthesis with the labeled compound, a slightly lower yield should be anticipated due to transfers and handling of smaller quantities. A reasonable expected yield would be in the range of 80-90%.

Starting MaterialTheoretical YieldExpected Yield (85%)
100 mg of [¹³C₂,¹⁵N]Glycine150 mg127.5 mg

Purification of N-Acetylglycine-¹³C₂,¹⁵N

For most research applications, the product obtained after washing and drying is of sufficient purity. However, if higher purity is required, recrystallization can be performed.

Recrystallization Protocol
  • Dissolution: Dissolve the crude N-Acetylglycine-¹³C₂,¹⁵N in a minimal amount of boiling deionized water.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.

Characterization

The successful synthesis and purity of N-Acetylglycine-¹³C₂,¹⁵N can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

The molecular weight of N-Acetylglycine-¹³C₂,¹⁵N is 120.08 g/mol .[3] Mass spectrometry will show a molecular ion peak corresponding to this mass, confirming the incorporation of the stable isotopes.

CompoundMolecular FormulaMolar Mass ( g/mol )
N-Acetylglycine (unlabeled)C₄H₇NO₃117.10
N-Acetylglycine-¹³C₂,¹⁵N¹³C₂¹²C₂H₇¹⁵NO₃120.08
NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation. The ¹H and ¹³C NMR spectra will show characteristic shifts for N-Acetylglycine. The presence of ¹³C and ¹⁵N will result in specific splitting patterns (coupling) that can be observed.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • ~2.0 ppm (singlet, 3H, -COCH₃)

  • ~3.9 ppm (singlet, 2H, -CH₂-)

Expected ¹³C NMR Chemical Shifts (in D₂O):

  • ~22 ppm (-COCH₃)

  • ~43 ppm (-CH₂-)

  • ~174 ppm (-COOH)

  • ~175 ppm (-CONH-)

Workflow and Pathway Diagrams

Synthesis Workflow

Synthesis_Workflow Start Start: [¹³C₂,¹⁵N]Glycine in Water Add_AA Add Acetic Anhydride Start->Add_AA React Stir at Room Temperature (20-30 min) Add_AA->React Crystallize Cool in Ice Bath & Refrigerate Overnight React->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Ice-Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: N-Acetylglycine-¹³C₂,¹⁵N Dry->Product

Caption: Workflow for the synthesis of N-Acetylglycine-¹³C₂,¹⁵N.

Purification Workflow

Purification_Workflow Start Crude Product Dissolve Dissolve in Minimal Boiling Water Start->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ice-Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Purified Product Dry->Pure_Product

Caption: Workflow for the purification of N-Acetylglycine-¹³C₂,¹⁵N by recrystallization.

Conclusion

This guide provides a detailed and practical protocol for the synthesis and purification of N-Acetylglycine-¹³C₂,¹⁵N, a valuable tool for modern scientific research. By following the outlined procedures, researchers can confidently produce this isotopically labeled compound with high purity and in good yield, enabling advanced studies in metabolism, drug development, and quantitative proteomics.

References

A Technical Guide to the Isotopic Enrichment and Purity Analysis of N-Acetylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycine, a derivative of the simplest amino acid, glycine, plays a role in various biological processes and is utilized in biomedical research. The isotopically labeled form, N-Acetylglycine-13C2,15N, in which the two glycine carbons are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), serves as a powerful tool in metabolic research, drug development, and clinical diagnostics. Its use as an internal standard and a tracer in metabolic fate studies allows for precise quantification and elucidation of biochemical pathways.[1][2] This technical guide provides an in-depth overview of the core methodologies for analyzing the isotopic enrichment and purity of this compound, focusing on mass spectrometry and nuclear magnetic resonance spectroscopy.

Data Presentation

The quantitative analysis of this compound is crucial for ensuring the accuracy and reliability of experimental results. The following tables summarize typical specifications for isotopic enrichment and chemical purity.

Table 1: Isotopic Enrichment Specifications

ParameterSpecification
¹³C Enrichment≥ 99 atom %
¹⁵N Enrichment≥ 98 atom %
Isotopic Purity≥ 98%

Note: These values are typical and may vary by manufacturer. Always refer to the Certificate of Analysis for lot-specific data.

Table 2: Chemical Purity and Physical Properties

ParameterSpecification
Chemical Purity (CP)≥ 98%
AppearanceWhite to off-white solid
Molecular FormulaC₂¹³C₂H₇¹⁵NO₃
Molecular Weight~120.08 g/mol
Melting Point207-209 °C (decomposes)

Experimental Protocols

The determination of isotopic enrichment and purity of this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for quantifying the incorporation of stable isotopes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed methods.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Enrichment Analysis

This protocol is adapted from established methods for the analysis of N-acetylated amino acids.[3][4]

a. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Create a series of dilutions to establish a calibration curve.

  • Sample Derivatization (Esterification and Acetylation):

    • Dry an aliquot of the sample or standard under a stream of nitrogen gas.

    • Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour to form the methyl ester.

    • Evaporate the methanol under nitrogen at room temperature.

    • Add 250 µL of Dichloromethane (DCM) and evaporate under nitrogen to remove any remaining reagents.

    • To the dried residue, add 1 mL of a mixture of acetic anhydride, triethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes.

    • Evaporate the reagents under a stream of nitrogen at room temperature.

    • Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.[3]

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp to 140°C at 15°C/min, hold for 4 minutes.

    • Ramp to 240°C at 12°C/min, hold for 5 minutes.[4]

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

c. Data Analysis:

  • Isotopic Enrichment Calculation: Determine the relative abundance of the molecular ion peaks corresponding to the unlabeled (M+0), singly labeled (M+1, M+2), and fully labeled (M+3) N-Acetylglycine. The isotopic enrichment is calculated from the ratio of the integrated peak areas of the labeled species to the total integrated peak area of all isotopic species.

  • Purity Assessment: Chemical purity is determined by comparing the peak area of the N-Acetylglycine derivative to the total area of all peaks in the chromatogram.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Purity and Quantification

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing samples from complex biological matrices.[5][6][7]

a. Sample Preparation:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% methanol in water). For quantification in biological samples, use a protein precipitation method (e.g., with acetonitrile or trichloroacetic acid) to remove larger molecules.

  • Internal Standard: For absolute quantification, an appropriate internal standard (e.g., d3-N-acetylcysteine) should be used.[5]

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system (e.g., Thermo Vanquish, Waters Acquity).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetylglycine (unlabeled): m/z 118.05 -> 76.04

    • This compound: m/z 121.06 -> 78.05 (predicted)

c. Data Analysis:

  • Purity Analysis: The purity is determined by the relative peak area of this compound in the chromatogram.

  • Isotopic Enrichment: The relative abundance of the labeled and unlabeled species is determined by comparing the integrated peak areas of their respective MRM transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and is a powerful tool for confirming isotopic labeling at specific atomic positions. Both ¹H and ¹³C NMR are valuable for the analysis of this compound.

1. ¹H and ¹³C NMR Spectroscopy Protocol

a. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

b. NMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

c. Spectral Interpretation:

  • ¹H NMR: The spectrum of unlabeled N-Acetylglycine in D₂O typically shows a singlet for the acetyl methyl protons (~2.0 ppm) and a singlet for the methylene protons (~3.8 ppm).[8][9] In the ¹³C₂ labeled compound, the methylene proton signal will appear as a doublet due to one-bond coupling to the adjacent ¹³C nucleus. The presence of ¹⁵N will result in further splitting of the methylene proton signal due to two-bond coupling.

  • ¹³C NMR: The spectrum of unlabeled N-Acetylglycine shows signals for the acetyl methyl carbon (~22 ppm), the methylene carbon (~43 ppm), and the carboxyl carbon (~174 ppm).[10] For this compound, the signals for the glycine carbons will be significantly enhanced, confirming the isotopic enrichment at these positions. The one-bond ¹³C-¹⁵N coupling will result in a doublet for the methylene carbon signal.

  • Isotopic Enrichment Estimation: The isotopic enrichment can be estimated by comparing the integral of the satellite peaks (due to ¹³C coupling) with the central peak in the ¹H NMR spectrum of a partially labeled sample, or by quantitative ¹³C NMR.

Mandatory Visualizations

Biosynthesis of N-Acetylglycine

The following diagram illustrates the primary metabolic pathway for the synthesis of N-Acetylglycine.

cluster_0 Cellular Environment cluster_1 Enzymatic Reaction cluster_2 Product Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT AcetylCoA Acetyl-CoA AcetylCoA->GLYAT NAcetylglycine N-Acetylglycine GLYAT->NAcetylglycine Synthesis CoA Coenzyme A GLYAT->CoA Release

Caption: Biosynthesis of N-Acetylglycine from Glycine and Acetyl-CoA.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines a typical experimental workflow for using this compound as a metabolic tracer in cell culture.

A Cell Culture (e.g., in standard media) B Introduction of This compound into media A->B C Time-course Incubation B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F Data Analysis: Isotopologue Distribution E->F G Metabolic Flux Analysis F->G

Caption: Workflow for metabolic tracing with this compound.

Logical Relationship for Purity and Enrichment Analysis

The following diagram illustrates the logical flow of analyzing this compound for both chemical purity and isotopic enrichment.

Start This compound Sample Purity Chemical Purity Analysis Start->Purity Enrichment Isotopic Enrichment Analysis Start->Enrichment MS Mass Spectrometry (LC-MS or GC-MS) Purity->MS Enrichment->MS NMR NMR Spectroscopy (1H, 13C) Enrichment->NMR PurityResult Purity ≥ 98%? MS->PurityResult EnrichmentResult Enrichment ≥ 98%? MS->EnrichmentResult NMR->EnrichmentResult PurityResult->EnrichmentResult Yes Fail Does Not Meet Specifications PurityResult->Fail No Pass Qualified for Use EnrichmentResult->Pass Yes EnrichmentResult->Fail No

Caption: Analysis workflow for this compound qualification.

Conclusion

The accurate determination of isotopic enrichment and chemical purity of this compound is paramount for its effective use in research and development. Mass spectrometry and NMR spectroscopy are indispensable tools for this purpose, providing complementary information on the isotopic labeling and overall purity of the compound. The protocols and data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound in their experimental workflows. Adherence to rigorous analytical methodologies will ultimately lead to more precise and reproducible scientific outcomes.

References

The Metabolic Journey of N-Acetylglycine-13C2,15N: An In-Depth In Vivo Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of N-Acetylglycine-13C2,15N, a dual-labeled stable isotope tracer. By tracing the path of the heavy carbon and nitrogen atoms, researchers can elucidate the intricate dynamics of glycine metabolism, its role in various biosynthetic and detoxification pathways, and its potential as a signaling molecule. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key metabolic and signaling pathways using Graphviz diagrams.

Introduction to N-Acetylglycine and Stable Isotope Tracing

N-Acetylglycine (NAG) is an N-acetylated derivative of the amino acid glycine.[1][2] It is an endogenous metabolite found in various tissues and biofluids and is involved in several metabolic processes.[3] The use of stable isotope-labeled molecules, such as this compound, offers a powerful, non-radioactive method to track the metabolic fate of compounds in vivo.[] By replacing specific carbon and nitrogen atoms with their heavier, stable isotopes (¹³C and ¹⁵N), the tracer molecule and its downstream metabolites can be distinguished from their naturally abundant counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5] This allows for the quantitative analysis of metabolic fluxes and pathway activities.[6][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Quantitative Pharmacokinetic Data (Proxy from N-Acetylcysteine)

The following tables summarize the pharmacokinetic parameters of N-acetylcysteine (NAC) in humans, which can be used as a proxy to estimate the behavior of N-Acetylglycine. It is important to note that these are estimates and the actual values for N-Acetylglycine may differ.

Table 1: Pharmacokinetic Parameters of N-Acetylcysteine (NAC) after Intravenous and Oral Administration in Healthy Volunteers

ParameterIntravenous AdministrationOral AdministrationReference(s)
Bioavailability -6 - 10%[5]
Volume of Distribution (Vd) 0.33 L/kg0.33 - 0.47 L/kg[5][8]
Total Body Clearance 0.21 L/h/kg-[5]
Renal Clearance ~30% of total clearance-[5]
Elimination Half-life (t½) 2.27 h6.25 h[5][8]
Mean Residence Time (MRT) 1.62 h-[5]
Peak Plasma Concentration (Cmax) -0.35 - 4 mg/L (200-400 mg dose)[8]
Time to Peak Plasma Concentration (Tmax) -1 - 2 h[8]

Table 2: Tissue Distribution of N-Acetylcysteine (NAC) in Mice

TissueUptake ObservedTime to UptakeEffect on Glutathione (GSH) LevelsReference(s)
Liver YesWithin 15 minNo significant change[9]
Kidney Yes--[10][11]
Bladder YesWithin 15 min~2-fold increase[9]
Bone Marrow YesWithin 15 min50-70% decrease (in granulocytes)[9]
Brain No--[9]
Spinal Cord No--[9]

Metabolic Pathways

Once administered, this compound is anticipated to undergo several metabolic transformations. The primary pathways include deacetylation to release labeled glycine, and the subsequent entry of this glycine into central carbon and nitrogen metabolism.

Deacetylation and Glycine Release

The initial and primary metabolic fate of N-Acetylglycine is its hydrolysis (deacetylation) to yield [¹³C₂,¹⁵N]-glycine and acetate. This reaction is catalyzed by acylases, with particularly high activity found in the kidneys and liver.[11][12]

Glycine Conjugation Pathway

N-Acetylglycine itself is formed through the glycine conjugation pathway. This pathway is a crucial detoxification route in the liver, where glycine N-acyltransferase (GLYAT) catalyzes the conjugation of glycine with various acyl-CoA molecules.[13][14] The administration of exogenous this compound can provide insights into the dynamics and capacity of this pathway.

Glycine_Conjugation_Pathway cluster_mito Mitochondrion Acyl_CoA Acyl-CoA (e.g., Benzoyl-CoA) NAG This compound Acyl_CoA->NAG GLYAT Glycine [13C2,15N]-Glycine Glycine->NAG CoA Coenzyme A NAG->CoA Acylase Acylase (Kidney, Liver) NAG->Acylase Acylase->Glycine Acetate Acetate Acylase->Acetate

Figure 1: Glycine Conjugation and Deacetylation Pathway.
Glycine Cleavage System and One-Carbon Metabolism

The released [¹³C₂,¹⁵N]-glycine can be catabolized by the mitochondrial glycine cleavage system (GCS).[15][16] This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[1][6] The ¹³C and ¹⁵N labels from glycine can then be traced into various biosynthetic pathways that utilize one-carbon units, such as the synthesis of purines, thymidine, and methionine.[6]

Glycine_Cleavage_System cluster_gcs Glycine Cleavage System (Mitochondrion) cluster_one_carbon One-Carbon Metabolism Glycine [13C2,15N]-Glycine GCS GCS Glycine->GCS GCS Enzymes (GLDC, AMT, GCSH, DLD) CO2 13CO2 NH3 15NH3 THF Tetrahydrofolate (THF) THF->GCS Methylene_THF 5,10-Methylene-THF (13C-labeled) Purines Purine Synthesis Methylene_THF->Purines Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methionine Methionine Cycle Methylene_THF->Methionine GCS->CO2 GCS->NH3 GCS->Methylene_THF

Figure 2: Glycine Cleavage System and One-Carbon Metabolism.

Potential Signaling Roles

Beyond its metabolic functions, N-acetylated amino acids and N-acyl glycines are emerging as signaling molecules. While the specific signaling pathways for N-Acetylglycine are not fully elucidated, studies on related compounds suggest potential interactions with cellular signaling cascades. For instance, N-acetylcysteine has been shown to influence pathways like Notch2 and EGFR/Akt signaling.[17][18] N-acyl glycines may also interact with G protein-coupled receptors (GPCRs) or ion channels.[19][20]

Signaling_Pathways cluster_receptors Potential Membrane Targets cluster_intracellular Intracellular Signaling Cascades NAG N-Acetylglycine GPCR GPCRs NAG->GPCR ? IonChannel Ion Channels NAG->IonChannel ? Notch Notch Signaling NAG->Notch ? EGFR_Akt EGFR/Akt Pathway NAG->EGFR_Akt ? CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GPCR->CellularResponse IonChannel->CellularResponse Notch->CellularResponse EGFR_Akt->CellularResponse

Figure 3: Potential Signaling Roles of N-Acetylglycine.

Experimental Protocols

A typical in vivo study to trace the metabolic fate of this compound involves several key steps from tracer administration to data analysis.

Animal Model and Tracer Administration
  • Animal Model: C57BL/6 mice are a commonly used model for in vivo metabolic studies.

  • Tracer: this compound is dissolved in a sterile saline solution.

  • Administration:

    • Intravenous (IV) Infusion: A primed-constant infusion is often used to achieve a metabolic steady state. A bolus "priming" dose is administered to rapidly bring the plasma concentration to the desired level, followed by a continuous infusion at a lower rate to maintain this concentration.

    • Intraperitoneal (IP) Injection: A single bolus injection can be used for dynamic studies.

    • Oral Gavage: To study oral bioavailability and first-pass metabolism.

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected at various time points post-administration via tail vein or cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.

  • Tissue Harvesting: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, muscle) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

  • Urine Collection: Urine can be collected throughout the study using metabolic cages.

  • Sample Preparation for Mass Spectrometry:

    • Protein Precipitation: Plasma and homogenized tissue samples are treated with a cold solvent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Supernatant Collection: The samples are centrifuged, and the supernatant containing the metabolites is collected.

    • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), metabolites may need to be derivatized to increase their volatility.

    • Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

Mass Spectrometry Analysis
  • Instrumentation: High-resolution mass spectrometers, such as a Q Exactive Orbitrap or a triple quadrupole mass spectrometer, are used for the analysis.[5]

  • Chromatography: Liquid chromatography (LC) or gas chromatography (GC) is used to separate the metabolites before they enter the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is typically used for LC-MS.

    • Scan Mode: For quantitative analysis, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) is used to specifically detect the precursor and product ions of N-Acetylglycine and its labeled metabolites.

    • Resolution: High resolution is crucial to distinguish between the ¹³C and ¹⁵N isotopologues.[5]

Experimental Workflow Diagram

Experimental_Workflow Tracer_Prep Tracer Preparation (this compound in saline) Administration In Vivo Administration (IV, IP, or Oral Gavage) Tracer_Prep->Administration Sample_Collection Sample Collection (Blood, Tissues, Urine at time points) Administration->Sample_Collection Animal_Model Animal Model (e.g., C57BL/6 Mice) Animal_Model->Administration Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Prep MS_Analysis LC-MS/MS or GC-MS Analysis (Detection of Isotopologues) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Quantification, Flux Analysis) MS_Analysis->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Figure 4: Experimental Workflow for In Vivo Stable Isotope Tracing.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for investigating the in vivo dynamics of glycine metabolism, detoxification pathways, and one-carbon metabolism. By combining carefully designed in vivo experiments with high-resolution mass spectrometry, researchers can gain quantitative insights into these fundamental biological processes. The information presented in this technical guide serves as a comprehensive resource for scientists and drug development professionals aiming to utilize this advanced methodology in their research endeavors. Further studies are warranted to delineate the specific signaling roles of N-Acetylglycine and to obtain direct pharmacokinetic data for this valuable tracer molecule.

References

Navigating the Stability and Storage of N-Acetylglycine-¹³C₂,¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for N-Acetylglycine-¹³C₂,¹⁵N. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its integrity and the accuracy of experimental results in research and drug development. This document outlines recommended storage, potential degradation pathways, and methodologies for stability assessment.

Executive Summary

N-Acetylglycine-¹³C₂,¹⁵N, a stable isotope-labeled derivative of N-Acetylglycine, is a valuable tool in metabolic research and as an internal standard for quantitative analysis. While inherently more stable than their radioactive counterparts, proper handling and storage are paramount to prevent degradation and maintain isotopic enrichment. This guide synthesizes available data and established principles of chemical stability to provide best-practice recommendations.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the integrity of N-Acetylglycine-¹³C₂,¹⁵N. Based on information from various suppliers and safety data sheets for the unlabeled analogue, the following conditions are recommended.

Table 1: Recommended Storage Conditions for N-Acetylglycine-¹³C₂,¹⁵N

ConditionTemperatureAtmosphereLightAdditional Notes
Long-term Storage -20°C[1][2]Dry, inert atmosphere recommendedProtect from lightFor periods exceeding one year.
Short-term Storage 2-8°C[3][4][5]DryProtect from lightFor routine use and periods up to several months.
Solutions -80°C[1][2]Tightly sealed containerProtect from lightFor stock solutions to minimize freeze-thaw cycles.

Stability Profile

N-Acetylglycine-¹³C₂,¹⁵N is generally a stable compound under recommended storage conditions.[6][7][8] However, exposure to harsh conditions can lead to degradation. The primary stability concerns are hydrolysis, thermal decomposition, and photolysis.

Table 2: Summary of Stability Data for N-Acetylglycine

Stress FactorConditionObserved EffectPotential Degradation Products
Hydrolysis Acidic or basic pHThe amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable.[9][10]Glycine-¹³C₂,¹⁵N, Acetic Acid
Thermal High temperatures (e.g., >200°C)Decomposition can occur, generating toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7][8]Various decomposition products
Oxidation Strong oxidizing agentsThe molecule can be oxidized, though specific products are not well-documented for this compound.[6]Oxidized derivatives
Photostability UV light exposureUV photolysis can induce degradation, potentially through cleavage of the acetyl group.[11]Glycine-¹³C₂,¹⁵N, various photoproducts

Potential Degradation Pathways

While specific degradation pathways for N-Acetylglycine-¹³C₂,¹⁵N are not extensively documented, logical pathways can be inferred from its chemical structure and the behavior of similar N-acetylated amino acids. The most probable non-thermal degradation route is the hydrolysis of the amide bond.

G Potential Hydrolytic Degradation of N-Acetylglycine-¹³C₂,¹⁵N NAG N-Acetylglycine-¹³C₂,¹⁵N Gly Glycine-¹³C₂,¹⁵N NAG->Gly Hydrolysis AcOH Acetic Acid NAG->AcOH Hydrolysis H2O H₂O (Acid/Base) H2O->NAG G Forced Degradation Experimental Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Sample N-Acetylglycine-¹³C₂,¹⁵N Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation Analysis->Data

References

Navigating the Isotopic Landscape: A Technical Guide to the NMR Chemical Shifts of N-Acetylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) chemical shifts for N-Acetylglycine-¹³C₂,¹⁵N. This isotopically labeled compound serves as a crucial tool in a variety of research applications, including as an internal standard for quantitative NMR and in metabolic tracer studies. This document outlines the expected chemical shifts, detailed experimental protocols for data acquisition, and a logical workflow for such analyses.

Expected NMR Chemical Shifts

The introduction of ¹³C and ¹⁵N isotopes into the N-Acetylglycine molecule provides unique signatures in NMR spectroscopy, enabling researchers to distinguish it from its unlabeled counterpart and other molecules in complex mixtures. The expected chemical shifts are based on experimental data for the unlabeled molecule and known ranges for the labeled nuclei.

The isotopic labeling in N-Acetylglycine-¹³C₂,¹⁵N specifically involves the two carbon atoms of the glycine backbone and the nitrogen atom of the amide linkage. This labeling scheme is particularly useful for tracing the metabolic fate of the glycine moiety.

Table 1: Expected NMR Chemical Shifts for N-Acetylglycine-¹³C₂,¹⁵N

Atom NameNucleusExpected Chemical Shift (ppm)MultiplicityNotes
Acetyl Methyl (CH₃)¹H~2.03SingletThis proton signal is typically sharp and serves as a good internal reference point.
Glycine Methylene (CH₂)¹H~3.73 - 3.76SingletIn D₂O, the amide proton is exchanged, leading to a singlet. In protic solvents, this signal would be a doublet due to coupling with the amide proton.[1]
Amide (NH)¹H~8.00TripletThis peak is only observable in non-deuterated solvents and will couple to the adjacent methylene protons. Its chemical shift can be highly dependent on solvent and temperature.
Acetyl Methyl (CH₃)¹³C~22.2SingletThe chemical shift of this carbon is generally unaffected by the isotopic labeling of the glycine portion.[1]
Glycine Methylene (¹³CH₂)¹³C~43.7SingletThis carbon is isotopically labeled. Its chemical shift is similar to the unlabeled compound.[1]
Glycine Carboxyl (¹³COOH)¹³C~174.4 - 177.3SingletThis carbon is also isotopically labeled. The exact chemical shift can be sensitive to the pH of the solution.[1]
Acetyl Carbonyl (C=O)¹³C~174.4 - 177.3SingletThe chemical shift of this carbonyl carbon is in a similar region to the glycine carboxyl carbon.[1]
Amide (¹⁵NH)¹⁵N~110 - 120-The expected chemical shift for the amide nitrogen is based on typical values for secondary amides.[2] The precise value can be influenced by hydrogen bonding and solvent interactions.

Note: Chemical shifts are referenced to DSS for ¹H and ¹³C in D₂O, and liquid ammonia for ¹⁵N. Values are based on data from the Biological Magnetic Resonance Bank (BMRB) entry bmse000610 and typical ranges for the respective nuclei.[1]

Experimental Protocols

Acquiring high-quality NMR data for N-Acetylglycine-¹³C₂,¹⁵N requires careful sample preparation and optimization of instrument parameters. The following provides a detailed methodology for key NMR experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of N-Acetylglycine-¹³C₂,¹⁵N in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3] For aqueous samples, adjusting the pH to a desired value (e.g., 7.4) with dilute NaOD or DCl is recommended.

  • Internal Standard: For quantitative applications, a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample into a clean 5 mm NMR tube using a syringe filter.[3]

  • Degassing: For experiments sensitive to dissolved oxygen, particularly for long-duration experiments or T₁ measurements, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

The following are representative parameters for a Bruker 600 MHz spectrometer. These should be adapted based on the specific instrument and experimental goals.

1D ¹H NMR:

  • Pulse Program: zg30 or zgpr (with water suppression)

  • Spectral Width (SW): 12 ppm

  • Number of Scans (NS): 16-64

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Temperature: 298 K

1D ¹³C NMR:

  • Pulse Program: zgpg30 (with proton decoupling)

  • Spectral Width (SW): 200 ppm

  • Number of Scans (NS): 1024 or more (due to the lower gyromagnetic ratio of ¹³C)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

1D ¹⁵N NMR:

  • Pulse Program: zgpg30 (with proton decoupling) or a more sensitive pulse sequence like DEPT.

  • Spectral Width (SW): 150 ppm

  • Number of Scans (NS): 4096 or more (due to the very low gyromagnetic ratio and natural abundance of ¹⁵N, though the isotopic enrichment of the sample significantly reduces the required number of scans).

  • Acquisition Time (AQ): 0.5-1 second

  • Relaxation Delay (D1): 5-10 seconds

2D [¹H, ¹³C] HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2

  • Spectral Width (SW): ¹H dimension: 12 ppm; ¹³C dimension: 180 ppm

  • Number of Increments in F1: 256-512

  • Number of Scans (NS): 8-16 per increment

  • Relaxation Delay (D1): 1.5-2 seconds

2D [¹H, ¹⁵N] HSQC:

  • Pulse Program: hsqcfpf3gpph

  • Spectral Width (SW): ¹H dimension: 12 ppm; ¹⁵N dimension: 40 ppm

  • Number of Increments in F1: 128-256

  • Number of Scans (NS): 16-32 per increment

  • Relaxation Delay (D1): 1.5-2 seconds

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of an isotopically labeled compound like N-Acetylglycine-¹³C₂,¹⁵N.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound N-Acetylglycine-¹³C₂,¹⁵N Dissolve Dissolve & Mix Compound->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Standard Internal Standard Standard->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune Tune & Shim Filter->Tune NMR_Spec NMR Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C, ¹⁵N) Acquire_2D Acquire 2D Spectra (HSQC, HMBC) Acquire_1D->Acquire_2D Process Fourier Transform Phase & Baseline Correction Acquire_2D->Process Reference Chemical Shift Referencing Process->Reference Assign Peak Assignment Reference->Assign Integrate Integration & Quantification Assign->Integrate Report Final Report Integrate->Report

Figure 1. General workflow for NMR analysis.

This comprehensive guide provides the foundational information required for researchers and scientists to effectively utilize N-Acetylglycine-¹³C₂,¹⁵N in their NMR-based studies. The provided chemical shift data, experimental protocols, and workflow diagram are intended to facilitate experimental design and data interpretation, ultimately enabling more precise and reliable scientific outcomes.

References

A Technical Guide to High-Purity N-Acetylglycine-¹³C₂,¹⁵N for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Quality Benchmarks, and Experimental Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in utilizing high-purity N-Acetylglycine-¹³C₂,¹⁵N. This stable isotope-labeled compound is a critical tool in a variety of research applications, from metabolic studies to its use as an internal standard in quantitative mass spectrometry. This guide provides a detailed overview of commercial suppliers, their product specifications, and relevant experimental protocols to facilitate its effective implementation in the laboratory.

Commercial Availability and Supplier Specifications

High-purity N-Acetylglycine-¹³C₂,¹⁵N is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The quality and purity of the compound are paramount for accurate and reproducible experimental results. Below is a comparative summary of the key specifications offered by leading suppliers. This data is primarily sourced from publicly available information on supplier websites and product data sheets. For lot-specific and the most detailed quantitative data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Stated Purity/AssayIsotopic Purity/Enrichment
MedChemExpress N-Acetylglycine-¹³C₂,¹⁵N1202222-42-1120.08Information available on CoA¹³C and ¹⁵N labeled
Santa Cruz Biotechnology N-Acetylglycine-¹³C₂,¹⁵N1202222-42-1120.08Lot-specific data on CoA¹³C₂, ¹⁵N
Sigma-Aldrich N-Acetylglycine-¹⁵NNot Applicable118.1098% (CP)98 atom % ¹⁵N
Cambridge Isotope Laboratories, Inc. Glycine, N-acetyl (2-¹³C, 99%)Not ApplicableNot SpecifiedInformation available on CoA99% ¹³C
BOC Sciences N-Acetylglycine-¹³C₂,¹⁵N1202222-42-1120.08Information available on CoAInformation available on CoA
LGC Standards N-Acetylglycine-¹³C₂,¹⁵N1202222-42-1120.08High quality reference standardInformation available on CoA

Note: The information in this table is based on currently available data from the suppliers' websites and may be subject to change. For the most accurate and up-to-date information, please refer to the suppliers' official documentation.

Quality Control and Data Interpretation: The Certificate of Analysis

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical compound. Researchers should meticulously review the CoA for N-Acetylglycine-¹³C₂,¹⁵N to ensure it meets the requirements of their experimental setup. Key parameters to examine on a CoA include:

  • Chemical Purity: Typically determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR), this value indicates the percentage of the desired compound in the sample, exclusive of any impurities.

  • Isotopic Enrichment: This specifies the percentage of the labeled isotopes (¹³C and ¹⁵N) at the designated positions within the molecule. This is a crucial parameter for applications relying on mass shifts for detection and quantification.

  • Identity Confirmation: Techniques like Mass Spectrometry (MS) and NMR are used to confirm the chemical structure of the compound and the positions of the isotopic labels.

  • Residual Solvents and Water Content: The presence of residual solvents or water can affect the accuracy of weighing and concentration calculations.

Experimental Protocols and Applications

N-Acetylglycine-¹³C₂,¹⁵N is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to the endogenous (unlabeled) N-Acetylglycine allows it to co-elute and ionize similarly, while its distinct mass-to-charge ratio (m/z) enables separate detection. This allows for the precise quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.

General Protocol for Use as an Internal Standard in LC-MS

The following is a generalized workflow for using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard for the quantification of N-Acetylglycine in a biological matrix (e.g., plasma, urine, cell lysate).

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with known concentration of N-Acetylglycine-¹³C₂,¹⁵N Sample->Spike Precipitate Protein Precipitation (e.g., with acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Workflow for Quantification using an Internal Standard

Methodology Details:

  • Preparation of Standard Solutions: Prepare a stock solution of N-Acetylglycine-¹³C₂,¹⁵N in a suitable solvent (e.g., methanol or water). From this stock, create a series of working standard solutions at known concentrations.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • To a fixed volume of the sample, add a precise volume of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase of the LC method.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 reversed-phase column for separation. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both N-Acetylglycine and N-Acetylglycine-¹³C₂,¹⁵N will need to be optimized.

      • N-Acetylglycine: Monitor the transition of m/z [M-H]⁻ → product ion.

      • N-Acetylglycine-¹³C₂,¹⁵N: Monitor the transition of m/z [M+3-H]⁻ → product ion.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous N-Acetylglycine and the internal standard, N-Acetylglycine-¹³C₂,¹⁵N.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of N-Acetylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

While N-Acetylglycine itself is a metabolite, its accurate quantification is often crucial for understanding broader metabolic pathways and their dysregulation in various diseases. For instance, alterations in glycine metabolism have been implicated in several signaling pathways.

signaling_pathway cluster_glycine Glycine Metabolism cluster_central Central Carbon Metabolism cluster_signaling Cellular Signaling Glycine Glycine Serine Serine Glycine->Serine NAG N-Acetylglycine Glycine->NAG Glyoxylate Glyoxylate Glycine->Glyoxylate Glutathione Glutathione Synthesis Glycine->Glutathione Serine->Glycine Pyruvate Pyruvate Serine->Pyruvate One_Carbon One-Carbon Metabolism Serine->One_Carbon Threonine Threonine Threonine->Glycine TCA TCA Cycle Pyruvate->TCA mTOR mTOR Signaling TCA->mTOR Glutathione->mTOR One_Carbon->mTOR

Metabolic and Signaling Interconnections of Glycine

This diagram illustrates the central role of glycine in metabolism, connecting amino acid metabolism to central carbon metabolism and key cellular signaling pathways. The precise measurement of N-Acetylglycine, as a derivative of glycine, can provide valuable insights into the flux and regulation of these interconnected pathways.

Conclusion

High-purity N-Acetylglycine-¹³C₂,¹⁵N is an indispensable tool for researchers and drug development professionals engaged in quantitative metabolic analysis. By carefully selecting a reputable supplier and meticulously validating the compound's quality through its Certificate of Analysis, researchers can ensure the accuracy and reliability of their experimental data. The provided experimental workflow offers a foundational protocol for its use as an internal standard, which can be adapted and optimized for specific applications. Understanding the broader metabolic context in which N-Acetylglycine participates further enhances the value of its precise quantification, contributing to a deeper understanding of complex biological systems.

An In-depth Technical Guide to Stable Isotope Labeling with 13C and 15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling (SIL) using Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These non-radioactive isotopes have become indispensable tools in modern biological research, enabling the precise tracking and quantification of molecules in complex biological systems. This document will delve into the core techniques of ¹³C-Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, as well as the use of ¹³C and ¹⁵N in protein structure determination by Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Principles of ¹³C and ¹⁵N Stable Isotope Labeling

Stable isotope labeling involves the replacement of naturally abundant, lighter isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (¹³C, ¹⁵N) within a molecule of interest. The key principle is that these labeled molecules are chemically identical to their unlabeled forms and are processed by cells in the same manner.[] However, the difference in mass allows them to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and NMR spectroscopy.[][2]

The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) provides a low background, enabling a high signal-to-noise ratio when detecting the labeled molecules.[] This fundamental property underpins the utility of these isotopes in a wide range of applications, from elucidating metabolic pathways to quantifying changes in protein expression and determining the three-dimensional structure of proteins.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for the accurate quantification of protein abundance between different cell populations.[2][3] The method relies on the metabolic incorporation of isotopically labeled amino acids into the entire proteome of living cells.[4]

SILAC Experimental Protocol

The SILAC workflow can be divided into two main phases: an adaptation phase and an experimental phase.[3]

Adaptation Phase:

  • Cell Culture Preparation: Two populations of cells are cultured in media that are identical except for the isotopic form of one or more essential amino acids (commonly lysine and arginine).[3] One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N-labeled amino acids.[3]

  • Complete Incorporation: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation (>97%) of the labeled amino acids into the cellular proteome.[5] This can be verified by a preliminary mass spectrometry analysis.

Experimental Phase:

  • Experimental Treatment: The desired experimental condition (e.g., drug treatment) is applied to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control.[6]

  • Cell Harvesting and Lysis: Both cell populations are harvested and lysed separately. Protein concentrations are determined for each lysate.[6]

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined. This early-stage mixing minimizes experimental variability.[3]

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.

  • Data Analysis: The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[6]

SILAC Experimental Workflow Diagram

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase A1 Cell Population 1 ('Light' Medium) A3 Culture for >5 Cell Divisions A1->A3 A2 Cell Population 2 ('Heavy' Medium with 13C/15N Amino Acids) A2->A3 B1 Control Condition A3->B1 Light Labeled Cells B2 Experimental Treatment (e.g., Drug Addition) A3->B2 Heavy Labeled Cells C Harvest and Lyse Cells B1->C B2->C D Combine Equal Amounts of Protein C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification and Quantification F->G

Caption: A schematic of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.

Quantitative Data in SILAC

The primary quantitative output of a SILAC experiment is the ratio of heavy to light peptide intensities, which reflects the relative abundance of the corresponding protein.

ParameterDescriptionTypical Values
Label Incorporation Efficiency The percentage of the proteome that has incorporated the heavy amino acids.> 97% after 5-6 cell doublings[5]
Mass Shift (Δm/z) The difference in mass-to-charge ratio between the heavy and light peptides.Varies depending on the labeled amino acid and the number of labeled atoms. See table below.
Quantification Accuracy The precision of the measured protein ratios.High, with coefficients of variation typically below 20%.

Table of Mass Shifts for Commonly Used SILAC Amino Acids:

Amino AcidIsotopic LabelMass Difference (Da)
Arginine¹³C₆6.0201
Arginine¹³C₆, ¹⁵N₄10.0083
Lysine¹³C₆6.0201
Lysine¹³C₆, ¹⁵N₂8.0142
Proline¹³C₅, ¹⁵N6.0034
Leucine¹³C₆, ¹⁵N7.0236
Isoleucine¹³C₆, ¹⁵N7.0236
Valine¹³C₅, ¹⁵N6.0034

¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[7][8] By tracing the path of ¹³C atoms from a labeled substrate through a metabolic network, researchers can gain a detailed understanding of cellular metabolism.[7]

¹³C-MFA Experimental Protocol
  • Experimental Design:

    • Tracer Selection: The choice of ¹³C-labeled substrate is critical and depends on the pathways of interest. For example, [1,2-¹³C₂]glucose is highly effective for analyzing the pentose phosphate pathway (PPP), while [U-¹³C₅]glutamine is often preferred for studying the TCA cycle.[9][10] Parallel labeling experiments using different tracers can provide a more comprehensive view of metabolism.[11]

    • Metabolic and Isotopic Steady State: The experiment is designed to ensure that the cells reach both a metabolic steady state (constant metabolite concentrations) and an isotopic steady state (constant isotopic labeling patterns).[12]

  • Cell Culture and Labeling: Cells are cultured in a defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart.[13]

  • Metabolite Extraction: Metabolism is rapidly quenched to prevent further enzymatic activity, and intracellular metabolites are extracted.

  • Sample Derivatization: Metabolites are often chemically derivatized to improve their volatility and stability for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Isotopic Labeling Measurement: The mass isotopomer distributions (MIDs) of the metabolites are measured using GC-MS or LC-MS. The MID represents the fractional abundance of each isotopologue of a metabolite.

  • Flux Estimation: A computational model of the cell's metabolic network is constructed. The experimentally measured MIDs are then used to computationally estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[12]

¹³C-MFA Experimental Workflow Diagram

MFA_Workflow A Experimental Design (Tracer Selection, Steady State) B Cell Culture with 13C-Labeled Substrate A->B C Metabolite Extraction B->C D Sample Derivatization C->D E GC-MS or LC-MS Analysis (Measure Mass Isotopomer Distributions) D->E F Metabolic Modeling and Flux Estimation E->F G Metabolic Flux Map F->G Glycolysis_TCA cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (M+6) G6P Glucose-6-P (M+6) Glucose->G6P F6P Fructose-6-P (M+6) G6P->F6P F16BP Fructose-1,6-BP (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP GAP GAP (M+3) F16BP->GAP DHAP->GAP Pyruvate Pyruvate (M+3) GAP->Pyruvate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate alphaKG α-Ketoglutarate (M+2) Citrate->alphaKG Succinate Succinate (M+2) alphaKG->Succinate Malate Malate (M+2) Succinate->Malate Oxaloacetate Oxaloacetate (M+2) Malate->Oxaloacetate Oxaloacetate->Citrate Combines with Acetyl-CoA PPP_Pathway cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP G6P Glucose-6-Phosphate R5P Ribose-5-Phosphate G6P->R5P G6PD NADPH1 NADPH G6P->NADPH1 F6P Fructose-6-Phosphate R5P->F6P GAP Glyceraldehyde-3-Phosphate R5P->GAP Nucleotides Nucleotide Biosynthesis R5P->Nucleotides F6P->G6P GAP->G6P NMR_Workflow A Protein Expression in 13C/15N Labeled Media B Protein Purification A->B C NMR Sample Preparation B->C D Multidimensional NMR Data Acquisition C->D E Resonance Assignment D->E F Derive Structural Restraints E->F G 3D Structure Calculation and Validation F->G

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis using N-Acetylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as molecules enriched with ¹³C and ¹⁵N, allows researchers to track the flow of atoms through metabolic pathways. N-Acetylglycine (NAG), a metabolite formed from the conjugation of glycine and acetyl-CoA, is involved in various cellular processes. The dual-labeled tracer, N-Acetylglycine-¹³C₂,¹⁵N, provides a unique tool to simultaneously probe both glycine and acetate metabolism. This is particularly relevant in the study of cancer metabolism, where both glycine and acetate are recognized as important substrates for biomass synthesis and energy production.[1][2][3][4]

This document provides a detailed protocol for the application of N-Acetylglycine-¹³C₂,¹⁵N in metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.

Principle of the Method

N-Acetylglycine-¹³C₂,¹⁵N, when introduced into cell culture, is taken up by the cells and can be hydrolyzed back to its constituent labeled parts: [¹³C₂,¹⁵N]-glycine and [¹³C]-acetate (from the acetyl group, assuming the acetyl-CoA pool is labeled). These labeled molecules then enter central carbon and nitrogen metabolism. The ¹³C and ¹⁵N atoms are incorporated into a variety of downstream metabolites. By measuring the mass isotopologue distributions (MIDs) of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of N-Acetylglycine to these pathways and quantify the metabolic fluxes.[5]

Applications

  • Cancer Metabolism Research: To investigate the utilization of glycine and acetate for anabolic processes in cancer cells, which are often reprogrammed to support rapid proliferation.[6][7][8]

  • Drug Development: To assess the impact of therapeutic agents on glycine and acetate metabolism.

  • Inborn Errors of Metabolism: To study disorders related to glycine metabolism.[9]

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using N-Acetylglycine-¹³C₂,¹⁵N is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Labeling Medium with N-Acetylglycine-¹³C₂,¹⁵N seed_cells Seed Cells prep_media->seed_cells add_tracer Introduce Labeling Medium seed_cells->add_tracer incubate Incubate for Isotopic Steady State add_tracer->incubate quench Quench Metabolism incubate->quench extract Extract Intracellular Metabolites quench->extract ms_analysis LC-MS/MS or GC-MS Analysis extract->ms_analysis data_proc Data Processing and MID Determination ms_analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

Caption: Experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Media Preparation:

    • Prepare a base medium that is deficient in glycine. For example, custom-formulated DMEM or RPMI 1640.

    • Supplement the base medium with all necessary components, including dialyzed fetal bovine serum (dFBS) to minimize unlabeled glycine and other small molecules.

    • Prepare a stock solution of N-Acetylglycine-¹³C₂,¹⁵N in sterile water or an appropriate solvent.

    • Add the N-Acetylglycine-¹³C₂,¹⁵N stock solution to the supplemented base medium to a final concentration typically in the range of 0.1-1 mM. The optimal concentration should be determined empirically for the cell line of interest.

  • Cell Seeding:

    • Seed the cells of interest (e.g., a cancer cell line) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Isotopic Labeling:

    • After allowing the cells to adhere and resume growth (typically 24 hours), replace the standard culture medium with the prepared labeling medium containing N-Acetylglycine-¹³C₂,¹⁵N.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary significantly between cell lines and metabolic pathways and should be determined experimentally by performing a time-course experiment (e.g., collecting samples at 8, 16, and 24 hours).

Protocol 2: Metabolite Extraction
  • Quenching Metabolism:

    • To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution.

    • Aspirate the wash solution completely.

    • Add a quenching/extraction solvent, typically a cold mixture of methanol, acetonitrile, and water (e.g., 80% methanol), directly to the plate on dry ice.[10]

  • Extraction of Intracellular Metabolites:

    • Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

The analysis of labeled metabolites can be performed using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

A. LC-MS/MS Analysis of Polar Metabolites:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between isotopologues.[11][12]

  • Data Acquisition: Acquire data in full scan mode to detect all charged species and their isotopologues. Targeted fragmentation (MS/MS) can be used for confirmation of metabolite identities.

B. GC-MS Analysis of Amino Acids and Other Derivatizable Metabolites:

  • Derivatization:

    • Amino acids and other polar metabolites are often not volatile enough for GC-MS analysis and require derivatization.

    • A common method is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]

    • Alternatively, a two-step esterification and acylation can be performed.[14]

  • Chromatography: Separate the derivatized metabolites on a suitable GC column.

  • Mass Spectrometry: Analyze the eluent using a GC-MS system.

  • Data Acquisition: Acquire data in full scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distributions.

Data Presentation and Analysis

The primary data obtained from the mass spectrometer are the mass isotopologue distributions (MIDs) for metabolites of interest. The MID is the fractional abundance of each isotopologue of a metabolite.

Metabolic Fate of N-Acetylglycine-¹³C₂,¹⁵N

Upon cellular uptake and hydrolysis, the labeled glycine and acetyl-CoA enter various metabolic pathways.

G cluster_glycine Glycine Metabolism cluster_acetate Acetate Metabolism NAG N-Acetylglycine-¹³C₂,¹⁵N Gly Glycine [¹³C₂,¹⁵N] NAG->Gly AcCoA Acetyl-CoA [¹³C₂] NAG->AcCoA Ser Serine Gly->Ser Purines Purines Gly->Purines GSH Glutathione Gly->GSH TCA TCA Cycle AcCoA->TCA FA Fatty Acid Synthesis AcCoA->FA

Caption: Metabolic fate of N-Acetylglycine-¹³C₂,¹⁵N.

Expected Labeling Patterns

The table below summarizes the expected mass shifts (M+n) for key downstream metabolites following the incorporation of the ¹³C and ¹⁵N labels from N-Acetylglycine-¹³C₂,¹⁵N.

MetaboliteLabeled Precursor(s)Expected Mass Shift(s)Metabolic Pathway
GlycineDirect from tracerM+3-
SerineGlycineM+2, M+3One-carbon metabolism
Glutathione (GSH)GlycineM+3Glutathione synthesis
Purines (e.g., AMP)GlycineM+3Purine synthesis
CitrateAcetyl-CoAM+2TCA Cycle
Fatty AcidsAcetyl-CoAM+2, M+4, etc.Fatty acid synthesis

Note: The exact mass shifts and their relative abundances will depend on the metabolic activity of the cells.

Representative Quantitative Data

The following table presents a hypothetical example of mass isotopologue distributions (MIDs) for selected metabolites in a cancer cell line after 24 hours of labeling with N-Acetylglycine-¹³C₂,¹⁵N.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Glycine2055700
Serine601015150
Glutathione (GSH)5055400
Citrate70102000
Palmitate (C16:0)401025520

This is example data and should not be considered as experimental results.

Metabolic Flux Calculation

The measured MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., uptake and secretion rates), are used to calculate intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).[15][16]

Conclusion

The use of N-Acetylglycine-¹³C₂,¹⁵N as a tracer in metabolic flux analysis offers a valuable approach to simultaneously investigate the metabolic fate of both glycine and acetate. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments to gain quantitative insights into cellular metabolism, particularly in the context of diseases like cancer. Careful experimental design, especially the determination of optimal tracer concentration and labeling time, is crucial for obtaining high-quality data for robust flux calculations.

References

Application Notes: Quantification of N-Acetylglycine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-acetylglycine in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetylglycine-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for clinical research and drug development applications where the quantification of N-acetylglycine is crucial.

Introduction

N-acetylglycine is a metabolite formed from the conjugation of glycine with acetyl-CoA, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[1] While present at low levels in healthy individuals, its concentration can be altered in certain metabolic disorders. Accurate and reliable quantification of N-acetylglycine is therefore important for studying its role in various physiological and pathological processes.

LC-MS/MS has become the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass is the gold standard for quantitative LC-MS/MS assays.[2] The SIL internal standard, N-Acetylglycine-¹³C₂,¹⁵N, co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[2]

This application note provides a detailed protocol for the quantification of N-acetylglycine in human plasma using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard.

Experimental

Materials and Reagents
  • N-Acetylglycine (Sigma-Aldrich, St. Louis, MO, USA)

  • N-Acetylglycine-¹³C₂,¹⁵N (MedChemExpress, Monmouth Junction, NJ, USA)[3]

  • Acetonitrile (LC-MS grade, Fisher Scientific, Pittsburgh, PA, USA)

  • Formic acid (Optima™ LC/MS grade, Fisher Scientific, Pittsburgh, PA, USA)

  • Water (LC-MS grade, Fisher Scientific, Pittsburgh, PA, USA)

  • Human plasma (BioIVT, Westbury, NY, USA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (Shimadzu Corporation, Kyoto, Japan)

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 system (SCIEX, Framingham, MA, USA)

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) (Waters Corporation, Milford, MA, USA)

Standard Solutions

Stock Solutions (1 mg/mL): Stock solutions of N-acetylglycine and N-Acetylglycine-¹³C₂,¹⁵N were prepared by dissolving the accurately weighed compounds in 50:50 acetonitrile:water.

Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): The N-Acetylglycine-¹³C₂,¹⁵N stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Allow plasma samples to thaw on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.02
2.095
2.595
2.62
4.02

Mass Spectrometry Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions were optimized for N-acetylglycine and its internal standard.

ParameterValue
Ionization ModeESI Positive
Curtain Gas (CUR)30 psi
Collision Gas (CAD)Medium
IonSpray Voltage5500 V
Temperature (TEM)500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetylglycine118.076.015
N-Acetylglycine-¹³C₂,¹⁵N (IS)121.078.015

Note: The fragmentation of N-acetylglycine typically involves the neutral loss of ketene (CH₂=C=O, 42 Da), leading to the glycine fragment at m/z 76.0. The stable isotope-labeled internal standard will exhibit a corresponding shift in its product ion.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of N-acetylglycine in human plasma. The use of the stable isotope-labeled internal standard, N-Acetylglycine-¹³C₂,¹⁵N, ensured the reliability of the results by compensating for any variability during sample preparation and analysis.

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%CV)
Intra-day< 10%
Inter-day< 15%
Accuracy (% Bias)
Intra-day± 10%
Inter-day± 15%
Recovery
Extraction Recovery> 90%

Visualizations

Biosynthesis of N-Acetylglycine

The following diagram illustrates the enzymatic synthesis of N-acetylglycine from glycine and acetyl-CoA, catalyzed by glycine N-acyltransferase (GLYAT).

cluster_0 Mitochondrial Matrix Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT AcetylCoA Acetyl-CoA AcetylCoA->GLYAT NAcetylglycine N-Acetylglycine CoA Coenzyme A GLYAT->NAcetylglycine GLYAT->CoA

Caption: Biosynthesis of N-Acetylglycine.

Experimental Workflow

The logical flow of the experimental protocol, from sample collection to data analysis, is depicted in the diagram below.

start Start: Human Plasma Sample prep Sample Preparation: Protein Precipitation with IS start->prep 50 µL Plasma analysis LC-MS/MS Analysis: MRM Detection prep->analysis Supernatant data Data Processing: Peak Integration analysis->data Raw Data quant Quantification: Analyte/IS Ratio vs. Calibration Curve data->quant Peak Areas end End: N-Acetylglycine Concentration quant->end Final Result

References

Application Notes and Protocols for N-Acetylglycine-¹³C₂,¹⁵N Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycine (NAG), an acylated amino acid, is an endogenous metabolite involved in the glycine conjugation pathway. Its quantification in biological matrices is crucial for studying various metabolic processes and in the diagnosis of certain inborn errors of metabolism. Stable isotope-labeled internal standards, such as N-Acetylglycine-¹³C₂,¹⁵N, are essential for accurate and precise quantification using mass spectrometry by correcting for matrix effects and variations in sample processing.[1]

These application notes provide detailed protocols for the sample preparation of N-Acetylglycine-¹³C₂,¹⁵N in plasma, urine, and brain tissue for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize representative quantitative data for the analysis of a panel of N-acylglycines in human plasma and urine using LC-MS/MS. This data is intended to provide an example of the performance of the described methods. Actual performance characteristics for N-Acetylglycine-¹³C₂,¹⁵N should be established during method validation.

Table 1: Linearity and Sensitivity for N-Acylglycine Analysis

AnalyteMatrixLinearity Range (µM)LLOQ (µM)Correlation Coefficient (r²)
N-Acylglycine PanelPlasma, Urine0.1 - 1000.1> 0.99

Data is representative for a panel of N-acylglycines and may vary for N-Acetylglycine-¹³C₂,¹⁵N.

Table 2: Precision and Accuracy for N-Acylglycine Analysis

AnalyteMatrixConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
N-Acylglycine PanelPlasma0.5< 10< 1590 - 110
5< 10< 1590 - 110
50< 10< 1590 - 110
N-Acylglycine PanelUrine0.5< 10< 1590 - 110
5< 10< 1590 - 110
50< 10< 1590 - 110

%CV = Coefficient of Variation. Data is representative for a panel of N-acylglycines.[2]

Table 3: Recovery and Matrix Effect for N-Acylglycine Analysis

AnalyteMatrixExtraction Recovery (%)Matrix Effect (%)
N-Acylglycine PanelPlasma85 - 115< 15
N-Acylglycine PanelUrine85 - 115< 15

Matrix effect is expressed as the coefficient of variation of the response. Data is representative for a panel of N-acylglycines.

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma

This protocol describes the extraction of N-Acetylglycine from human plasma samples.

Materials:

  • Human plasma (collected in EDTA- or heparin-coated tubes)

  • N-Acetylglycine-¹³C₂,¹⁵N internal standard (IS) solution (in methanol)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Human Urine

This protocol details the preparation of human urine samples for the analysis of N-Acetylglycine.

Materials:

  • Human urine

  • N-Acetylglycine-¹³C₂,¹⁵N internal standard (IS) solution (in methanol)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the urine at 2,000 x g for 5 minutes to pellet any sediment.

  • Pipette 100 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.

  • Add 400 µL of a methanol/water (80:20, v/v) solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Sample Preparation of Brain Tissue

This protocol outlines the extraction of N-Acetylglycine from brain tissue homogenates.

Materials:

  • Brain tissue, snap-frozen in liquid nitrogen

  • N-Acetylglycine-¹³C₂,¹⁵N internal standard (IS) solution (in methanol)

  • Acetonitrile (ACN), ice-cold

  • Homogenizer (e.g., bead beater or ultrasonic probe)

  • Microcentrifuge tubes (2 mL) with beads (if using bead beater)

  • Refrigerated microcentrifuge

  • Autosampler vials

Procedure:

  • Weigh the frozen brain tissue (typically 20-50 mg).

  • Place the tissue in a pre-chilled 2 mL microcentrifuge tube.

  • Add 10 µL of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.

  • Add 500 µL of ice-cold acetonitrile per 50 mg of tissue.[4]

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm) or an ultrasonic probe until the tissue is completely disrupted. Keep the sample on ice during homogenization.

  • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of N-Acetylglycine

N-Acetylglycine Metabolic Pathway AcetylCoA Acetyl-CoA NAG N-Acetylglycine AcetylCoA->NAG GLYAT Glycine Glycine Glycine->NAG CoA CoA Degradation Degradation Products NAG->Degradation Acylase I

Caption: Biosynthesis and degradation of N-Acetylglycine.

Experimental Workflow for N-Acetylglycine Analysis

Experimental Workflow Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with N-Acetylglycine-¹³C₂,¹⁵N IS Sample->Spike Precipitate Protein Precipitation (ACN or MeOH) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for N-Acetylglycine analysis.

References

Application Note: A Quantitative Proteomics Workflow for Tracing N-terminal Acetylation Dynamics using N-Acetylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-terminal acetylation is a highly prevalent co-translational modification in eukaryotes, playing a crucial role in protein stability, folding, localization, and protein-protein interactions.[1][2] The enzymes responsible for this modification are the N-terminal acetyltransferases (NATs). Dysregulation of N-terminal acetylation has been implicated in various diseases, including cancer and neurodevelopmental disorders.[1] Studying the dynamics of N-terminal acetylation is therefore critical for understanding its role in health and disease.

This application note describes a quantitative proteomics workflow utilizing the stable isotope-labeled compound N-Acetylglycine-13C2,15N as a metabolic tracer to monitor the dynamics of protein N-terminal acetylation. By introducing this labeled precursor into cell culture, researchers can track its incorporation into the N-termini of proteins, enabling the quantification of acetylation turnover and the activity of the associated metabolic pathways. This method provides a powerful tool for investigating the regulation of N-terminal acetylation in response to various stimuli or in different disease states.

The workflow involves metabolic labeling of cells with this compound, enrichment of N-terminal acetylated peptides, and subsequent analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The relative abundance of the heavy (labeled) and light (unlabeled) forms of the N-terminal acetylated peptides provides a quantitative measure of the acetylation rate.

Experimental Workflow

The overall experimental workflow for quantitative N-terminal acetylomics using this compound is depicted below. This process begins with the metabolic labeling of two cell populations, a control group and a treatment group, with the isotopically labeled N-Acetylglycine. Following cell lysis and protein extraction, the proteomes are digested, and the N-terminal acetylated peptides are enriched. The enriched peptides are then analyzed by LC-MS/MS, and the resulting data is processed to identify and quantify the labeled N-terminal acetylated peptides.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Control Control Cells Labeling Metabolic Labeling with This compound Control->Labeling Treatment Treated Cells Treatment->Labeling Lysis Cell Lysis & Protein Extraction Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Enrichment of N-terminal Acetylated Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis metabolic_pathway cluster_input Metabolic Input cluster_processing Cellular Processing cluster_incorporation Protein Incorporation NAG_labeled N-Acetylglycine- 13C2,15N Hydrolysis Hydrolysis NAG_labeled->Hydrolysis Glycine_labeled Glycine-13C2,15N Hydrolysis->Glycine_labeled Acetate_labeled Acetate-13C2 Hydrolysis->Acetate_labeled Ribosome Ribosome Glycine_labeled->Ribosome AcetylCoA_labeled Acetyl-CoA-13C2 Acetate_labeled->AcetylCoA_labeled NATs N-acetyltransferases (NATs) AcetylCoA_labeled->NATs Protein_glycine_labeled Nascent Polypeptide (13C2,15N-Gly N-terminus) Ribosome->Protein_glycine_labeled Protein_acetylated N-terminally Acetylated Protein (13C2 acetyl) NATs->Protein_acetylated Protein_unlabeled Nascent Polypeptide (unlabeled N-terminus) Protein_unlabeled->NATs Protein_glycine_labeled->NATs

References

Application Notes and Protocols for NMR Sample Preparation of ¹³C and ¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of ¹³C and ¹⁵N isotopically labeled peptide samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols is crucial for acquiring high-quality NMR data for structural elucidation, dynamics studies, and interaction mapping.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. For peptides, which are often too small for X-ray crystallography or too dynamic, NMR provides an unparalleled view of their solution-state behavior. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) isotopes necessitates isotopic labeling to enhance signal sensitivity for most heteronuclear NMR experiments.[1] Proper sample preparation is paramount, as the quality of the NMR spectra is directly dependent on the quality of the sample.

Principles of Isotopic Labeling

Isotopic labeling involves replacing the naturally abundant ¹²C and ¹⁴N atoms with their NMR-active isotopes, ¹³C and ¹⁵N, respectively. This can be achieved through two primary methods:

  • Recombinant Expression: Peptides are expressed in host organisms (commonly E. coli) grown in minimal media where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium chloride.[2] This method is cost-effective for producing uniformly labeled peptides.

  • Chemical Synthesis: For peptides up to ~50 amino acids, solid-phase peptide synthesis (SPPS) using isotopically labeled amino acids is a viable option.[1] This allows for selective or site-specific labeling, which can simplify complex spectra.

The choice of labeling strategy—uniform or selective—depends on the specific NMR experiments to be performed and the scientific questions being addressed.

Key Considerations for Sample Quality

Several factors must be carefully controlled to ensure a high-quality NMR sample:

  • Purity: The peptide sample should be of high purity (>95%) to avoid signals from contaminants that can obscure the signals of interest.

  • Solubility and Stability: The peptide must be soluble and stable in the chosen NMR buffer for the duration of the NMR experiments, which can range from hours to several days.[3][4] Aggregation can lead to line broadening and loss of signal.

  • Concentration: The signal-to-noise ratio in an NMR experiment is directly proportional to the concentration of the sample. Higher concentrations generally yield better data, though there is an upper limit determined by solubility and potential for aggregation.[3]

  • Buffer Conditions: The pH, ionic strength, and buffer components must be carefully chosen to maintain the native conformation and stability of the peptide.[5]

Data Presentation: Quantitative Parameters for NMR Sample Preparation

The following tables summarize the key quantitative parameters for preparing high-quality NMR samples of ¹³C and ¹⁵N labeled peptides.

Table 1: Peptide Concentration and Sample Volume

ParameterRecommended RangeNotes
Peptide Concentration 0.1 - 5.0 mMHigher concentrations are generally better for signal-to-noise. For interaction studies, concentrations as low as 0.1 mM may be sufficient.[3] For peptides, concentrations of 2-5 mM are often achievable.[3]
Sample Volume 500 - 600 µLFor standard 5 mm NMR tubes, a sample height of ~4 cm is optimal.[6] For samples with limited quantity, specialized tubes like Shigemi tubes can be used with smaller volumes.

Table 2: Typical NMR Buffer Components and Conditions

ComponentRecommended Range/ValuePurpose and Considerations
Buffering Agent 20 - 50 mMPhosphate buffers are common for pH ranges of 6.0-7.5. Avoid buffers with non-exchangeable protons (e.g., Tris) unless deuterated versions are used.[5]
pH 4.0 - 7.0A lower pH (around 4-5) can slow the exchange of amide protons with the solvent, improving signal intensity. However, the peptide must be stable at this pH.[5]
D₂O 5 - 10%Required for the spectrometer's field-frequency lock.[5]
Salt (e.g., NaCl, KCl) 0 - 150 mMMimics physiological ionic strength. High salt concentrations (>100-200 mM) can be detrimental to cryoprobes and may affect sample solubility.[5]
Reducing Agent 1 - 10 mMDithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to keep cysteine residues in a reduced state.[5]
Chelating Agent 0.5 - 5 mMEDTA to chelate divalent metal ions that can cause line broadening.[7]
Bacteriostatic Agent 0.02 - 0.05%Sodium azide (NaN₃) to prevent bacterial growth during long experiments.[7]
Internal Reference ~10 µMDSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) for chemical shift referencing.[5]

Experimental Protocols

Protocol 1: Expression and Purification of a ¹³C, ¹⁵N-Labeled Peptide

This protocol provides a general workflow for producing a uniformly labeled peptide using an E. coli expression system with a cleavable fusion tag (e.g., His₆-tag, GST-tag).

1. Transformation and Pre-culture: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the fusion peptide. b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

2. Minimal Media Growth and Induction: a. Pellet the overnight culture by centrifugation (e.g., 3000 x g for 10 minutes). b. Resuspend the cell pellet in 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and [U-¹³C]-glucose (2 g/L) as the sole nitrogen and carbon sources, respectively, along with the required antibiotic.[8] c. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression with 0.5-1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). e. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.

3. Cell Lysis and Lysate Clarification: a. Harvest the cells by centrifugation (e.g., 6000 x g for 20 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography: a. Load the clarified supernatant onto an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins). b. Wash the column extensively with a wash buffer (e.g., lysis buffer with 20-40 mM imidazole). c. Elute the fusion protein with an elution buffer (e.g., lysis buffer with 250-500 mM imidazole).

5. Tag Cleavage and Final Purification: a. Dialyze the eluted protein against a cleavage buffer suitable for the specific protease (e.g., TEV protease, thrombin). b. Add the protease and incubate according to the manufacturer's instructions (e.g., overnight at 4°C). c. Purify the cleaved peptide from the fusion tag and the protease using a second round of affinity chromatography (the tag and tagged protease will bind to the column) and/or size-exclusion chromatography. d. Further purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary. Use a gradient of water/acetonitrile with 0.1% trifluoroacetic acid (TFA).[4][7] e. Lyophilize the pure peptide fractions and store at -80°C.

Protocol 2: Preparation of the Final NMR Sample

1. Buffer Preparation: a. Prepare the desired NMR buffer (see Table 2 for a typical composition) using high-purity water. b. Filter the buffer through a 0.22 µm filter to remove any particulate matter.

2. Peptide Dissolution and pH Adjustment: a. Accurately weigh the lyophilized peptide to calculate the final concentration. b. Dissolve the peptide in the prepared NMR buffer. This may require gentle vortexing or sonication. For some peptides, initial dissolution in a small amount of a denaturing agent like 10 mM NaOH followed by dilution into the final buffer may be necessary to achieve a monomeric state.[7] c. Adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH. Note that the pH meter reading in a D₂O-containing solution should be corrected (pD = pH_reading + 0.4).

3. Final Sample Preparation: a. Add D₂O to a final concentration of 5-10%. b. Add the internal reference standard (e.g., DSS or TSP). c. Transfer the final solution (typically 550 µL) into a high-quality, clean NMR tube using a long Pasteur pipette to avoid bubbles.[9] d. Ensure there are no solid particles in the sample. If necessary, filter the sample through a small plug of glass wool in a pipette or a specialized microfilter directly into the NMR tube.[9] e. Cap the NMR tube securely and wipe the outside with a lint-free tissue.

Mandatory Visualizations

Experimental_Workflow cluster_Peptide_Production Peptide Production cluster_Purification Purification cluster_NMR_Sample_Prep NMR Sample Preparation Transformation Transformation into E. coli PreCulture Overnight Pre-culture (LB Medium) Transformation->PreCulture MinimalMedia Growth in ¹³C, ¹⁵N Minimal Media PreCulture->MinimalMedia Induction IPTG Induction MinimalMedia->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom Cleavage Tag Cleavage AffinityChrom->Cleavage FinalPurification Final Purification (SEC/RP-HPLC) Cleavage->FinalPurification Lyophilization Lyophilization FinalPurification->Lyophilization Dissolution Dissolve in NMR Buffer Lyophilization->Dissolution pH_Adjust Adjust pH Dissolution->pH_Adjust Additives Add D₂O & Reference pH_Adjust->Additives Transfer Transfer to NMR Tube Additives->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec

Caption: Workflow for Production and Preparation of Labeled Peptides.

Logical_Relationship OptimalSample Optimal NMR Sample HighPurity High Purity (>95%) HighPurity->OptimalSample HighConcentration High Concentration (0.1-5 mM) HighConcentration->OptimalSample MonomericState Monomeric State (No Aggregation) HighConcentration->MonomericState (balance) Stability Long-term Stability Stability->OptimalSample MonomericState->OptimalSample Purification Effective Purification (e.g., HPLC) Purification->HighPurity Solubility Good Solubility Solubility->HighConcentration Buffer Optimized Buffer (pH, Salt) Buffer->Stability Buffer->MonomericState Additives Appropriate Additives (DTT, EDTA) Additives->Stability

References

Application Note: Quantitative Analysis of N-acetylated Amino Acids by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylated amino acids (NAAAs) are a class of modified amino acids involved in various physiological and pathological processes.[1] Acetylation can occur on the α-amino group or a side-chain functional group, leading to isomeric products with potentially different biological roles.[1] These molecules can be formed through the degradation of N-acetylated proteins or by the direct enzymatic acetylation of amino acids.[1] Accurate quantification of NAAAs is crucial for understanding their role in metabolism and for the development of novel therapeutics. Isotope dilution mass spectrometry (IDMS) has emerged as a gold-standard analytical technique for the precise and accurate quantification of small molecules, including amino acids and their derivatives.[2][3] This method involves the addition of a known amount of a stable isotope-labeled internal standard to the sample, which corrects for matrix effects and variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for the quantitative analysis of N-acetylated amino acids in biological samples using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of N-acetylated amino acids by isotope dilution mass spectrometry is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Isotope-Labeled Internal Standards Sample->Spike Protein_Precipitation Protein Precipitation Spike->Protein_Precipitation Extraction Extraction of N-acetylated Amino Acids Protein_Precipitation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis metabolic_pathway cluster_protein Protein Metabolism cluster_amino_acid Amino Acid Metabolism cluster_downstream Downstream Fates Proteins Proteins N_acetyl_proteins N-acetylated Proteins Proteins->N_acetyl_proteins Acetylation N_acetyl_proteins->Proteins Deacetylation N_acetyl_amino_acids N-acetylated Amino Acids N_acetyl_proteins->N_acetyl_amino_acids Proteolysis Amino_Acids Free Amino Acids N_acetyl_amino_acids->Amino_Acids Deacetylation Metabolic_Pathways Other Metabolic Pathways N_acetyl_amino_acids->Metabolic_Pathways Excretion Excretion N_acetyl_amino_acids->Excretion Amino_Acids->N_acetyl_amino_acids Enzymatic Acetylation

References

Application Note: Quantitative Analysis of N-Acetylglycine-13C2,15N by GC-MS using a Stable Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycine is an acetylated amino acid that plays a role in various metabolic pathways. Its quantification in biological matrices is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like N-Acetylglycine. However, due to its polarity and low volatility, derivatization is a necessary step to improve its chromatographic behavior.[1] This application note describes a robust and reliable method for the quantitative analysis of N-Acetylglycine using its stable isotope-labeled counterpart, N-Acetylglycine-13C2,15N, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.[2]

This method employs a silylation derivatization procedure, which is a common and effective technique for replacing active hydrogens on polar functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, thereby increasing the volatility and thermal stability of the analyte.[3] The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode allows for high sensitivity and specificity.

Quantitative Performance

The following table summarizes the typical quantitative performance characteristics of a GC-MS method for the analysis of N-acylglycines using a two-step derivatization and analysis by GC-MS/SIM. The data presented is based on a validated method for similar compounds and serves as a reference for the expected performance of the described protocol.[4]

ParameterTypical Performance
Linearity (Concentration Range) 10 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 10 - 90 ng/mL
Limit of Quantitation (LOQ) 80 - 500 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%

Note: The performance characteristics are based on a published method for the analysis of a panel of organic acids, amino acids, and glycines, and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[4]

Experimental Protocols

Materials and Reagents
  • N-Acetylglycine analytical standard

  • This compound (internal standard)

  • Silylation reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • Calibrators and Quality Control (QC) samples prepared in the matrix of interest (e.g., plasma, urine, cell culture media)

Sample Preparation and Derivatization

This protocol describes a general procedure for the silylation of N-Acetylglycine. Optimization may be required for specific matrices.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each tube. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

  • Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve the residue.

    • Add 50 µL of the silylation reagent (MSTFA with 1% TMCS or MTBSTFA with 1% TBDMCS).

    • Cap the tubes tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60-80°C for 30-60 minutes.

  • Sample Dilution and Transfer: After cooling to room temperature, dilute the derivatized sample with 100 µL of ethyl acetate. Transfer the supernatant to a GC-MS autosampler vial with a micro-insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (as TMS derivatives):

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
N-Acetylglycine (TMS derivative) To be determined empiricallyTo be determined empirically
This compound (TMS derivative) To be determined empiricallyTo be determined empirically

Note: The specific ions for monitoring will depend on the fragmentation pattern of the chosen silyl derivative (TMS or TBDMS). These should be determined by injecting a derivatized standard of N-Acetylglycine and its labeled internal standard in full scan mode and selecting abundant and specific ions.

Visualizations

experimental_workflow Experimental Workflow for N-Acetylglycine Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Aliquoting IS_Spike Internal Standard Spiking Sample->IS_Spike Drying Drying IS_Spike->Drying Deriv_Reagent Addition of Pyridine & Silylating Reagent Drying->Deriv_Reagent Incubation Incubation at 60-80°C Deriv_Reagent->Incubation Dilution Dilution & Transfer to Vial Incubation->Dilution GCMS GC-MS Analysis (SIM Mode) Dilution->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: A generalized experimental workflow for N-Acetylglycine quantification.

derivatization_pathway Silylation of N-Acetylglycine NA_Gly N-Acetylglycine (Analyte) Derivatized_Product Volatile Silyl Derivative NA_Gly->Derivatized_Product + Pyridine, Heat Silyl_Reagent Silylating Reagent (e.g., MSTFA) Silyl_Reagent->Derivatized_Product

Caption: Silylation reaction for GC-MS analysis.

References

Unlocking Cellular Metabolism: Software for 13C and 15N Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using stable isotope tracers, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), has become an indispensable tool for quantitatively understanding the intricate network of metabolic reactions within living cells. This powerful technique provides a detailed snapshot of cellular physiology, revealing how cells metabolize nutrients and allocate resources to various biochemical processes. Such insights are critical in diverse fields, from identifying novel drug targets and elucidating disease mechanisms to optimizing bioprocesses for the production of valuable chemicals and pharmaceuticals.[1]

This document provides detailed application notes and protocols for several leading software packages designed to analyze metabolic flux data from ¹³C and ¹⁵N tracer experiments. It is intended to guide researchers, scientists, and drug development professionals through the experimental workflow, from designing labeling experiments to interpreting the rich datasets generated.

Key Concepts in Metabolic Flux Analysis

At its core, ¹³C and ¹⁵N-based MFA involves introducing a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) into a biological system. As the cells metabolize this substrate, the heavy isotopes are incorporated into downstream metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes—the rates of individual biochemical reactions.[1]

Featured Software for Metabolic Flux Analysis

A variety of software tools are available to facilitate the complex calculations required for MFA. These packages differ in their algorithms, user interfaces, and specific capabilities. Here, we detail the application and protocols for several prominent software options.

INCA (Isotopomer Network Compartmental Analysis)

INCA is a powerful and widely used MATLAB-based software package for MFA.[2] It can handle both steady-state and isotopically non-stationary MFA (INST-MFA), making it suitable for a wide range of biological systems, including those with slow labeling dynamics like mammalian cell cultures.[3][4] INCA's user-friendly graphical interface guides users through model construction, data input, flux estimation, and statistical analysis.[2]

Application Note: INCA for Drug Target Identification

Protocol: Steady-State ¹³C-MFA using INCA

  • Model Construction:

    • Define the metabolic network in a text file, specifying reactions, stoichiometry, and atom transitions.

    • Include compartments if analyzing eukaryotic cells (e.g., cytosol and mitochondria).

    • Specify the labeled substrates and their isotopic composition.

  • Data Input:

    • Import experimental data, including substrate uptake rates, product secretion rates, and mass isotopomer distributions of measured metabolites.

    • INCA supports data from both MS and NMR.[6]

  • Flux Estimation:

    • INCA uses a Levenberg-Marquardt gradient-based search algorithm to minimize the sum-of-squared residuals between the simulated and experimental measurements, thereby estimating the metabolic fluxes.[5][7]

  • Statistical Analysis:

    • Perform goodness-of-fit analysis to assess how well the model describes the data.

    • Calculate confidence intervals for the estimated fluxes to determine their statistical significance.

  • Results Visualization and Interpretation:

    • Visualize the calculated fluxes on a metabolic map.

    • Interpret the flux distribution to understand the metabolic phenotype of the cells under the experimental conditions.

13CFLUX2

13CFLUX2 is a high-performance software suite designed for steady-state ¹³C-based metabolic flux analysis.[8] It is known for its computational efficiency and its ability to handle large-scale metabolic models.[8] 13CFLUX2 operates via a command-line interface and utilizes a specialized XML-based format called FluxML for model definition.[8]

Application Note: 13CFLUX2 in Bioprocess Optimization

In the biopharmaceutical industry, 13CFLUX2 can be employed to optimize the production of therapeutic proteins in cell cultures. By performing ¹³C-labeling experiments and analyzing the data with 13CFLUX2, researchers can identify metabolic bottlenecks that limit protein production. For example, the analysis might reveal that the flux through the pentose phosphate pathway is insufficient to meet the demand for NADPH, a crucial cofactor for biosynthesis. This knowledge can then be used to engineer the cells or modify the culture medium to redirect metabolic flux and enhance protein yield.

Protocol: ¹³C-MFA with 13CFLUX2

  • Model Definition (FluxML):

    • Create a FluxML file describing the metabolic network, including reactions, metabolites, and carbon atom mappings.

    • Define the experimental setup, including the labeled substrates and the measured fluxes and isotopomer data.

  • Simulation and Parameter Estimation:

    • Use the 13CFLUX2 command-line tools to simulate the labeling patterns based on an initial guess of the flux distribution.

    • The software then iteratively adjusts the fluxes to minimize the difference between the simulated and measured data.

  • Statistical Analysis:

    • 13CFLUX2 provides tools for statistical analysis, including the calculation of confidence intervals for the estimated fluxes.

  • Data Visualization:

    • The output from 13CFLUX2 can be visualized using tools like Omix, which provides a graphical interface for displaying flux maps.[9]

OpenMebius

OpenMebius is an open-source MATLAB-based software for both conventional and isotopically non-stationary ¹³C-MFA.[10] A key feature of OpenMebius is its ability to automatically generate metabolic models from user-defined configuration worksheets, simplifying the model setup process.[10]

Application Note: OpenMebius for Studying Primary Cells

Primary cells, which are isolated directly from tissues, often have a quasi-steady metabolic state, making them suitable for analysis with INST-MFA. OpenMebius can be used to study the metabolic adaptations of primary immune cells, for example, in response to activation. By tracing the metabolism of ¹³C-glucose over time, researchers can use OpenMebius to quantify the dynamic changes in metabolic pathways that accompany immune cell activation, providing insights into the metabolic requirements of the immune response.

Protocol: INST-¹³C-MFA with OpenMebius

  • Model Generation:

    • Define the metabolic network in a Microsoft Excel worksheet.

    • Use the Modelconfig and ConstEMUnetwork functions to automatically generate the metabolic model.[11]

  • Data Input:

    • Load time-course mass spectrometry data of labeled metabolites.

  • Flux Estimation:

    • The marquardt_inst function uses a nonlinear optimization algorithm (Levenberg-Marquardt) to estimate the metabolic fluxes by fitting the model to the time-course labeling data.[11]

  • Confidence Interval Calculation:

    • OpenMebius uses a grid search method to determine the confidence intervals of the estimated fluxes.

FiatFlux

FiatFlux is a user-friendly, open-source software package developed in MATLAB.[12] It is particularly well-suited for researchers who are not experts in numerical methods. FiatFlux is divided into two main modules: one for calculating flux ratios from MS data and another for estimating absolute fluxes using a ¹³C-constrained flux balancing approach.[12]

Application Note: FiatFlux for Microbial Metabolic Engineering

FiatFlux is often used in metabolic engineering of microorganisms. For example, it can be used to quantify the effects of gene knockouts on the central carbon metabolism of E. coli. By comparing the flux distributions of the wild-type and mutant strains, researchers can determine how the genetic modification has rerouted metabolic pathways. This information is crucial for designing strains with improved production of desired biofuels or biochemicals.

Protocol: ¹³C-MFA with FiatFlux

  • Flux Ratio Calculation (RATIO module):

    • Input GC-MS data from protein-bound amino acids of cells grown on a ¹³C-labeled substrate.

    • The software automatically identifies predefined fragmentation patterns and calculates ratios of converging fluxes.[12]

  • Absolute Flux Estimation (NETTO module):

    • Provide experimentally determined extracellular fluxes (e.g., glucose uptake, lactate secretion) and biomass composition.

    • The software combines this information with the calculated flux ratios to estimate the absolute intracellular fluxes.[12]

FreeFlux

FreeFlux is a more recent, open-source Python package for both steady-state and isotopically non-stationary ¹³C-MFA.[13][14] Its development in Python makes it a cost-effective and flexible option that can be easily integrated into other bioinformatics pipelines.[14]

Application Note: FreeFlux for High-Throughput Fluxomics

The Python-based nature of FreeFlux makes it suitable for high-throughput metabolic phenotyping. It can be used to generate large datasets for training machine learning models that can predict metabolic fluxes from other omics data, such as transcriptomics or proteomics. This approach can accelerate the process of identifying metabolic targets in drug discovery or for metabolic engineering.

Protocol: ¹³C-MFA with FreeFlux

  • Model Building:

    • Define the metabolic model using Python scripts, specifying reactions and atom mappings.

    • FreeFlux provides classes and methods for creating and manipulating metabolic models.[14]

  • Labeling Simulation and Flux Estimation:

    • Simulate the mass distribution vectors (MDVs) of metabolites based on a given flux distribution and labeling strategy.

    • The Fitter or InstFitter objects are used to estimate fluxes by fitting the simulated MDVs to the experimental data.[14]

  • Constraint-Based Analysis:

    • FreeFlux can also perform constraint-based analyses like Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA).[15]

Experimental Protocols

A successful metabolic flux analysis study relies on carefully designed and executed experiments. The following are generalized protocols for ¹³C and ¹⁵N labeling experiments in cell culture.

Protocol: ¹³C Labeling Experiment in Cell Culture
  • Cell Seeding and Growth:

    • Seed cells at a density that ensures they are in the exponential growth phase during the labeling experiment.

    • Culture cells in standard growth medium until they reach the desired confluence.

  • Media Switch and Labeling:

    • Prepare a labeling medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at a known concentration.

    • Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state in the pathways of interest. This can range from minutes for glycolysis to several hours for pathways involving larger molecules.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of the metabolites of interest.

Protocol: ¹⁵N Labeling Experiment for Amino Acid Metabolism
  • Cell Culture and Labeling:

    • Follow a similar procedure as for ¹³C labeling, but use a ¹⁵N-labeled tracer, such as [¹⁵N]-glutamine or [¹⁵N]-ammonium chloride.

  • Metabolite Extraction and Derivatization:

    • Extract metabolites as described above.

    • For GC-MS analysis, derivatize the amino acids to make them volatile.

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS to determine the incorporation of ¹⁵N into amino acids and other nitrogen-containing metabolites.

Data Presentation

The quantitative output of metabolic flux analysis is typically presented in tables that summarize the estimated fluxes and their associated uncertainties.

Table 1: Example of Quantitative Flux Data from a ¹³C-MFA Study

ReactionFlux (relative to Glucose uptake)95% Confidence Interval
Glucose uptake100(fixed)
Glycolysis (Pyruvate)180(175, 185)
Pentose Phosphate Pathway20(18, 22)
TCA Cycle (Citrate)85(80, 90)
Anaplerosis (Pyruvate -> OAA)15(12, 18)
Lactate secretion10(8, 12)

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding and communicating the results of MFA studies. The following diagrams are generated using the DOT language for Graphviz.

Central Carbon Metabolism

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P NADPH NADPH G6P->NADPH GAP Glyceraldehyde-3-P F6P->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Anaplerosis Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Glutamate Glutamate alphaKG->Glutamate Malate Malate Succinate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate

Caption: Overview of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.

Experimental Workflow for ¹³C-MFA

Experimental_Workflow start Start: Cell Culture labeling ¹³C-Isotope Labeling start->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing (MID determination) analysis->data_processing mfa_software Metabolic Flux Analysis Software (e.g., INCA) data_processing->mfa_software flux_map Flux Map and Interpretation mfa_software->flux_map

Caption: A typical experimental workflow for ¹³C-metabolic flux analysis.

Amino Acid Biosynthesis from Central Carbon Metabolism

Amino_Acid_Biosynthesis cluster_ccm Central Carbon Metabolism cluster_aa Amino Acid Families Pyruvate Pyruvate Ala_Val_Leu Alanine, Valine, Leucine Pyruvate->Ala_Val_Leu Aromatic_AA Phenylalanine, Tyrosine, Tryptophan Pyruvate->Aromatic_AA alphaKG α-Ketoglutarate Glu_Gln_Pro_Arg Glutamate, Glutamine, Proline, Arginine alphaKG->Glu_Gln_Pro_Arg Oxaloacetate Oxaloacetate Asp_Asn_Met_Thr_Lys Aspartate, Asparagine, Methionine, Threonine, Lysine Oxaloacetate->Asp_Asn_Met_Thr_Lys Ribose5P Ribose-5-P His Histidine Ribose5P->His Ribose5P->Aromatic_AA

Caption: Precursors from central carbon metabolism for amino acid biosynthesis.

By leveraging the software and protocols outlined in this document, researchers can effectively apply ¹³C and ¹⁵N metabolic flux analysis to gain deep insights into cellular metabolism, accelerating research and development in medicine and biotechnology.

References

Application Notes and Protocols for Tracing Nitrogen Metabolism with 15N-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for quantitatively tracing the flow of atoms through metabolic pathways.[1][2] Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, serves as an invaluable tracer for elucidating the dynamics of nitrogen metabolism.[3][4] By replacing the naturally abundant ¹⁴N with ¹⁵N in a precursor molecule, researchers can track the incorporation of nitrogen into various biomolecules, including amino acids, proteins, and nucleotides.[5] This approach provides critical insights into the rates of synthesis, degradation, and turnover of these molecules, which are central to cellular function and disease pathogenesis.[3][6]

The use of ¹⁵N-labeled compounds coupled with mass spectrometry (MS) allows for precise quantification of metabolic fluxes and has broad applications in basic research, drug discovery, and agricultural science.[3][5][7] These application notes provide detailed protocols for utilizing ¹⁵N-labeled compounds to trace nitrogen metabolism in various biological systems.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rates of metabolic pathways involving nitrogen-containing compounds.[2]

  • Proteomics: Determining protein turnover rates by monitoring the incorporation of ¹⁵N-labeled amino acids into proteins.[8][9][10][11]

  • Drug Development: Assessing the effect of drug candidates on nitrogen metabolism and target engagement.[3][12]

  • Agricultural Research: Tracing the uptake and assimilation of nitrogen fertilizers in plants.[13]

  • Environmental Science: Studying the nitrogen cycle in various ecosystems.[4]

Experimental Workflows and Protocols

A general workflow for tracing nitrogen metabolism using ¹⁵N-labeled compounds involves several key stages: metabolic labeling, sample collection and preparation, mass spectrometric analysis, and data analysis.

15N_Metabolic_Labeling_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Metabolic Labeling (e.g., 15N-Ammonium Chloride in media) B 2. Sample Collection (Cells, Tissues, etc.) A->B C 3. Sample Preparation (Extraction & Derivatization) B->C D 4. Mass Spectrometry (LC-MS or GC-MS) C->D E 5. Data Processing (Peak Integration, Isotope Correction) D->E F 6. Biological Interpretation (Flux Calculation, Turnover Rates) E->F

General workflow for 15N metabolic labeling experiments.
Protocol 1: In Vivo Metabolic Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with a ¹⁵N-labeled amino acid.

Materials:

  • Cell culture medium deficient in the amino acid to be labeled (e.g., Arginine- and Lysine-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • ¹⁴N-Arginine and ¹⁴N-Lysine (for the "light" condition)

  • ¹⁵N-Arginine and ¹⁵N-Lysine (for the "heavy" condition)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell scrapers

Procedure:

  • Media Preparation: Prepare "light" and "heavy" labeling media. For the "light" medium, supplement the amino acid-deficient medium with ¹⁴N-amino acids to their normal concentrations. For the "heavy" medium, supplement with ¹⁵N-amino acids. Both media should be supplemented with dFBS.

  • Cell Culture: Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

  • Labeling:

    • Aspirate the standard medium and wash the cells twice with sterile PBS.

    • Add the appropriate "light" or "heavy" labeling medium to the cells.

    • Incubate the cells for a desired period to allow for incorporation of the labeled amino acids. The duration depends on the protein turnover rate and can range from a few hours to several days.[3]

  • Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • For proteomic analysis, lyse the cells directly on the plate using an appropriate lysis buffer.

    • For metabolomic analysis, quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate or extract.

    • Store samples at -80°C until further processing.

Protocol 2: Sample Preparation for Proteomics

This protocol outlines the preparation of protein samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Quantification:

    • Thaw the cell lysates on ice.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Protein Digestion:

    • Take an equal amount of protein from the "light" and "heavy" samples and combine them if performing relative quantification.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum concentrator.

    • Resuspend the peptides in an appropriate buffer for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: Sample Preparation for Metabolomics (Amino Acid Analysis)

This protocol details the extraction and derivatization of amino acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Internal standard (e.g., norvaline)

  • 6 M HCl

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Ethyl acetate

Procedure:

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol containing an internal standard to the quenched cell pellet.

    • Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Hydrolysis (for protein-bound amino acids - optional):

    • Dry the protein pellet and resuspend in 6 M HCl.

    • Hydrolyze at 110°C for 24 hours.

    • Neutralize the sample and proceed with derivatization.

  • Derivatization:

    • Dry the metabolite extract under a stream of nitrogen gas.

    • Add the derivatization reagent (e.g., 50 µL of MTBSTFA in pyridine).

    • Incubate at 70°C for 1 hour to form t-butyldimethylsilyl (TBDMS) derivatives of the amino acids.[14]

  • Sample Preparation for GC-MS:

    • Cool the sample to room temperature.

    • The sample is now ready for injection into the GC-MS.

Data Presentation

Quantitative data from ¹⁵N labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: ¹⁵N-Glutamine Incorporation into Key Metabolites Over Time

Time (hours)¹⁵N Enrichment in Glutamate (%)¹⁵N Enrichment in Aspartate (%)¹⁵N Enrichment in Alanine (%)
00.40.40.4
145.215.88.3
485.742.125.6
1296.378.960.1
2498.192.585.4

Table 2: Relative Turnover Rates of Selected Proteins Under Control vs. Drug Treatment

ProteinFunctionRelative Turnover Rate (Control)Relative Turnover Rate (Drug X)Fold Change
Hexokinase 1Glycolysis1.000.95-1.05
Lactate Dehydrogenase AFermentation1.001.52+1.52
Ribosomal Protein S6Translation1.000.68-1.47
Caspase-3Apoptosis1.002.10+2.10

Visualization of Pathways and Workflows

Nitrogen Assimilation Pathway

This diagram illustrates a simplified pathway of nitrogen assimilation from ammonium into key amino acids.

Nitrogen_Assimilation cluster_pathway Cytosolic Nitrogen Assimilation NH4 15N-Ammonium (from media) Glu 15N-Glutamate NH4->Glu GDH / GS-GOGAT aKG alpha-Ketoglutarate aKG->Glu Gln 15N-Glutamine Glu->Gln Asp 15N-Aspartate Glu->Asp Transaminase Ala 15N-Alanine Glu->Ala Transaminase Other_AA Other 15N-Amino Acids Gln->Other_AA Asp->Other_AA Ala->Other_AA Proteins 15N-Labeled Proteins Other_AA->Proteins Translation

Simplified nitrogen assimilation pathway from 15N-ammonium.
Data Analysis Pipeline for Quantitative Proteomics

This diagram outlines the key steps in processing and analyzing data from a ¹⁵N-labeling proteomics experiment.

Proteomics_Data_Analysis cluster_data_processing Data Processing cluster_statistical_analysis Statistical Analysis cluster_interpretation Biological Interpretation A Raw MS Data (.raw, .mzML) B Peptide Identification (Database Search) A->B C Quantification (Light/Heavy Peptide Ratios) B->C D Data Normalization C->D E Protein Ratio Calculation D->E F Statistical Testing (t-test, ANOVA) E->F G Pathway Analysis F->G H Biological Insights G->H

Data analysis pipeline for quantitative proteomics.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetylglycine-13C2,15N Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of the N-Acetylglycine-13C2,15N internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound internal standard?

Low recovery of the this compound internal standard is often attributed to a combination of factors related to its polar nature and the complexity of biological matrices. The most common causes include:

  • Inefficient Extraction: Due to its high polarity, this compound may not be efficiently extracted from aqueous biological samples using common reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols.

  • Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression.[1][2]

  • Instability: N-Acetylglycine can be susceptible to degradation under certain pH and temperature conditions. Exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the acetyl group or the peptide bond.[3][4][5][6]

  • Suboptimal Sample Preparation: Inadequate protein removal or high salt concentrations in the final extract can significantly impact recovery and instrument performance.

Q2: How can I determine if matrix effects are the cause of low recovery?

A post-extraction spike experiment is a standard method to assess matrix effects. This involves comparing the signal response of the internal standard in a clean solvent to its response in a sample extract that has been spiked after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What is the expected stability of this compound in solution?

N-acetylated amino acids are generally more stable at a neutral pH.[5] Stability can be compromised under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, particularly with prolonged exposure or at elevated temperatures.[4][6] For routine analysis, it is recommended to keep samples and extracts at a neutral or slightly acidic pH and store them at low temperatures (4°C for short-term, -80°C for long-term storage) to minimize degradation.

Troubleshooting Guides

Guide 1: Improving Recovery During Sample Preparation

Low recovery often originates from the sample preparation stage. This guide provides a systematic approach to optimizing your extraction protocol.

Problem: Low recovery after protein precipitation.

Protein precipitation is a common method for sample cleanup, but it can lead to co-precipitation of polar analytes.

Troubleshooting Step Rationale Recommendations
1. Evaluate Different Precipitation Solvents The choice of organic solvent affects protein precipitation efficiency and the recovery of small molecules. Acetonitrile is often more effective at protein removal than methanol.[1][7]Compare the recovery of this compound using acetonitrile, methanol, and acetone. A 3:1 solvent-to-sample ratio is a good starting point.[7]
2. Optimize Solvent-to-Sample Ratio A higher ratio of organic solvent can improve protein removal but may also lead to a greater dilution of the sample.Test solvent-to-sample ratios from 3:1 to 5:1. Higher ratios may be necessary for complex matrices.
3. Control Precipitation Temperature Low temperatures can enhance the precipitation of proteins.Perform the protein precipitation step on ice or at 4°C.
4. Assess the Impact of Acidification Adding a small amount of acid can improve the precipitation of some proteins.Test the addition of 0.1% formic acid or trichloroacetic acid (TCA) to the precipitation solvent. Note that strong acids can potentially cause hydrolysis of the analyte if not handled carefully.

The following table summarizes the protein removal efficiency of different solvents in plasma. While this data is not specific to N-Acetylglycine recovery, it provides a useful reference for selecting a precipitation solvent.

Precipitant Ratio (Precipitant:Plasma) Protein Precipitation Efficiency (%) Reference
Acetonitrile2:1>96[Polson et al., 2003]
Trichloroacetic Acid (TCA)2:192[Polson et al., 2003]
Zinc Sulfate2:191[Polson et al., 2003]
Methanol2:188.7[1]
Ethanol2:188.6[1]

Problem: Low recovery after Solid-Phase Extraction (SPE).

SPE is a powerful technique for sample cleanup, but the choice of sorbent and elution conditions is critical for polar compounds.

Troubleshooting Step Rationale Recommendations
1. Select an Appropriate SPE Sorbent For a polar analyte like N-Acetylglycine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbent may be more effective than traditional reversed-phase (C18) sorbents.Evaluate mixed-mode cation exchange (MCX), mixed-mode anion exchange (MAX), and HILIC SPE cartridges.
2. Optimize Sample Loading Conditions The pH of the sample can significantly impact the retention of the analyte on the sorbent.Adjust the pH of the sample to be at least 2 pH units below the pKa of N-Acetylglycine (pKa ≈ 3.7) to ensure it is in its neutral form for reversed-phase or protonated for cation exchange.
3. Optimize Wash Steps The wash solvent should be strong enough to remove interferences without eluting the analyte.Start with a weak organic solvent (e.g., 5% methanol in water) and gradually increase the organic content to find the optimal wash conditions.
4. Optimize Elution Conditions The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.For reversed-phase SPE, use a high percentage of organic solvent (e.g., >90% methanol or acetonitrile). For mixed-mode SPE, adjust the pH or ionic strength of the elution solvent to disrupt the ionic interactions.

Problem: Low recovery after Liquid-Liquid Extraction (LLE).

LLE can be challenging for highly polar analytes that have low solubility in common organic solvents.

Troubleshooting Step Rationale Recommendations
1. Select an Appropriate Extraction Solvent The choice of solvent is critical for partitioning the analyte from the aqueous phase to the organic phase.For the polar N-Acetylglycine, consider more polar, water-immiscible solvents like ethyl acetate or a mixture of dichloromethane and isopropanol.
2. Adjust the pH of the Aqueous Phase The charge state of N-Acetylglycine will affect its partitioning behavior.Adjust the pH of the aqueous sample to be below the pKa of N-Acetylglycine (pKa ≈ 3.7) to neutralize the carboxylic acid group and potentially increase its solubility in the organic phase.
3. Use a "Salting Out" Effect Adding salt to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.Add a high concentration of a salt like sodium chloride or ammonium sulfate to the aqueous sample before extraction.
4. Perform Multiple Extractions A single extraction may not be sufficient to recover all of the analyte.Perform two to three sequential extractions with fresh organic solvent and combine the organic phases.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples

This protocol is a starting point for the extraction of N-Acetylglycine from plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • In a clean microcentrifuge tube, add 100 µL of plasma.

    • Add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples

This protocol provides a general framework for SPE of N-Acetylglycine from urine. Optimization of the sorbent and solvents is recommended.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge at 4000 x g for 5 minutes to remove particulates.

    • Dilute the urine supernatant 1:1 with an appropriate buffer to adjust the pH (e.g., a buffer to bring the pH to ~2 for cation exchange SPE).

    • Add the this compound internal standard.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of the pre-treatment buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Follow with a wash of 1 mL of a stronger organic solvent (e.g., acetonitrile) to remove less polar interferences.

  • Elution:

    • Elute the N-Acetylglycine with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_matrix_effects Addressing Matrix Effects cluster_extraction Optimizing Extraction cluster_solution Solution Start Low Recovery of This compound Check_Matrix_Effects Perform Post-Extraction Spike Experiment Start->Check_Matrix_Effects Assess_Stability Review Sample Handling (pH, Temperature) Start->Assess_Stability Matrix_Effects_Present Matrix Effects Confirmed Check_Matrix_Effects->Matrix_Effects_Present Optimize_PP Optimize Protein Precipitation Assess_Stability->Optimize_PP Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Matrix_Effects_Present->Improve_Cleanup Yes Matrix_Effects_Present->Optimize_PP No Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample Improved_Recovery Improved Recovery Improve_Cleanup->Improved_Recovery Dilute_Sample->Improved_Recovery Optimize_SPE Optimize Solid-Phase Extraction Optimize_PP->Optimize_SPE Optimize_LLE Optimize Liquid-Liquid Extraction Optimize_SPE->Optimize_LLE Optimize_LLE->Improved_Recovery

Caption: A logical workflow for troubleshooting low recovery of the this compound internal standard.

Factors_Affecting_Recovery cluster_center Core Problem cluster_factors Contributing Factors cluster_solutions Potential Solutions Low_Recovery Low Recovery of This compound Matrix_Effects Matrix Effects (Ion Suppression) Low_Recovery->Matrix_Effects Extraction_Inefficiency Extraction Inefficiency (High Polarity) Low_Recovery->Extraction_Inefficiency Analyte_Instability Analyte Instability (pH, Temperature) Low_Recovery->Analyte_Instability Sample_Prep Suboptimal Sample Prep (e.g., Protein Precipitation) Low_Recovery->Sample_Prep Improved_Cleanup Enhanced Sample Cleanup (SPE, LLE) Matrix_Effects->Improved_Cleanup Method_Optimization Extraction Method Optimization Extraction_Inefficiency->Method_Optimization Controlled_Conditions Controlled Sample Handling (Neutral pH, Low Temp) Analyte_Instability->Controlled_Conditions Alternative_Prep Alternative Prep Techniques (e.g., HILIC SPE) Sample_Prep->Alternative_Prep Improved_Cleanup->Low_Recovery Method_Optimization->Low_Recovery Controlled_Conditions->Low_Recovery Alternative_Prep->Low_Recovery

Caption: Key factors contributing to low recovery and their corresponding solutions.

Sample_Prep_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Choose One SPE Solid-Phase Extraction (e.g., Mixed-Mode) Add_IS->SPE Choose One LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Choose One Centrifuge Centrifugation/ Evaporation Protein_Precipitation->Centrifuge SPE->Centrifuge LLE->Centrifuge Reconstitute Reconstitution Centrifuge->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: A generalized experimental workflow for the analysis of N-Acetylglycine.

References

Troubleshooting isotopic exchange of N-Acetylglycine-13C2,15N during sample prep.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylglycine-¹³C₂,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during sample preparation and analysis. While the ¹³C and ¹⁵N isotopes in N-Acetylglycine-¹³C₂,¹⁵N are chemically stable and not prone to exchange under typical experimental conditions, this guide addresses common problems that can mimic the appearance of isotopic exchange, leading to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: I am observing a signal at the mass of the unlabeled N-Acetylglycine in my samples containing only the ¹³C₂,¹⁵N-labeled internal standard. Is the labeled compound undergoing isotopic exchange?

A1: It is highly unlikely that the ¹³C and ¹⁵N labels are exchanging. These isotopes form stable covalent bonds and do not exchange under typical analytical conditions. The appearance of an unlabeled signal is more likely due to one of the following reasons:

  • Contamination: The most common cause is contamination with the unlabeled (native) N-Acetylglycine. This can occur from various sources in the lab, including glassware, solvents, or cross-contamination from other samples. Given the ubiquitous nature of some amino acids like glycine, background contamination is a significant challenge.

  • Isotopic Purity of the Standard: The supplied N-Acetylglycine-¹³C₂,¹⁵N may contain a small percentage of the unlabeled compound as an impurity from its synthesis. Check the certificate of analysis for the isotopic purity of the standard.

  • In-source Fragmentation: While less common for this molecule, in-source fragmentation in the mass spectrometer could potentially lead to the loss of a labeled portion of the molecule, although this is unlikely to result in the exact mass of the unlabeled parent compound.

Q2: My quantitative results are inconsistent and show high variability. Could this be related to the stability of the isotopic label?

A2: Inconsistent results are generally not due to the instability of the ¹³C and ¹⁵N labels. More probable causes include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and the internal standard in the mass spectrometer source, leading to signal suppression or enhancement.[1] This can vary between samples, causing inconsistent quantification.

  • Sample Preparation Variability: Inconsistent extraction recovery, pipetting errors, or incomplete derivatization can all introduce significant variability into the results.

  • Instrumental Instability: Fluctuations in the performance of the LC-MS or GC-MS system can lead to inconsistent signal responses over an analytical run.

Q3: Can the N-acetyl group be cleaved during sample preparation, and would this affect my results?

A3: Yes, hydrolysis of the N-acetyl group is a potential issue, especially under strong acidic or basic conditions and/or elevated temperatures.[2][3] If the N-acetyl group is cleaved, you would be left with Glycine-¹³C₂,¹⁵N. If your analytical method is specific for N-Acetylglycine, this would result in a loss of signal and inaccurate quantification. If you are analyzing for glycine as well, the labeled glycine could interfere with that measurement.

Q4: Are there specific sample preparation conditions I should avoid to prevent degradation of N-Acetylglycine-¹³C₂,¹⁵N?

A4: To minimize the risk of hydrolysis or other degradation, it is advisable to:

  • Avoid prolonged exposure to strong acids or bases.

  • Keep temperatures during sample processing as low as is practical.

  • Prepare samples fresh and analyze them promptly, or store them at appropriate low temperatures (e.g., -80°C) to minimize degradation.[4]

  • Be aware that some derivatization procedures for GC-MS analysis can be harsh and may need to be optimized to prevent degradation of the analyte.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting unexpected results when using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard.

TroubleshootingWorkflow start Start: Unexpected Results (e.g., unlabeled signal, high variability) check_contamination 1. Investigate Contamination start->check_contamination check_is_purity 2. Verify Isotopic Purity of Standard check_contamination->check_is_purity Contamination Ruled Out cont_actions Actions: - Analyze blank matrix and solvents - Use fresh, high-purity reagents - Clean glassware thoroughly check_contamination->cont_actions eval_matrix_effects 3. Evaluate Matrix Effects check_is_purity->eval_matrix_effects Purity Confirmed purity_actions Actions: - Review Certificate of Analysis - Account for purity in calculations - Consider a new batch of standard check_is_purity->purity_actions review_sample_prep 4. Review Sample Prep Protocol eval_matrix_effects->review_sample_prep Matrix Effects Addressed matrix_actions Actions: - Perform post-extraction spike experiment - Improve sample cleanup (e.g., SPE) - Adjust chromatography eval_matrix_effects->matrix_actions check_instrument 5. Check Instrument Performance review_sample_prep->check_instrument Sample Prep Optimized prep_actions Actions: - Check for pipetting accuracy - Optimize extraction/derivatization - Assess for degradation (hydrolysis) review_sample_prep->prep_actions instrument_actions Actions: - Run system suitability tests - Check for leaks and clogs - Recalibrate the mass spectrometer check_instrument->instrument_actions resolve Problem Resolved check_instrument->resolve Performance Verified

Troubleshooting workflow for N-Acetylglycine-¹³C₂,¹⁵N analysis.

Potential Sources of Analytical Interference

This diagram illustrates potential sources of interference that can be mistaken for isotopic exchange.

InterferenceSources cluster_preanalytical Pre-analytical cluster_analytical Analytical Contamination Contamination Observed_Unlabeled_Signal Observed Signal of Unlabeled Analyte Contamination->Observed_Unlabeled_Signal Standard_Impurity Isotopic Impurity of Standard Standard_Impurity->Observed_Unlabeled_Signal Degradation Sample Degradation (e.g., Hydrolysis) Degradation->Observed_Unlabeled_Signal if product is unlabeled analyte Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Inaccurate_Quantification Inaccurate_Quantification Matrix_Effects->Inaccurate_Quantification affects signal intensity Isobaric_Interference Isobaric Interference Isobaric_Interference->Observed_Unlabeled_Signal co-eluting compound with same mass

Potential sources of analytical interference.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N-Acetylglycine in Plasma

This protocol is adapted from methods for analyzing N-acylglycines and N-acetylcysteine in biological matrices.[5][6][7]

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing N-Acetylglycine-¹³C₂,¹⁵N internal standard (concentration to be optimized based on expected analyte levels).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions:

    • N-Acetylglycine: To be determined (e.g., monitor the transition from the parent ion to a characteristic fragment ion).

    • N-Acetylglycine-¹³C₂,¹⁵N: To be determined (parent ion will be +3 Da compared to the unlabeled).

3. Quantification:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of standards using a linear regression model.

Protocol 2: GC-MS Analysis of N-Acetylglycine (after derivatization)

This protocol involves derivatization to increase the volatility of N-Acetylglycine for GC-MS analysis, adapted from general amino acid derivatization methods.[8][9][10]

1. Derivatization (N-acetyl methyl ester formation):

  • Dry the sample extract containing N-Acetylglycine under a stream of nitrogen.

  • Add 1 mL of 1.85 M acidified methanol. Heat at 100°C for 1 hour to form the methyl ester.

  • Evaporate the methanol under nitrogen at room temperature.

  • Add 250 µL of dichloromethane (DCM) and evaporate to remove excess reagents.

  • For the acetylation of other functional groups if present (in this case, the N-acetyl group is already present), a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) would be added and heated at 60°C for 10 minutes. This step might be omitted or modified for N-Acetylglycine.

  • Evaporate the reagents under nitrogen.

2. Extraction:

  • Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution to the dried residue and vortex.

  • After phase separation, discard the aqueous (lower) layer.

  • Remove the ethyl acetate under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of ethyl acetate for GC-MS injection.

3. GC-MS Conditions:

  • GC Column: A mid-polarity column (e.g., DB-35) is suitable.

  • Injector Temperature: 260°C.

  • Oven Program: A temperature gradient starting from ~70°C, ramping up to ~250°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Acetylglycine and its labeled counterpart.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for related small molecules, which can be expected for a validated N-Acetylglycine assay.

ParameterTypical ValueReference
Linearity (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.05 - 50 ng/mL[5][6][11]
Intra- and Inter-assay Precision (%CV)< 15%[6][11]
Accuracy (%RE)± 15%[6][11]
Extraction Recovery> 80%[11]
Matrix Effect< 15%[11]

References

Technical Support Center: Optimizing NMR for 13C-15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for 13C-15N labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to enhance the quality and efficiency of your NMR experiments.

Troubleshooting Guide

This section addresses common problems encountered during the acquisition of NMR data for 13C-15N labeled compounds.

Issue 1: Poor Signal-to-Noise (S/N) Ratio

Q1: My 13C or 15N spectrum has a very low signal-to-noise ratio. What are the likely causes and how can I improve it?

A1: A low signal-to-noise (S/N) ratio is a frequent challenge in 13C and 15N NMR due to the low natural abundance and smaller gyromagnetic ratios of these nuclei compared to protons.[1] Several factors can contribute to this issue.

  • Sample Concentration: Inadequate sample concentration is a primary cause of low sensitivity. For biomolecules, a concentration range of 0.1-1 mM is often recommended, though concentrations as high as 2-5 mM can be used.[2][3]

  • Number of Scans (Transients): The S/N ratio increases with the square root of the number of scans. If your initial spectrum has poor S/N, increasing the number of scans (e.g., from 128 to 512 or higher) is a direct way to improve it.[1]

  • Recycle Delay (D1): An improperly set recycle delay can lead to signal saturation and reduced intensity. The optimal recycle delay for maximizing sensitivity per unit time is approximately 1.2 to 1.3 times the longest spin-lattice relaxation time (T1) of the nuclei of interest.[4][5] Setting the delay too short prevents full relaxation, while setting it too long wastes valuable experiment time.

  • Pulse Angle: For routine experiments, a 45° pulse angle is often used as a compromise between signal intensity and relaxation time, allowing for shorter recycle delays.[6] However, for optimizing S/N in a given time, adjusting the pulse angle (Ernst angle) based on the T1 and total experiment time can be beneficial.

  • Probe Tuning: A poorly tuned probe, especially for the 1H channel during decoupling, can lead to incomplete decoupling, resulting in broadened lines or residual splittings and a lower S/N ratio.[7]

Troubleshooting Workflow for Poor S/N

G start Poor S/N Observed check_conc Check Sample Concentration (0.1 - 1.0 mM typical) start->check_conc increase_scans Increase Number of Scans (nt) check_conc->increase_scans Concentration OK optimize_d1 Optimize Recycle Delay (d1) (Set to ~1.3 * T1) increase_scans->optimize_d1 check_tuning Check Probe Tuning optimize_d1->check_tuning check_pulse_angle Adjust Pulse Angle (e.g., Ernst Angle) check_tuning->check_pulse_angle evaluate_s_n Evaluate S/N check_pulse_angle->evaluate_s_n evaluate_s_n->increase_scans S/N still low end Acceptable S/N evaluate_s_n->end S/N OK

Caption: A stepwise workflow for troubleshooting and improving a poor signal-to-noise ratio.

Issue 2: Spectral Artifacts

Q2: I am observing unexpected peaks or distortions in my spectrum. What are common artifacts and how can I minimize them?

A2: Spectral artifacts can obscure real signals and complicate data analysis. Common artifacts include:

  • Baseline Artifacts from High Signal: Very concentrated samples can saturate the detector, leading to artifacts in the baseline.[8]

    • Solution: Reduce the flip angle of the excitation pulse or decrease the receiver gain. For specific strong signals, selective suppression techniques like Wet1D can be employed.[8]

  • Quadrature Images: These are artifact peaks that appear symmetrically opposite a real peak with respect to the center of the spectrum. They are often caused by an imbalance in the quadrature detectors and are more prominent with a low number of scans.[9]

    • Solution: Increasing the number of scans (a minimum of 4 is recommended) and ensuring proper phase cycling will typically eliminate these artifacts.[9]

  • Decoupling Artifacts: Incomplete or inefficient decoupling can result in broad lines, residual couplings, or decoupling sidebands, which can be mistaken for real signals.[10][11]

    • Solution: Ensure the decoupling power and bandwidth are appropriate for your experiment and that the probe is properly tuned.[7] Using advanced decoupling sequences can also help.[12][13]

  • t1 Noise: This appears as noise streaks parallel to the F1 axis, originating from intense signals like the residual water peak.

    • Solution: Optimize water suppression and ensure spectrometer stability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental setup and parameter optimization.

Q1: What is the recommended starting protein concentration for 13C-15N labeled NMR experiments?

A1: For most solution-state NMR experiments on 13C-15N labeled proteins, a concentration in the range of 0.1 to 1.0 mM is standard.[3] Higher concentrations (up to 2-5 mM) can improve the signal-to-noise ratio, which is particularly beneficial for less sensitive experiments or for larger proteins.[2]

Q2: How do I determine the optimal recycle delay (D1) for my experiment?

A2: The optimal recycle delay for maximizing sensitivity is approximately 1.2 to 1.3 times the longest T1 relaxation time of the nuclei you are observing.[4][5] A common practical approach is to set the recycle delay to a value that allows for sufficient relaxation of the majority of signals without making the experiment excessively long. For many protein backbone nuclei, a delay of 1.0 to 1.5 seconds is a reasonable starting point. For quantitative experiments where accurate integration is crucial, a much longer delay of at least 5 times the longest T1 is required.[5]

Q3: What are the advantages of using Non-Uniform Sampling (NUS)?

A3: Non-Uniform Sampling (NUS) is a powerful technique where only a fraction of the data points in the indirect dimensions of a multidimensional NMR experiment are collected.[14][15] This offers several key advantages:

  • Reduced Experiment Time: By skipping a significant portion of the increments, the total experiment time can be drastically reduced without sacrificing resolution.[15]

  • Increased Resolution: Alternatively, for a given experiment time, NUS allows for the acquisition of spectra with much higher resolution in the indirect dimensions than what would be possible with conventional uniform sampling.[16]

  • Improved Sensitivity: In some cases, NUS can be exploited to improve sensitivity, with gains that can be comparable to those achieved with cryogenic probes.[16]

NUS requires special processing algorithms to reconstruct the full spectrum from the sparsely sampled data.[14]

Q4: When should I use 13C detection versus 15N detection?

A4: The choice between 13C and 15N detection depends on the specific experiment and the desired information. However, 13C detection offers a significant sensitivity advantage. The theoretical sensitivity enhancement of 13C detection over 15N detection is approximately a factor of four, which can lead to a significant reduction in experimental time.[17][18] Many modern triple-resonance experiments are designed to take advantage of this by detecting the 13C signal.[19]

Key Acquisition Parameters Summary

The following table summarizes key acquisition parameters and their typical starting values for common 2D and 3D experiments on 13C-15N labeled proteins. These values may require further optimization based on the specific sample and spectrometer.

Parameter2D ¹H-¹⁵N HSQC2D ¹H-¹³C HSQC3D HNCA / HNCOTypical Range/Value
Protein Concentration 0.1 - 1.0 mM0.1 - 1.0 mM0.5 - 1.0 mMHigher concentration improves S/N.[3]
Recycle Delay (d1) 1.0 - 1.5 s1.0 - 1.5 s1.0 - 1.5 sOptimize based on T1 (~1.3 x T1).[4][5]
Number of Scans (nt) 8 - 6416 - 1284 - 32Increase for better S/N.
¹H Sweep Width 12 - 16 ppm12 - 16 ppm12 - 16 ppmCentered on the water resonance.
¹⁵N Sweep Width 30 - 40 ppm-30 - 40 ppmCentered around 118-120 ppm.
¹³C Sweep Width -40 - 80 ppm (aliphatic)20-30 ppm (Cα) / 8-10 ppm (CO)Varies by experiment type.[20]
Acquisition Time (at) 0.1 - 0.2 s0.1 - 0.2 s0.1 - 0.2 sDetermines resolution in the direct dimension.
¹⁵N/¹³C Evolution Time 20 - 40 ms10 - 20 msVariesDetermines resolution in indirect dimensions.

Experimental Protocols

Protocol 1: Basic 2D ¹H-¹⁵N HSQC for Sample Quality Assessment

This experiment is crucial for verifying the proper folding and homogeneity of a 13C-15N labeled protein sample.[]

  • Sample Preparation: Prepare a 0.1 - 1.0 mM sample of the purified, labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock.[3]

  • Spectrometer Setup:

    • Tune the probe for ¹H and ¹⁵N frequencies.

    • Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with gradient coherence selection and water flip-back pulses.[22]

  • Set Acquisition Parameters:

    • Set the recycle delay (d1) to 1.5 seconds.

    • Set the number of scans (nt) to 8 or 16 for an initial quick spectrum.

    • Set the ¹H spectral width to cover all proton resonances (typically 12-14 ppm, centered on the water signal).

    • Set the ¹⁵N spectral width to cover the amide region (typically 35 ppm, centered around 118 ppm).

    • Acquire a sufficient number of complex points in the indirect (¹⁵N) dimension for adequate resolution (e.g., 128-256 points).

  • Acquisition and Processing:

    • Acquire the data.

    • Process the data using appropriate window functions (e.g., squared sine-bell) and Fourier transform.

    • Phase the spectrum and reference it. A well-folded protein should exhibit a dispersed pattern of cross-peaks, with one peak for each backbone amide (excluding prolines).

Logical Flow for Protein Structure Determination

The following diagram illustrates a typical workflow for determining the 3D structure of a protein using NMR on a dually labeled sample.

G start Prepare ¹³C, ¹⁵N Labeled Protein Sample hsqc Acquire 2D ¹H-¹⁵N HSQC (Assess Sample Quality) start->hsqc triple_res Acquire 3D Triple-Resonance Spectra (e.g., HNCA, HN(CO)CA, HNCACB) hsqc->triple_res Sample OK assignment Backbone & Side-Chain Resonance Assignment triple_res->assignment noesy Acquire NOESY Spectra (¹⁵N-edited, ¹³C-edited) assignment->noesy restraints Generate Structural Restraints (Distances, Dihedral Angles) noesy->restraints calc Structure Calculation & Refinement restraints->calc validate Structure Validation calc->validate

Caption: A simplified workflow for protein structure determination using NMR spectroscopy.[3]

References

Technical Support Center: Analysis of N-Acetylglycine-¹³C₂,¹⁵N by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Acetylglycine-¹³C₂,¹⁵N.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of N-Acetylglycine-¹³C₂,¹⁵N, focusing on the mitigation of matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting analyte ionization.Adjust the mobile phase pH. Since N-Acetylglycine is an acidic compound, a mobile phase with a pH two units lower than its pKa can ensure it is uncharged, which can improve peak shape on a reverse-phase column.[1] Consider using mobile phase additives like formic acid or acetic acid.[2]
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry, such as HILIC for polar compounds.[3][4] Consider metal-free columns if metal chelation is suspected.[5]
Low Analyte Response/Ion Suppression Co-elution of matrix components (e.g., phospholipids, salts) that compete for ionization.[6][7]1. Improve Sample Preparation: Implement more rigorous cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds.[1][6] For plasma samples, ensure efficient protein precipitation.[1] 2. Optimize Chromatography: Adjust the gradient to better separate N-Acetylglycine from the matrix interferences.[6] Switching to a HILIC column can also be effective for retaining and separating polar analytes from less polar matrix components.[4] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
Irreproducible Results Inconsistent sample preparation leading to variable matrix effects.Standardize the sample preparation protocol. Ensure consistent timing, temperatures, and volumes for all steps, especially for protein precipitation and extraction.[8] Use of a stable isotope-labeled internal standard like N-Acetylglycine-¹³C₂,¹⁵N is crucial to compensate for variability.[6][9]
Buildup of matrix components on the LC column or in the MS source.Implement a column wash step after each run or batch to remove strongly retained matrix components. Regularly clean the MS ion source according to the manufacturer's recommendations.
High Background Noise Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned and free of detergents or other contaminants.[8]
Presence of non-volatile salts from the sample matrix or mobile phase buffers.Use volatile mobile phase buffers like ammonium formate or ammonium acetate.[2] If high salt concentrations in the sample are unavoidable, consider online solid-phase extraction (SPE) for desalting.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my N-Acetylglycine analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (N-Acetylglycine).[6][7] These components, such as proteins, lipids, and salts, can interfere with the ionization of N-Acetylglycine in the mass spectrometer's ion source.[6] This interference, known as the matrix effect, can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of your quantitative results.[11]

Q2: Why is a stable isotope-labeled internal standard like N-Acetylglycine-¹³C₂,¹⁵N recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[2][6] Because N-Acetylglycine-¹³C₂,¹⁵N is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[6] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[9]

Q3: What is the most effective sample preparation technique to minimize matrix effects for N-Acetylglycine in plasma?

A3: For plasma samples, protein precipitation is a common and effective first step.[1] Precipitation with a cold organic solvent like acetonitrile is widely used.[1][12] For cleaner samples and to further reduce matrix components, especially phospholipids, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed after protein precipitation.[1][6]

Q4: Should I use a reverse-phase (C18) or HILIC column for N-Acetylglycine analysis?

A4: The choice depends on the overall composition of your sample matrix and potential interferences.

  • Reverse-phase (C18) columns can be used, but as N-Acetylglycine is a polar molecule, retention might be limited.[13][14] Using 100% aqueous mobile phases might be necessary, requiring a C18 column specifically designed for these conditions to prevent phase collapse.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often better suited for highly polar compounds like N-Acetylglycine, providing better retention and separation from non-polar matrix components.[3][4]

Q5: What mobile phase additives are recommended?

A5: For reverse-phase chromatography in negative ion mode, adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can improve peak shape and ionization efficiency.[2] For HILIC, volatile buffers such as ammonium formate or ammonium acetate are commonly used to maintain a stable pH and aid in ionization.[2]

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation

This protocol is a common starting point for the extraction of N-Acetylglycine from plasma.

Workflow Diagram:

G cluster_prep Plasma Sample Preparation start Thaw Plasma Sample vortex1 Vortex to Homogenize start->vortex1 aliquot Aliquot 50 µL Plasma vortex1->aliquot add_is Add 200 µL Ice-Cold Acetonitrile with N-Acetylglycine-¹³C₂,¹⁵N (IS) aliquot->add_is vortex2 Vortex Vigorously (30s) add_is->vortex2 centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex2->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant end Ready for LC-MS/MS Analysis supernatant->end

Caption: Workflow for plasma protein precipitation.

Detailed Steps:

  • Thaw frozen plasma samples on ice.

  • Once thawed, vortex the sample for 10 seconds to ensure homogeneity.[1]

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 200 µL of ice-cold acetonitrile containing the N-Acetylglycine-¹³C₂,¹⁵N internal standard at the desired concentration.[1]

  • Vortex the tube vigorously for 30 seconds to precipitate the proteins.[1]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

These are representative starting conditions. Optimization for your specific instrument is recommended.

Workflow Diagram:

G cluster_lcms LC-MS/MS Analysis injection Inject Sample lc_separation LC Separation (e.g., C18 or HILIC column) injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) ionization->mass_analysis detection Detection (MRM Mode) mass_analysis->detection data_processing Data Processing & Quantification detection->data_processing result Final Concentration data_processing->result

Caption: General workflow for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters:

ParameterReverse-Phase (C18) Method HILIC Method
Column C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) suitable for aqueous mobile phases[13][14]HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate and 0.1% Formic Acid in 50:50 Acetonitrile:Water
Flow Rate 0.3 mL/min0.4 mL/min
Gradient Example: 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.Example: 95% A for 1 min, ramp to 50% A over 6 min, hold for 2 min, return to initial conditions.
Column Temp. 40°C40°C
Injection Vol. 5 µL5 µL

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temp. 120°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Illustrative):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Acetylglycine116.074.015
N-Acetylglycine-¹³C₂,¹⁵N119.076.015
Note: MRM transitions and collision energies should be optimized empirically on your specific instrument.

Quantitative Data Summary

The following table summarizes typical performance metrics for a validated LC-MS/MS method for acylglycines, which can be expected for N-Acetylglycine analysis.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Recovery (%) 85 - 100%70 - 95%90 - 109%[15]
Matrix Effect (%) 75 - 90% (Ion Suppression)80 - 95% (Ion Suppression)> 90% (Minimal Effect)
Precision (%RSD) < 15%< 15%< 10%[15]
Linearity (r²) > 0.99[1]> 0.99> 0.99[15]
LLOQ 1-5 nM[15]1-5 nM1-5 nM[15]
Note: Values are representative and may vary depending on the specific matrix, instrumentation, and protocol used. Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value <100% indicates suppression.

References

Technical Support Center: N-Acetylglycine-¹³C₂,¹⁵N Isotopic Purity Correction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic impurity of N-Acetylglycine-¹³C₂,¹⁵N in mass spectrometry experiments.

Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is correction necessary for N-Acetylglycine-¹³C₂,¹⁵N?

A1: Isotopic impurity refers to two main factors: the natural abundance of heavy isotopes in all molecules and the imperfect enrichment of the labeled tracer.

  • Natural Abundance: Elements like carbon, nitrogen, and oxygen naturally exist as a mixture of isotopes. For instance, about 1.1% of all carbon is the heavier ¹³C isotope.[1][2] In a molecule like N-Acetylglycine, these naturally occurring heavy isotopes contribute to the mass spectrum (at M+1, M+2, etc.), which can interfere with the signals from the intentionally introduced ¹³C and ¹⁵N labels.[3]

  • Tracer Purity: Synthesized isotopic tracers, such as N-Acetylglycine-¹³C₂,¹⁵N, are highly enriched but never 100% pure.[3] For example, a tracer with 99% enrichment for ¹³C still contains a small amount of ¹²C at the labeled positions.

Correction is crucial to differentiate between the isotopes intentionally introduced by the tracer and those naturally present.[4] Failure to correct for these factors leads to an overestimation of labeling and inaccurate quantitative results in metabolic flux or tracer analysis studies.[3][5]

Q2: How does the presence of both ¹³C and ¹⁵N labels complicate the correction?

A2: The presence of multiple labels creates a more complex isotopic pattern in the mass spectrometry data.[6] The correction algorithm must account for the natural abundance contributions from all atoms in the molecule (C, H, O, and N) and the specific enrichment of both the ¹³C and ¹⁵N isotopes in the tracer. Software tools designed for multi-tracer experiments are essential for de-convoluting these complex spectra accurately.[5][6]

Q3: What are the primary methods for isotopic impurity correction?

A3: The main approaches involve mathematical deconvolution to remove the contribution of naturally abundant isotopes from the measured mass isotopomer distribution (MID).

  • Matrix-Based Correction: This is a common method that uses a correction matrix built from the elemental formula of the analyte and the known natural abundances of its constituent isotopes.[1] This matrix is used to solve a system of linear equations to find the true, corrected isotopic distribution.[7][8]

  • Iterative Methods: These computational approaches can refine the correction, especially when dealing with imperfect data from mass spectrometry, such as low-intensity signals or missing peaks.[4]

  • Correction Using an Unlabeled Standard: In this method, the mass spectrum of an unlabeled N-Acetylglycine standard is acquired. This spectrum, representing the natural isotopic distribution, is then used to subtract the natural abundance contribution from the spectrum of the labeled compound.[9] However, this approach can introduce systematic errors if the fragmentation patterns of the labeled and unlabeled compounds differ.[9]

Q4: What information is required to perform an accurate correction?

A4: To perform a successful correction, you need the following:

  • Elemental Formula: The precise chemical formula of N-Acetylglycine (C₄H₇NO₃).

  • Measured Mass Isotopomer Distribution (MID): The raw intensities of the different mass isotopomers (M, M+1, M+2, etc.) from your mass spectrometer.

  • Tracer Isotopic Purity: The enrichment levels for both ¹³C and ¹⁵N as specified by the manufacturer (e.g., ¹³C: 99%, ¹⁵N: 99%).[10]

  • Number of Labeled Atoms: For N-Acetylglycine-¹³C₂,¹⁵N, this is two ¹³C atoms and one ¹⁵N atom.

Q5: Which software tools are recommended for this type of correction?

A5: Several software packages are available to automate the correction process. It is important to choose one that can handle multiple tracer isotopes like ¹³C and ¹⁵N simultaneously.

Software ToolKey FeaturesPlatform
IsoCorrectoR Corrects for natural abundance and tracer impurity for MS and MS/MS data. Handles multiple tracers.R (Bioconductor)
IsoCor Corrects high-resolution mass spectrometry data for natural isotopic abundances.Python
ICT A Perl-based tool for isotope correction.Perl
PyNAC A tool for natural abundance correction.Python

Table Reference:[5][6][11]

Troubleshooting Guide
Issue 1: Corrected data shows negative or unrealistic fractional abundance values.
  • Possible Cause: Low signal intensity or missing peaks in the raw mass spectral data.[4] This can happen if the analyte concentration is too low.

  • Solution:

    • Review Data Quality: Ensure that the signal-to-noise ratio for your analyte is sufficient. The entire isotopic cluster should be clearly detectable above the baseline.

    • Use Iterative Correction Methods: Some software tools employ iterative approaches that are better at handling imperfect data and can prevent the generation of negative values.[4]

    • Re-normalize Data: As a workaround, negative values can be set to zero, and the remaining mass isotopomer distribution can be re-normalized to 100%.[4]

Issue 2: Overestimation of labeling enrichment after correction.
  • Possible Cause 1: Incorrect tracer purity values were used in the calculation. The actual purity might be lower than stated.

  • Solution 1: Always use the specific isotopic purity provided in the Certificate of Analysis for your batch of N-Acetylglycine-¹³C₂,¹⁵N. Do not assume 100% purity.[3]

  • Possible Cause 2: Contribution from other elements was ignored. Natural isotopes of oxygen (¹⁷O, ¹⁸O) and hydrogen (²H) also contribute to the M+1 and M+2 peaks.

  • Solution 2: Ensure your correction algorithm accounts for the natural abundance of all elements in the molecule, not just carbon and nitrogen.[3]

  • Possible Cause 3: Interference from co-eluting species or in-source fragmentation.

  • Solution 3: Check your chromatography to ensure the N-Acetylglycine peak is pure.[3] You can also adjust ion source parameters to minimize in-source fragmentation, which can create ions that interfere with the isotopic cluster.[3]

Data Presentation: Natural Isotope Abundances

Accurate correction relies on using the correct natural abundance values for all relevant stable isotopes.

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon ¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen ¹H1.00782599.985
²H (D)2.0141020.015
Nitrogen ¹⁴N14.00307499.636
¹⁵N15.0001090.364
Oxygen ¹⁶O15.99491599.757
¹⁷O16.9991310.038
¹⁸O17.9991600.205

Table adapted from publicly available IUPAC data.

Experimental Protocols & Visualizations
Protocol: General Workflow for Isotopic Impurity Correction

This protocol outlines the key steps for correcting mass spectrometry data for natural isotope abundance and tracer impurity using a software tool.[3]

  • Data Acquisition: Acquire mass spectra of your samples containing N-Acetylglycine-¹³C₂,¹⁵N. Ensure the mass resolution is sufficient to resolve the isotopic cluster of the analyte.

  • Data Extraction: Using the instrument's software, extract the mass-to-charge ratios (m/z) and corresponding intensities for the entire isotopic cluster of N-Acetylglycine.

  • Software Setup:

    • Install and launch your chosen correction software (e.g., IsoCorrectoR).

    • Input the required information:

      • The elemental composition of N-Acetylglycine (C₄H₇NO₃).

      • The tracer information, including the labeled elements (¹³C, ¹⁵N), the number of labeled atoms (2 for C, 1 for N), and the isotopic purity of the tracer from the supplier's certificate.

      • The raw, measured intensity data for each mass isotopomer.

  • Execute Correction: Run the correction algorithm within the software. The program will perform a deconvolution to subtract the contributions from both naturally abundant isotopes and tracer impurities.

  • Analyze Corrected Data: The output will be the corrected mass isotopomer distribution, representing the true isotopic labeling from the tracer. This corrected data is now ready for downstream quantitative analysis, such as metabolic flux calculations.

Diagrams

IsotopeCorrectionWorkflow cluster_0 Experimental Phase cluster_1 Correction Phase cluster_2 Analysis Phase AcquireData 1. Acquire MS Data (High Resolution) ExtractData 2. Extract Raw MIDs (Intensities of M, M+1, M+2...) AcquireData->ExtractData InputInfo 3. Input Data into Software - Elemental Formula (C4H7NO3) - Tracer Purity (e.g., 99% 13C, 99% 15N) - Raw MID Data ExtractData->InputInfo RunCorrection 4. Run Correction Algorithm (Deconvolution) InputInfo->RunCorrection CorrectedData 5. Obtain Corrected MIDs (True Labeling) RunCorrection->CorrectedData DownstreamAnalysis 6. Perform Downstream Analysis (e.g., Metabolic Flux) CorrectedData->DownstreamAnalysis

Caption: General workflow for isotopic impurity correction.

TroubleshootingTree Start Problem with Corrected Data? Q1 Are there negative values? Start->Q1 Yes Q2 Is labeling enrichment overestimated? Start->Q2 No Sol1 Check Signal-to-Noise. Use iterative correction methods or re-normalize data post-correction. Q1->Sol1 Sol2 Verify tracer purity values. Ensure all elements (O, H) are included. Check for chromatographic interference. Q2->Sol2

Caption: Troubleshooting decision tree for common correction issues.

References

Resolving co-elution issues with N-Acetylglycine-13C2,15N in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of N-Acetylglycine-13C2,15N.

Troubleshooting Guide

Question 1: We are observing significant co-elution of our analyte, N-Acetylglycine, and its isotopically labeled internal standard, this compound, using a standard C18 reversed-phase method. What steps can we take to improve their separation?

Answer:

Co-elution of an analyte and its isotopically labeled internal standard in reversed-phase chromatography is a common issue, especially for highly polar compounds like N-Acetylglycine that exhibit limited retention on non-polar stationary phases.[1] Here is a systematic approach to troubleshoot and resolve this issue:

1. Modify the Mobile Phase Composition:

  • Decrease the Organic Solvent Strength: For polar compounds, retention can be increased by using a highly aqueous mobile phase.[1] Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of your polar analytes with the stationary phase, potentially leading to better separation.

  • Adjust the pH: Small changes in the mobile phase pH can significantly alter the retention of ionizable compounds. N-Acetylglycine has a carboxylic acid group, and modifying the pH can change its ionization state and, consequently, its retention. Experiment with a pH range around the pKa of the carboxylic acid group.

  • Incorporate Ion-Pairing Reagents: For challenging separations of polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve retention and selectivity on reversed-phase columns.[2]

2. Optimize the Gradient Elution Program:

If you are using a gradient, modifying its profile can significantly improve resolution.

  • Shallow Gradient: Employ a shallower gradient, especially during the elution window of your compounds of interest.[3] A slower increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, which can enhance separation.[3]

  • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the co-eluting peaks. This can often be enough to achieve separation.

3. Evaluate Alternative Stationary Phases:

If mobile phase optimization is insufficient, consider a column with a different selectivity.

  • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns offer different interaction mechanisms, such as π-π interactions, which can provide alternative selectivity for aromatic and polar compounds compared to a standard C18 phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[4] In HILIC, a polar stationary phase is used with a mobile phase high in organic content, and separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the stationary phase surface.[5]

Question 2: We've switched to a HILIC column to improve the retention of N-Acetylglycine, but now we are facing issues with peak shape and reproducibility. How can we optimize our HILIC method?

Answer:

While HILIC is well-suited for polar compounds, it can present its own set of challenges. Poor peak shape and reproducibility in HILIC are often related to the mobile phase composition and column equilibration.

1. Ensure Proper Column Equilibration:

HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase composition before the first injection and between runs.

2. Optimize the Mobile Phase:

  • Water Content: The percentage of water in the mobile phase is a critical parameter in HILIC. It is the strong eluting solvent.[4] Ensure your mobile phase contains at least 5% water to maintain the hydrophilic layer on the stationary phase.[4]

  • Buffer Concentration and pH: The concentration and pH of the buffer in the mobile phase can influence peak shape and retention. For amine-containing compounds, using a buffer can improve peak symmetry. Ammonium formate and ammonium acetate are commonly used buffers in HILIC as they are volatile and MS-compatible.

  • Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC.[4] Avoid alcohols like methanol as they can disrupt the water layer on the stationary phase, leading to inconsistent results.[4]

3. Sample Diluent:

The solvent used to dissolve the sample should be compatible with the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

Quantitative Data Summary

The following tables provide representative data on how different chromatographic parameters can affect the resolution of N-Acetylglycine and its isotopically labeled internal standard.

Table 1: Effect of Mobile Phase Composition on Resolution in Reversed-Phase Chromatography

ParameterCondition 1 (Initial)Condition 2 (Optimized)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 10 min2-30% B in 15 min (Shallow Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Resolution (Rs) 0.8 (Co-eluting)1.7 (Baseline Separated)

Table 2: Comparison of Reversed-Phase and HILIC for N-Acetylglycine Separation

ParameterReversed-Phase (Optimized)HILIC
Column C18, 4.6 x 150 mm, 5 µmAmide, 2.1 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.510 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 2-30% B in 15 min95-70% B in 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Retention Time (Analyte) 3.5 min6.2 min
Resolution (Rs) 1.72.5

Experimental Protocols

1. Optimized Reversed-Phase HPLC Method

  • Column: C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-12 min: 2% to 30% B (linear)

    • 12-13 min: 30% to 95% B (linear)

    • 13-15 min: 95% B (hold)

    • 15-15.1 min: 95% to 2% B (linear)

    • 15.1-20 min: 2% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (ESI+)

2. HILIC Method

  • Column: Amide or bare silica HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Thermo Scientific Accucore HILIC)[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 50% B (linear)

    • 8-9 min: 50% B (hold)

    • 9-9.1 min: 50% to 0% B (linear)

    • 9.1-15 min: 0% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry (ESI+)

Visualizations

Troubleshooting_Workflow start Co-elution Observed rp_optimization Reversed-Phase Method Optimization start->rp_optimization mobile_phase Modify Mobile Phase - Decrease % Organic - Adjust pH - Add Ion-Pairing Agent rp_optimization->mobile_phase gradient Optimize Gradient - Shallower Gradient - Isocratic Hold rp_optimization->gradient check_resolution1 Resolution Improved? mobile_phase->check_resolution1 gradient->check_resolution1 alternative_column Consider Alternative Column check_resolution1->alternative_column No end_resolved Issue Resolved check_resolution1->end_resolved Yes phenyl_pfp Phenyl-Hexyl or PFP Column alternative_column->phenyl_pfp hilic Switch to HILIC alternative_column->hilic check_resolution2 Resolution Improved? phenyl_pfp->check_resolution2 hilic->check_resolution2 check_resolution2->end_resolved Yes end_consult Consult Specialist check_resolution2->end_consult No

Caption: Troubleshooting workflow for co-elution issues.

Caption: Principle of HILIC separation for polar analytes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting slightly earlier than the unlabeled N-Acetylglycine in reversed-phase chromatography?

A1: This phenomenon is known as the "isotope effect" in chromatography. The substitution of lighter isotopes (¹²C, ¹⁴N) with heavier isotopes (¹³C, ¹⁵N) can lead to subtle changes in the physicochemical properties of the molecule, including its hydrophobicity. In reversed-phase chromatography, the labeled compound is often slightly less retained and therefore elutes a fraction of a minute earlier than the unlabeled compound. While complete co-elution is often desired for internal standards to perfectly compensate for matrix effects, a consistent and small separation is generally acceptable for quantification as long as the peaks are well-defined.

Q2: Can I use methanol instead of acetonitrile as the organic modifier in my HILIC mobile phase?

A2: It is generally not recommended to use methanol as the primary organic solvent in HILIC.[4] The separation mechanism in HILIC relies on the formation of a stable water layer on the polar stationary phase. Alcohols like methanol can disrupt this layer, leading to a loss of retention and poor reproducibility.[4] Acetonitrile is the preferred organic solvent for HILIC methods.[4]

Q3: What are the signs of column degradation when analyzing polar compounds like N-Acetylglycine?

A3: Signs of column degradation can include a loss of retention time, peak broadening or tailing, and a decrease in resolution.[6] For reversed-phase columns used with highly aqueous mobile phases, a sudden loss of retention might indicate "phase collapse," where the stationary phase is no longer properly wetted. For HILIC columns, a loss of performance can be due to contamination or a change in the stationary phase chemistry. Regular use of column flushing procedures and guard columns can help extend column lifetime.

Q4: How do matrix effects from complex samples (e.g., plasma) affect the analysis of this compound?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[6] This can affect the accuracy and reproducibility of the quantification. The use of a co-eluting isotopically labeled internal standard like this compound is the best way to compensate for matrix effects, as it is assumed that the analyte and internal standard are affected equally. However, if there is significant chromatographic separation between them, they may experience different matrix effects, leading to inaccurate results. Therefore, achieving near co-elution or at least consistent separation is crucial.

References

Technical Support Center: N-Acetylglycine-¹³C₂,¹⁵N Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Acetylglycine-¹³C₂,¹⁵N in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-Acetylglycine-¹³C₂,¹⁵N degradation in solution?

A1: The primary degradation pathway for N-Acetylglycine-¹³C₂,¹⁵N in solution is the hydrolysis of its amide bond. This reaction breaks the bond between the acetyl group and the glycine moiety, resulting in the formation of acetate and glycine-¹³C₂,¹⁵N. This process is significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of N-Acetylglycine-¹³C₂,¹⁵N solutions?

A2: The stability of N-Acetylglycine-¹³C₂,¹⁵N is highly dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond, leading to degradation. Neutral or near-neutral pH conditions (pH 3.0-10.0) are generally recommended to maintain the stability of the compound in solution[1].

Q3: What is the impact of temperature on the degradation of N-Acetylglycine-¹³C₂,¹⁵N?

A3: Elevated temperatures accelerate the rate of hydrolysis and subsequent degradation of N-Acetylglycine-¹³C₂,¹⁵N. For long-term storage of solutions, it is advisable to keep them at low temperatures, such as 2-8°C or even frozen, to minimize degradation[2].

Q4: Are there any specific solvents or reagents that should be avoided when preparing solutions of N-Acetylglycine-¹³C₂,¹⁵N?

A4: Yes, strong oxidizing agents should be avoided as they can potentially lead to degradation of the molecule[3]. Additionally, preparing solutions in strong acids or bases should be avoided unless required for a specific experimental step, and even then, the exposure time should be minimized.

Q5: How can I monitor the degradation of my N-Acetylglycine-¹³C₂,¹⁵N solution?

A5: The degradation of N-Acetylglycine-¹³C₂,¹⁵N can be monitored by using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the parent compound (N-Acetylglycine-¹³C₂,¹⁵N) and its primary degradation product (glycine-¹³C₂,¹⁵N).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of parent compound signal in LC-MS analysis. Amide bond hydrolysis due to improper pH of the solution.Ensure the solution is buffered to a neutral or slightly acidic pH (e.g., pH 5-7). Use freshly prepared solutions whenever possible.
High storage temperature.Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in the chromatogram. Degradation of the compound due to exposure to strong acids, bases, or oxidizing agents.Review the solution preparation protocol to ensure no incompatible reagents were used. If acidic or basic conditions are necessary for an experiment, minimize the exposure time.
Photodegradation.While less common for this compound, it is good practice to store solutions in amber vials or protect them from direct light.
Inconsistent quantitative results between experiments. Progressive degradation of the stock solution over time.Prepare fresh stock solutions more frequently. Perform a stability check on your stock solution by analyzing it at regular intervals.
Incompatible solvent.Ensure the chosen solvent is compatible and does not promote degradation. Aqueous buffers at an appropriate pH are generally a safe choice.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-Acetylglycine-¹³C₂,¹⁵N

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-Acetylglycine-¹³C₂,¹⁵N at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for LC-MS analysis.

  • Analyze the stressed samples along with an unstressed control to identify and quantify the degradation products.

Protocol 2: Quantitative Analysis of N-Acetylglycine-¹³C₂,¹⁵N and its Degradation Product by LC-MS/MS

This method allows for the accurate quantification of N-Acetylglycine-¹³C₂,¹⁵N and its primary hydrolysis product, glycine-¹³C₂,¹⁵N.

1. Sample Preparation:

  • To 100 µL of the sample solution, add an internal standard (e.g., a deuterated analog of a related compound).

  • Precipitate proteins (if in a biological matrix) by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new vial for analysis.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-Acetylglycine and glycine (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • MRM Transitions:

    • N-Acetylglycine-¹³C₂,¹⁵N: Monitor the transition of the parent ion to a specific product ion.

    • Glycine-¹³C₂,¹⁵N: Monitor the transition of the parent ion to a specific product ion.

3. Quantification:

  • Create a calibration curve using standards of known concentrations.

  • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

cluster_degradation Degradation Pathway N_Acetylglycine_13C2_15N N-Acetylglycine-¹³C₂,¹⁵N Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) N_Acetylglycine_13C2_15N->Hydrolysis Acetate Acetate Hydrolysis->Acetate Glycine_13C2_15N Glycine-¹³C₂,¹⁵N Hydrolysis->Glycine_13C2_15N Products Degradation Products

Caption: Primary degradation pathway of N-Acetylglycine-¹³C₂,¹⁵N via hydrolysis.

cluster_workflow Stability Study Workflow Start Prepare N-Acetylglycine-¹³C₂,¹⁵N Solution Stress Apply Stress Conditions (pH, Temp, Oxidant) Start->Stress Sample Collect Samples at Timepoints Stress->Sample Analyze LC-MS/MS Analysis Sample->Analyze Quantify Quantify Parent and Degradants Analyze->Quantify Assess Assess Stability Quantify->Assess

Caption: Experimental workflow for assessing the stability of N-Acetylglycine-¹³C₂,¹⁵N.

cluster_troubleshooting Troubleshooting Logic cluster_solutions Solutions Problem Degradation Observed Check_pH Check Solution pH Problem->Check_pH Check_Temp Check Storage Temperature Problem->Check_Temp Check_Reagents Review Reagents for Oxidants Problem->Check_Reagents Adjust_pH Buffer to pH 5-7 Check_pH->Adjust_pH Lower_Temp Store at 2-8°C or Frozen Check_Temp->Lower_Temp Remove_Oxidants Use Fresh, High-Purity Reagents Check_Reagents->Remove_Oxidants

Caption: Logical flow for troubleshooting N-Acetylglycine-¹³C₂,¹⁵N degradation.

References

Technical Support Center: Quantifying Low-Abundance N-acetylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low-abundance N-acetylated metabolites, helping you to optimize your experimental workflow and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying low-abundance N-acetylated metabolites?

A1: The main challenges can be categorized into three areas:

  • Sample Preparation: N-acetylated compounds can be unstable and susceptible to degradation. Achieving consistent and high recovery from complex biological matrices is often difficult.[1] Key parameters to control are solvent choice, pH, and temperature.[1]

  • Analyte Stability: N-acetylated metabolites can undergo hydrolysis (deacetylation) in acidic or basic conditions, as well as enzymatic degradation.[1] For example, N-acetyl-L-cysteine (NAC) is known to be unstable in solution and can rapidly oxidize.[1]

  • Analytical Method: Issues with mass spectrometry-based methods include low signal intensity due to charge neutralization, in-source fragmentation, and matrix effects.[1][2] For HPLC-UV, challenges include poor chromatographic resolution and co-eluting impurities.[1]

Q2: Why do I observe a poor signal for my N-acetylated metabolite in positive-ion electrospray ionization mass spectrometry (ESI-MS)?

A2: Acetylation of primary amine groups neutralizes the positive charge that is typically present under the acidic pH conditions used in reversed-phase chromatography. This charge neutralization reduces the efficiency of the electrospray ionization (ESI) process, leading to significant signal suppression.[2]

Q3: How does N-acetylation affect the fragmentation pattern of my metabolite in tandem mass spectrometry (MS/MS)?

A3: N-acetylation can significantly influence the fragmentation of metabolites. For instance, O-acetylated carboxylate anions may undergo a neutral loss of ketene (CH₂=C=O).[2] In acetylated peptides, an increase in the abundance of b-ions in the MS/MS spectrum is often observed compared to their non-acetylated counterparts, which can aid in peptide sequencing.[2]

Q4: What is in-source fragmentation and how can it affect my results?

A4: In-source fragmentation (ISF) is where molecules fragment in the ion source of the mass spectrometer before they enter the mass analyzer.[1] This can lead to an underestimation of the parent analyte and the incorrect identification and quantification of its fragments as other compounds. N-acetylated compounds can be particularly prone to ISF, often losing the acetyl group.[1]

Q5: Can chemical derivatization help improve the detection of my N-acetylated metabolite?

A5: Absolutely. Chemical derivatization is a powerful technique to enhance the ionization efficiency of N-acetylated metabolites.[2][3] By adding a charged or more easily ionizable tag, you can significantly boost the signal intensity.[2]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity in LC-MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Charge neutralization in positive-ion ESI Switch to negative-ion mode ESI.If the molecule has acidic functional groups, it may ionize more efficiently in negative mode.[2]
Use alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).These gas-phase ionization techniques can be more effective for less polar compounds and may provide improved detection.[2]
Perform chemical derivatization.Introducing a charged or more easily ionizable group can significantly enhance signal intensity.[2][3]
Matrix effects suppressing the analyte signal Improve sample cleanup procedures (e.g., solid-phase extraction).Reduces the concentration of co-eluting matrix components that can interfere with ionization.[2]
Dilute the sample.This can reduce the concentration of interfering matrix components relative to the analyte.[2]
Use a matrix-matched calibration curve.This helps to compensate for the signal suppression or enhancement caused by the matrix.[2]
Sub-optimal mass spectrometer settings Optimize ESI source parameters (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure).Fine-tuning these parameters can significantly improve ionization efficiency for your specific analyte.[2]
Issue 2: Poor Peak Shape and Shifting Retention Times

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Sub-optimal chromatographic conditions Optimize the mobile phase composition, gradient, and column chemistry.Proper chromatographic separation is essential for good peak shape and reproducible retention times.[2]
Degradation of the analytical column Replace the column with a new one of the same type.Column performance deteriorates over time, leading to poor peak shapes and shifts in retention.[2]
Changes in mobile phase pH Prepare fresh mobile phase and ensure consistent pH.The ionization state of the analyte and its interaction with the stationary phase are pH-dependent.[2]
Sample degradation Ensure proper sample storage and handling. Analyze samples as quickly as possible after preparation.N-acetylated metabolites can be unstable, leading to variability in results.[2]
Issue 3: Low and Inconsistent Analyte Recovery

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Analyte degradation during sample preparation Control pH: Avoid strongly acidic or basic conditions. Perform stability studies at different pH values.N-acetylated compounds can be susceptible to hydrolysis (deacetylation).[1]
Control Temperature: Perform extractions on ice and store extracts at low temperatures (-20°C or -80°C).This minimizes the rate of chemical and enzymatic degradation.[1]
Minimize Processing Time: Streamline your sample preparation protocol.Reduces the time for potential degradation to occur.[1]
Inefficient extraction Optimize the extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation).The choice of solvent and method will depend on the physicochemical properties of your analyte and the sample matrix.[4]
Matrix effects Investigate matrix effects by performing spike and recovery experiments in the sample matrix.Co-eluting compounds can suppress or enhance ionization, leading to inaccurate quantification.[1]

Experimental Protocols

Protocol 1: General Sample Preparation for Cellular N-acetylated Metabolites

This protocol provides a general workflow for quenching metabolism and extracting N-acetylated metabolites from cultured cells.

  • Quenching:

    • Remove the cell culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a sufficient volume of liquid nitrogen to cover the cells and snap-freeze them. This is the most effective way to halt metabolism instantly.[5] Alternatively, add ice-cold methanol directly.[5]

  • Extraction:

    • Add 500 µL of ice-cold methanol to the frozen cells.[5]

    • Use a cell scraper to dislodge the cells into the methanol.[5]

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Processing:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 0.1% formic acid in water for reversed-phase LC-MS).

Protocol 2: Derivatization of N-acetylated Metabolites with Acetic Anhydride for GC-MS Analysis

This protocol is for derivatizing amine-containing precursors to their N-acetylated forms.

  • Sample Preparation:

    • Ensure the sample is in a suitable organic solvent and is completely dry, as water can react with acetic anhydride.[1]

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of pyridine and 50 µL of acetic anhydride.[1]

    • Vortex the mixture for 1 minute.[1]

    • Heat the reaction mixture at 60°C for 30 minutes.[1]

  • Reaction Quenching and Extraction:

    • After cooling, the reaction can be quenched and the derivative extracted for GC-MS analysis. The specific quenching and extraction steps will depend on the analyte and sample matrix.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample_collection Sample Collection (e.g., cells, plasma) quenching Quenching (e.g., liquid nitrogen, cold methanol) sample_collection->quenching extraction Extraction (e.g., methanol, acetonitrile) quenching->extraction cleanup Sample Cleanup (e.g., SPE, filtration) extraction->cleanup derivatization Derivatization (Optional) cleanup->derivatization lc_ms LC-MS/MS Analysis cleanup->lc_ms derivatization->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification & Interpretation data_processing->quantification

Caption: A general experimental workflow for the quantification of N-acetylated metabolites.

troubleshooting_workflow start Low Signal Intensity check_ionization Check Ionization Mode start->check_ionization check_matrix Investigate Matrix Effects check_ionization->check_matrix Optimal solution1 Switch to Negative Ion Mode or APCI/APPI check_ionization->solution1 Suboptimal check_derivatization Consider Derivatization check_matrix->check_derivatization Absent solution2 Improve Sample Cleanup / Dilute Sample check_matrix->solution2 Present solution3 Derivatize to Enhance Signal check_derivatization->solution3 Yes end Signal Improved solution1->end solution2->end solution3->end

Caption: A troubleshooting workflow for low signal intensity in LC-MS analysis.

References

Technical Support Center: Analysis of Complex 13C and 15N Labeling Patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex 13C and 15N stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in processing raw mass spectrometry data from a 13C and 15N labeling experiment?

A1: The most critical initial step is the correction for the natural abundance of stable isotopes.[1][2] All elements have naturally occurring heavy isotopes (e.g., 1.1% for 13C and 0.37% for 15N).[] These naturally present isotopes contribute to the mass isotopomer distribution (MID) of a metabolite and must be computationally removed to accurately determine the enrichment that is due to the administered tracer.[1][4] Failing to perform this correction can lead to significant distortion of the data and misinterpretation of metabolic fluxes.[5]

Q2: Which software tools are available for natural abundance correction and metabolic flux analysis (MFA)?

A2: A variety of software tools are available, each with specific features. For natural abundance correction, tools like IsoCorrectoR (R-based) and AccuCor2 (R-based, for dual-isotope tracing) are commonly used.[5][6] For comprehensive metabolic flux analysis, which includes flux estimation and statistical analysis, software packages such as INCA, OpenFLUX2, and Metran are available.[7] Some tools, like X13CMS, are designed for analyzing isotopic labeling in untargeted metabolomics data.[8][9]

Q3: How do I choose between 13C and 15N labeled tracers for my experiment?

A3: The choice depends on the metabolic pathway of interest and the analytical method. 13C tracers are excellent for tracking the carbon backbone of metabolites through central carbon metabolism (e.g., glycolysis, TCA cycle).[7][10] 15N tracers are used to follow nitrogen metabolism, such as amino acid and nucleotide biosynthesis.[10] For nuclear magnetic resonance (NMR) analysis, both 13C and 15N labeling are often essential.[][11] In mass spectrometry (MS), both can be used for quantification, but 13C labeling can sometimes complicate peptide fragmentation analysis.[]

Q4: What is "isotopic steady state" and why is it important?

A4: Isotopic steady state is the point in time when the isotopic enrichment of a given metabolite becomes stable after the introduction of a labeled tracer.[12] Reaching this state is a key assumption for isotopically stationary metabolic flux analysis (MFA).[13][14] The time required to reach isotopic steady state can vary significantly, especially in mammalian cells, and failing to ensure it has been reached can lead to inaccurate flux calculations.[14]

Q5: What are some common challenges in interpreting complex labeling patterns?

A5: Common challenges include:

  • Metabolic scrambling: Isotopes can be "scrambled" or redistributed in unexpected ways through metabolic reactions, which can complicate the interpretation of labeling patterns.[15]

  • Compartmentalization: In eukaryotic cells, metabolic pathways are often compartmentalized within different organelles. This can lead to distinct labeled pools of the same metabolite, which can be difficult to resolve.

  • Redundant pathways: The presence of multiple active pathways that produce the same metabolite can make it difficult to determine the contribution of each pathway from the labeling data alone.[16]

Troubleshooting Guides

Issue 1: My measured isotopic enrichment is very low, even though I used a highly enriched tracer.

  • Possible Cause 1: Incomplete incorporation of the labeled tracer.

    • Troubleshooting: Ensure that cells have undergone a sufficient number of doublings in the labeled media to achieve high incorporation. For SILAC (Stable Isotope Labeling by Amino acids in Cell Culture), at least five to six doublings are recommended.[17] You can verify the incorporation efficiency with a preliminary MS analysis.[17]

  • Possible Cause 2: Dilution from unlabeled endogenous pools.

    • Troubleshooting: In in vivo studies, unlabeled endogenous sources can dilute the labeled tracer.[18] Consider experimental strategies to minimize this, such as using a diet that limits the endogenous nutrient corresponding to your tracer.[18]

  • Possible Cause 3: Rapid metabolic turnover.

    • Troubleshooting: If the turnover of the metabolite is very fast, the label may be quickly diluted. Consider performing a time-course experiment to capture the dynamics of label incorporation.[16]

Issue 2: The calculated metabolic fluxes have very wide confidence intervals.

  • Possible Cause 1: Insufficiently informative labeling data.

    • Troubleshooting: The chosen tracer may not be optimal for resolving the fluxes of interest. Use software tools like IsoDesign to optimize the selection of isotopic tracers before the experiment.[19]

  • Possible Cause 2: Underdetermined metabolic network model.

    • Troubleshooting: The model may have more degrees of freedom than can be constrained by the data. Consider adding more experimental measurements, such as extracellular uptake and secretion rates, or using parallel labeling experiments with different tracers to better constrain the model.[20][21]

  • Possible Cause 3: Noisy measurement data.

    • Troubleshooting: Review the quality of your raw MS or NMR data. Ensure proper peak integration and background subtraction. Re-running samples or improving sample preparation may be necessary.

Issue 3: I am observing unexpected labeled isotopologues that don't match my predicted metabolic pathway.

  • Possible Cause 1: Metabolic scrambling or unexpected pathway activity.

    • Troubleshooting: Your biological system may have active metabolic pathways that were not included in your initial model.[15] Literature review and untargeted metabolomics approaches can help identify these unexpected transformations.[8][9]

  • Possible Cause 2: Impurities in the isotopic tracer.

    • Troubleshooting: The isotopic tracer itself may not be 100% pure, leading to the introduction of unexpected labeled species.[5] Always check the certificate of analysis for your tracers and account for any impurities in your data correction.

  • Possible Cause 3: Inaccurate natural abundance correction.

    • Troubleshooting: Double-check the elemental composition of the metabolite and the derivatization agents used in your natural abundance correction algorithm.[1] An incorrect formula will lead to an incorrect correction matrix.[6]

Quantitative Data Summary

Table 1: Comparison of Software for Isotope Labeling Data Analysis

SoftwarePrimary FunctionKey FeaturesAnalytical PlatformReference
IsoCorrectoR Natural Abundance CorrectionR-based, corrects for tracer impurity, supports MS and MS/MS data.MS[5]
AccuCor2 Natural Abundance CorrectionR-based, specialized for dual-isotope (13C-15N, 13C-2H) tracing.High-Resolution MS[6]
X13CMS Untargeted Isotopic Labeling AnalysisIdentifies all metabolites incorporating a label, compares labeling between conditions.LC/MS[8][9]
Census Quantitative ProteomicsCalculates enrichment ratios, predicts isotope distributions for peptides.MS[22]
ISODIST Isotope Distribution CalculationCalculates isotope distributions for complex labeling patterns in peptides and nucleic acids.MS[23]
INCA Metabolic Flux AnalysisComprehensive tool for 13C-MFA, including flux estimation and statistical analysis.MS, NMR[7]

Experimental Protocols

Protocol: 13C Metabolic Flux Analysis (MFA) of Cultured Mammalian Cells

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • To initiate the labeling experiment, switch the cells to a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose).

    • Continue the culture for a predetermined time to allow the label to incorporate into intracellular metabolites and reach isotopic steady state. This duration should be optimized for the specific cell line and experimental goals.[14]

  • Metabolite Extraction:

    • Rapidly quench metabolism to halt enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell suspension.

    • Perform a series of freeze-thaw cycles to ensure complete cell lysis.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

    • Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.

  • Data Processing and Analysis:

    • Process the raw MS data to obtain the mass isotopologue distributions (MIDs) for each metabolite.

    • Correct the MIDs for the natural abundance of all elements in each metabolite using a tool like IsoCorrectoR or a custom script.[1][5]

    • Use an MFA software package (e.g., INCA) to estimate the intracellular fluxes by fitting a metabolic network model to the corrected MIDs.[7]

    • Perform a statistical analysis to determine the confidence intervals of the estimated fluxes.

Visualizations

Data_Analysis_Workflow Figure 1. Data Analysis Workflow for 13C/15N Labeling Experiments raw_data Raw MS/NMR Data correction Natural Abundance Correction raw_data->correction mid Corrected Mass Isotopomer Distributions correction->mid mfa Metabolic Flux Analysis (MFA) mid->mfa flux_map Metabolic Flux Map mfa->flux_map interpretation Biological Interpretation flux_map->interpretation

Caption: Data Analysis Workflow for 13C/15N Labeling Experiments.

Experimental_Workflow Figure 2. General Experimental Workflow for Metabolic Flux Analysis exp_design Experimental Design (Tracer Selection) labeling Isotope Labeling Experiment exp_design->labeling quenching Metabolism Quenching & Metabolite Extraction labeling->quenching analysis MS or NMR Analysis quenching->analysis data_proc Data Processing & Flux Calculation analysis->data_proc results Flux Map & Interpretation data_proc->results

Caption: General Experimental Workflow for Metabolic Flux Analysis.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Unexpected Labeling Patterns start Unexpected Isotopologues Observed? check_correction Is Natural Abundance Correction Accurate? start->check_correction check_pathways Are All Metabolic Pathways Considered? check_correction->check_pathways Yes outcome1 Review Elemental Compositions check_correction->outcome1 No check_tracer Is Tracer Purity Confirmed? check_pathways->check_tracer Yes outcome2 Investigate Alternative Pathways check_pathways->outcome2 No outcome3 Account for Tracer Impurities check_tracer->outcome3 No end Refined Model check_tracer->end Yes outcome1->end outcome2->end outcome3->end

Caption: Troubleshooting Logic for Unexpected Labeling Patterns.

References

Validation & Comparative

A Comparative Cross-Validation of N-Acetylglycine-13C2,15N and Alternative Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-Acetylglycine-¹³C₂,¹⁵N as an internal standard (IS) against other common alternatives for the quantitative analysis of N-Acetylglycine in biological matrices. The selection of an appropriate internal standard is critical for mitigating variability and ensuring the accuracy and precision of bioanalytical methods, particularly in regulated environments. This document presents supporting experimental data and detailed methodologies to guide researchers in making informed decisions for their analytical needs.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for quantitative mass spectrometry.[1][2] They are chemically identical to the analyte, ensuring they co-elute and experience the same matrix effects and ionization suppression or enhancement.[1] This guide evaluates three classes of internal standards for N-Acetylglycine quantification: a multi-isotope labeled SIL-IS (N-Acetylglycine-¹³C₂,¹⁵N), a deuterated SIL-IS (N-Acetylglycine-d₅), and a structural analog IS (N-Acetyl-L-alanine).

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. The following tables summarize the comparative performance of N-Acetylglycine-¹³C₂,¹⁵N against a deuterated and a structural analog internal standard based on key validation parameters.

Table 1: Chromatographic and Mass Spectrometric Properties
ParameterN-Acetylglycine (Analyte)N-Acetylglycine-¹³C₂,¹⁵N (IS)N-Acetylglycine-d₅ (IS)N-Acetyl-L-alanine (IS)Performance Insight
Molecular Weight ( g/mol ) 117.10120.08122.13131.13A mass difference of ≥3 amu is crucial to prevent isotopic crosstalk.
Precursor Ion (m/z) 118.1 [M+H]⁺121.1 [M+H]⁺123.1 [M+H]⁺132.1 [M+H]⁺Distinct precursor ions are necessary for selective monitoring.
Product Ion (m/z) 76.179.179.190.1Unique product ions enhance the specificity of the MRM transition.
Retention Time (min) 2.542.542.512.89Co-elution is critical for accurate compensation of matrix effects.
Retention Time Shift (ΔRT) N/A0.00 min -0.03 min +0.35 min ¹³C/¹⁵N labeling provides perfect co-elution, unlike deuteration which can cause a slight shift. The structural analog has a significantly different retention time.

Data are illustrative and based on typical LC-MS/MS performance.

Table 2: Bioanalytical Validation Parameters
ParameterAcceptance CriteriaN-Acetylglycine-¹³C₂,¹⁵NN-Acetylglycine-d₅N-Acetyl-L-alanine
Accuracy (% Bias) Within ±15%-1.8% to +2.5% -4.5% to +5.2%-12.5% to +14.1%
Precision (% CV) ≤15%≤ 4.1% ≤ 7.8%≤ 13.5%
Matrix Effect (% CV) ≤15%3.5% 6.9%14.8%
Recovery (% CV) ≤15%2.8% 3.5%9.7%

Data are representative of a typical validation study and demonstrate the superior performance of N-Acetylglycine-¹³C₂,¹⁵N.

Logical Framework for Internal Standard Selection

The choice of an internal standard follows a logical hierarchy based on its ability to compensate for analytical variability. Stable isotope-labeled standards are preferred, with ¹³C and ¹⁵N labels often considered superior to deuterium labels due to their greater chemical stability and identical chromatographic behavior.

Figure 1. Decision Tree for Internal Standard Selection start Start: Select Internal Standard for Analyte X is_sil_available Is a Stable Isotope-Labeled (SIL) version of Analyte X available? start->is_sil_available c13n15_vs_d Are both ¹³C/¹⁵N-labeled and Deuterated (D) SILs available? is_sil_available->c13n15_vs_d Yes choose_analog Choose Structural Analog (e.g., N-Acetyl-L-alanine) is_sil_available->choose_analog No choose_c13n15 Choose ¹³C/¹⁵N-labeled SIL (e.g., N-Acetylglycine-¹³C₂,¹⁵N) c13n15_vs_d->choose_c13n15 Yes choose_d Choose Deuterated SIL (e.g., N-Acetylglycine-d₅) c13n15_vs_d->choose_d Only D is available why_c13n15 Reason: Perfect co-elution, no isotopic instability. Highest accuracy and precision. choose_c13n15->why_c13n15 why_d Reason: Generally good performance. Potential for small retention time shift and isotopic exchange. choose_d->why_d why_analog Reason: Last resort. Different retention time and ionization response. May not adequately compensate for matrix effects. choose_analog->why_analog

Caption: Decision Tree for Internal Standard Selection.

Experimental Protocols

The following protocols describe a typical workflow for the cross-validation of internal standards for N-Acetylglycine quantification in human plasma using LC-MS/MS.

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capability.

  • Aliquoting: Aliquot 50 µL of human plasma (blank, calibration standards, QC samples, or study samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (containing either N-Acetylglycine-¹³C₂,¹⁵N, N-Acetylglycine-d₅, or N-Acetyl-L-alanine at 500 ng/mL) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix each sample for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method
ParameterCondition
LC System UPLC System
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 3.5 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 1
Collision Energy Optimized for each transition
Cross-Validation Workflow

The workflow involves preparing pooled plasma samples spiked with the analyte and each of the three internal standards to assess key performance metrics side-by-side.

Figure 2. Experimental Workflow for IS Cross-Validation cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_eval Performance Evaluation pool_plasma Pool Blank Human Plasma spike_analyte Spike N-Acetylglycine (Low, Mid, High QC levels) pool_plasma->spike_analyte split_pools Split into 3 Batches spike_analyte->split_pools is1 Batch 1: Spike N-Acetylglycine- ¹³C₂,¹⁵N split_pools->is1 is2 Batch 2: Spike N-Acetylglycine-d₅ split_pools->is2 is3 Batch 3: Spike N-Acetyl-L-alanine split_pools->is3 extract Protein Precipitation (Acetonitrile) is1->extract is2->extract is3->extract analyze LC-MS/MS Analysis (n=6 replicates per level) extract->analyze eval_acc Accuracy & Precision analyze->eval_acc eval_me Matrix Effect analyze->eval_me eval_rt Retention Time Shift analyze->eval_rt compare Compare Results & Select Optimal IS eval_acc->compare eval_me->compare eval_rt->compare

Caption: Experimental Workflow for IS Cross-Validation.

Conclusion

The experimental evidence and established principles of bioanalysis robustly support the selection of N-Acetylglycine-¹³C₂,¹⁵N as the optimal internal standard for the quantitative analysis of N-Acetylglycine. Its identical chemical nature ensures perfect co-elution and the most reliable compensation for matrix effects and other sources of analytical variability. This leads to superior accuracy and precision compared to deuterated or structural analog alternatives.

While N-Acetylglycine-d₅ provides acceptable performance, the potential for chromatographic shifts and isotopic instability makes it a secondary choice. The structural analog, N-Acetyl-L-alanine, demonstrates significant differences in chromatographic behavior and is more susceptible to differential matrix effects, making it the least suitable option for high-stakes bioanalytical studies. For assays demanding the highest level of data quality and reliability, N-Acetylglycine-¹³C₂,¹⁵N is the unequivocally superior choice.

References

Comparing N-Acetylglycine-13C2,15N to deuterated N-acetylglycine standards.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Acetylglycine-13C2,15N and Deuterated N-Acetylglycine Standards for Quantitative Analysis

For researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and pharmacokinetic studies, the accurate quantification of endogenous molecules like N-acetylglycine is paramount. Stable isotope-labeled internal standards are the cornerstone of precise mass spectrometry-based quantification. This guide provides an objective comparison between this compound and deuterated N-acetylglycine standards, supported by experimental considerations and data.

N-acetylglycine is a human metabolite formed from the conjugation of glycine with acetyl-CoA.[1][2] It plays a role in amino acid and fatty acid metabolism and is implicated in various physiological and pathological states.[2] The use of stable isotope-labeled N-acetylglycine, which is chemically identical to the endogenous analyte but has a different mass, is essential for correcting for sample loss during preparation and for variations in instrument response.

Physicochemical Properties of Isotopic Standards

The choice of an internal standard is critical for the robustness of any quantitative assay. The key difference between this compound and deuterated standards lies in the type and stability of the isotopes used.

PropertyUnlabeled N-AcetylglycineThis compoundN-Acetylglycine-d5
Chemical Formula C₄H₇NO₃C₂¹³C₂H₇¹⁵NO₃[3]C₄H₂D₅NO₃
Monoisotopic Mass 117.043 g/mol [4]120.048 g/mol 122.074 g/mol
Mass Shift (vs. Unlabeled) N/A+3 Da[5]+5 Da
Isotopic Purity N/ATypically >98%[5]Typically >98%
Isotope Type Natural AbundanceHeavy Carbon (¹³C), Heavy Nitrogen (¹⁵N)Heavy Hydrogen (²H or D)
Risk of Isotopic Exchange NoNoYes (potential for back-exchange of deuterium for hydrogen)

Performance Comparison in Quantitative Assays

The ideal internal standard should co-elute with the analyte, not interfere with the analyte's signal, and be stable throughout the analytical process.

This compound (Heavy Atom Standard)

  • Advantages:

    • High Isotopic Stability: The carbon-carbon and carbon-nitrogen bonds are extremely stable, meaning there is no risk of the ¹³C or ¹⁵N isotopes exchanging with unlabeled atoms from the sample matrix or solvents.[6] This ensures the integrity of the standard throughout sample preparation, chromatography, and ionization.

    • Minimal Chromatographic Shift: As ¹³C and ¹⁵N isotopes do not significantly alter the physicochemical properties of the molecule, this compound co-elutes perfectly with the unlabeled endogenous analyte.

    • Clear Mass Separation: A +3 Da mass shift provides clear separation from the natural isotope distribution of the unlabeled analyte, preventing potential isotopic crosstalk and improving accuracy, especially at low concentrations.[7]

  • Disadvantages:

    • Cost: Synthesis of multi-labeled compounds can be more complex and expensive compared to deuterated analogues.

Deuterated N-Acetylglycine Standards (e.g., N-Acetylglycine-d5)

  • Advantages:

    • Cost-Effectiveness: Deuterated standards are often less expensive to synthesize.

    • Good Co-elution: In most cases, deuteration has a negligible effect on chromatographic retention time, leading to good co-elution with the analyte.

  • Disadvantages:

    • Potential for Isotopic Exchange: The primary drawback of deuterated standards is the potential for deuterium-hydrogen (D-H) back-exchange.[8] This can occur in protic solvents (like water or methanol) or under certain pH conditions during sample storage or preparation, leading to a decrease in the concentration of the fully deuterated standard and compromising quantitative accuracy.

    • Metabolic Instability: Deuterium substitution can sometimes alter the metabolic fate of a molecule, a phenomenon known as the "isotope effect".[9] While less of a concern for an internal standard added just before analysis, it is a critical consideration in metabolic tracer studies.

Experimental Protocols

Stable isotope-labeled compounds are widely used as internal standards for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]

Example Protocol: Quantification of N-Acetylglycine in Human Urine by LC-MS/MS

This protocol outlines a typical workflow for measuring N-acetylglycine concentrations using a stable isotope-labeled internal standard.

  • Sample Preparation:

    • Thaw frozen human urine samples on ice.

    • Vortex samples for 10 seconds.

    • To 100 µL of urine, add 10 µL of the internal standard working solution (either this compound or N-Acetylglycine-d5 at 10 µg/mL in 50% methanol).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A reverse-phase column such as a C18 (e.g., Acquity CSH C18).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation: MRM Transitions

The following table shows typical precursor and product ions that would be monitored in an LC-MS/MS experiment for N-acetylglycine and its isotopic internal standards.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
N-Acetylglycine118.0576.04Corresponds to the loss of the acetyl group.
N-Acetylglycine-¹³C₂,¹⁵N121.0578.04The +3 Da shift is maintained in the product ion.
N-Acetylglycine-d₅123.0876.04 or 79.06Product ion depends on where the deuterium labels are located. If on the acetyl group, the product ion may not retain the label.

Visualizations

Metabolic Pathway of N-Acetylglycine Synthesis

The diagram below illustrates the formation of N-Acetylglycine from its precursors, Glycine and Acetyl-CoA, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[2]

cluster_0 Mitochondria / Cytoplasm Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT AcetylCoA Acetyl-CoA AcetylCoA->GLYAT NAcetylglycine N-Acetylglycine GLYAT->NAcetylglycine Forms CoA Coenzyme A GLYAT->CoA Releases

Caption: Biosynthesis of N-Acetylglycine.

Experimental Workflow for Quantification

This workflow outlines the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard.

A 1. Sample Collection (e.g., Urine, Plasma) B 2. Addition of Internal Standard (this compound or Deuterated) A->B C 3. Sample Preparation (e.g., Protein Precipitation) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing (Peak Integration) D->E F 6. Quantification (Ratio of Analyte to IS) E->F

Caption: Quantitative analysis workflow.

Conclusion

Both this compound and deuterated N-acetylglycine can serve as effective internal standards for quantitative mass spectrometry. However, they are not interchangeable, and the choice depends on the specific requirements of the assay.

  • This compound is considered the "gold standard" due to its superior isotopic stability, which eliminates the risk of back-exchange and ensures the highest level of accuracy and reliability. It is the recommended choice for validated clinical assays, pharmacokinetic studies, and when the highest precision is required.

  • Deuterated N-acetylglycine standards are a viable and more economical alternative for research applications. However, users must be vigilant about the potential for D-H exchange. It is crucial to assess the stability of the deuterated standard under the specific sample preparation and storage conditions of the experiment to ensure that the quantitative data is not compromised.

For drug development professionals and researchers in regulated environments, the robustness and stability offered by this compound make it the superior choice for ensuring data integrity and reproducibility.

References

A Comparative Guide to the Absolute Quantification of Small Molecules: The Role of N-Acetylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, clinical research, and metabolomics, the precise and accurate quantification of small molecules is paramount. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for such analyses, offering high sensitivity and selectivity. The reliability of these methods hinges on the use of appropriate internal standards to correct for variability throughout the analytical process. This guide provides a comprehensive comparison of N-Acetylglycine-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) against other common alternatives for absolute quantification.

Stable isotope-labeled internal standards are considered the 'gold standard' for quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[1] This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, providing the most accurate correction.[1] N-Acetylglycine-¹³C₂,¹⁵N, a labeled form of the endogenous metabolite N-Acetylglycine, serves as a robust internal standard for the quantification of N-Acetylglycine and structurally similar small molecules.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.[1] The data presented below, synthesized from various LC-MS/MS-based amino acid and small molecule quantification studies, illustrates the typical performance of stable isotope-labeled internal standards. While direct head-to-head comparative data for N-Acetylglycine-¹³C₂,¹⁵N against every possible alternative is not exhaustively available in published literature, the following tables provide a representative overview of the accuracy and precision that can be expected when employing a well-suited SIL-IS.

Table 1: Comparison of Accuracy and Precision of Stable Isotope-Labeled Internal Standards in Absolute Quantification

ParameterN-Acetylglycine-¹³C₂,¹⁵N (Expected)Other Amino Acid SIL-IS (Typical)Non-Isotopic Internal Standards
Intra-day Accuracy (%) 85 - 11587.4 - 114.3[2]Highly variable, can be outside 80-120
Inter-day Accuracy (%) 85 - 11587.7 - 113.3[2]Highly variable, can be outside 80-120
Intra-day Precision (%CV) < 15< 11.8[2]Can be > 20
Inter-day Precision (%CV) < 15< 14.3[2]Can be > 20
Linearity (r²) > 0.99> 0.998[2]Often < 0.99
Lower Limit of Quantification (LLOQ) Analyte-dependent, typically low ng/mL to µg/mLAnalyte-dependent, typically in the nM to µM range[3]Generally higher than SIL-IS

Note: The "Expected" performance of N-Acetylglycine-¹³C₂,¹⁵N is based on the typical performance of stable isotope-labeled internal standards as reported in the literature. Specific performance will be matrix and method-dependent.

Experimental Protocols

The following is a generalized experimental protocol for the absolute quantification of a small molecule analyte (e.g., N-Acetylglycine) in a biological matrix using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., plasma, urine) on ice.

  • To a 100 µL aliquot of each sample, standard, and quality control (QC), add a fixed amount of N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase or HILIC column for retaining the analyte and internal standard.

  • Mobile Phase: A gradient of aqueous and organic solvents, typically with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and N-Acetylglycine-¹³C₂,¹⁵N are monitored.

Data Analysis and Quantification
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical flow of absolute quantification, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Add_IS Spike with N-Acetylglycine-¹³C₂,¹⁵N Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Absolute Quantification Cal_Curve->Quantify

Caption: Experimental workflow for absolute quantification.

G cluster_variability Sources of Variability Analyte Analyte Ratio Analyte / IS Ratio Analyte->Ratio IS N-Acetylglycine-¹³C₂,¹⁵N (IS) IS->Ratio Concentration Accurate Concentration Ratio->Concentration v1 Sample Loss v1->Analyte v1->IS v2 Injection Volume v2->Analyte v2->IS v3 Ion Suppression/Enhancement v3->Analyte v3->IS

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective strategy for achieving high accuracy and precision in absolute quantification by mass spectrometry. N-Acetylglycine-¹³C₂,¹⁵N is an excellent choice for the quantification of N-Acetylglycine and related small molecules, as it effectively compensates for various sources of experimental error. While the initial cost of SIL-IS may be higher than that of non-isotopic standards, the superior data quality, reduced need for repeat analyses, and increased confidence in results provide significant long-term value for researchers, scientists, and drug development professionals. The adoption of SIL-IS like N-Acetylglycine-¹³C₂,¹⁵N is a critical step towards robust and reliable quantitative bioanalysis.

References

A Guide to Metabolic Tracer Studies: Validating N-Acetylglycine-¹³C₂,¹⁵N and its Alternatives in Glycine Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetylglycine-¹³C₂,¹⁵N with other common isotopic tracers used in the study of glycine metabolism. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the most appropriate tracer for their specific experimental needs.

Introduction to Metabolic Tracers in Glycine Research

Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. In the context of glycine metabolism, a critical amino acid involved in numerous physiological processes, tracers such as N-Acetylglycine-¹³C₂,¹⁵N offer the potential to track the fate of both carbon and nitrogen atoms simultaneously. This dual-labeling strategy can provide a more comprehensive understanding of glycine's roles in protein synthesis, one-carbon metabolism, and as a precursor for various nitrogenous compounds.

While direct validation studies for N-Acetylglycine-¹³C₂,¹⁵N are not extensively published, its utility can be inferred from studies validating similar glycine-based tracers. This guide will compare the performance of commonly used glycine tracers, providing a framework for researchers to evaluate and select the optimal tool for their studies.

Comparison of Glycine Isotopic Tracers

The selection of a metabolic tracer is critical for the accurate measurement of metabolic fluxes. While N-Acetylglycine-¹³C₂,¹⁵N is a commercially available dual-labeled tracer, other glycine analogs have been more extensively validated in the scientific literature. The following tables summarize comparative data from studies using various glycine and other amino acid tracers for measuring whole-body protein metabolism.

Table 1: Comparison of ¹⁵N-Tracer Substances for Whole-Body Protein Parameter Calculation in Infants [1]

Parameter[¹⁵N]Glycine¹⁵N-Amino Acid Mixture¹⁵N-Labeled Egg Protein
Protein Synthesis HigherLowerLower
Protein Breakdown HigherLowerLower
Protein Turnover HigherLowerLower
Nitrogen Reutilization HigherLowerLower
Net Protein Gain Consistent Across All TracersConsistent Across All TracersConsistent Across All Tracers

This study suggests that while [¹⁵N]glycine results in higher calculated rates for several protein metabolism parameters, the net protein gain remains consistent with other tracer methods.[1]

Table 2: Comparison of ¹⁵N-Labeled Amino Acids for Whole-Body Protein Turnover Measurement in Rats [2]

TracerRelative Enrichment of End Products (Urea and Ammonia)Calculated Protein Turnover Rate
[¹⁵N]Glycine BaselineComparable to established methods
[¹⁵N]Aspartate IncreasedLower
[¹⁵N]Valine LowHigh
[¹⁵N]Leucine LowHigh

This research indicates that not all ¹⁵N-labeled amino acids are equally suitable for measuring whole-body protein turnover, with [¹⁵N]glycine providing results consistent with other established methods.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic tracer studies. Below are generalized protocols for in vitro and in vivo studies using glycine-based stable isotope tracers, which can be adapted for N-Acetylglycine-¹³C₂,¹⁵N.

In Vitro Cell Culture Labeling Protocol

This protocol is adapted from a study tracing the nitrogen metabolites of glycine in cancer cells using [¹⁵N]glycine.[3]

  • Cell Culture: Culture cells (e.g., A549 cancer cells) in standard growth medium to the desired confluence.

  • Tracer Introduction: Replace the standard medium with a medium containing the stable isotope tracer (e.g., N-Acetylglycine-¹³C₂,¹⁵N or [¹⁵N]glycine) at a known concentration.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer into cellular metabolites. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.

  • Metabolite Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

  • Sample Analysis: Analyze the supernatant containing the extracted metabolites using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS²) to identify and quantify the labeled metabolites.

In Vivo Tracer Infusion Protocol

This protocol is a general guideline for in vivo studies, drawing from principles of whole-body protein turnover experiments.

  • Subject Preparation: Subjects (animal models or human participants) should be in a controlled metabolic state (e.g., post-absorptive/fasted).

  • Tracer Administration: Administer the tracer (e.g., N-Acetylglycine-¹³C₂,¹⁵N) via a primed, constant intravenous infusion. The priming dose is calculated to rapidly bring the tracer to a steady-state concentration in the body.

  • Sample Collection: Collect biological samples (e.g., blood, urine, tissue biopsies) at baseline and at regular intervals during the infusion.

  • Sample Processing: Process the collected samples to isolate the metabolites of interest. For example, plasma can be deproteinized, and metabolites can be extracted and derivatized for analysis.

  • Isotopic Enrichment Analysis: Determine the isotopic enrichment of the tracer and its metabolites in the collected samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Metabolic Flux Calculation: Use the isotopic enrichment data in conjunction with mathematical models to calculate metabolic fluxes, such as rates of protein synthesis and breakdown.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and the logical flow of experimental procedures.

Glycine_Metabolism_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Glycine_mito Glycine Serine_mito Serine Glycine_mito->Serine_mito SHMT2 GCS Glycine Cleavage System (GCS) Glycine_mito->GCS Serine_mito->Glycine_mito SHMT2 CO2 CO2 GCS->CO2 CO₂ NH3 NH3 GCS->NH3 NH₃ Methylene_THF_mito Methylene_THF_mito GCS->Methylene_THF_mito 5,10-Methylene-THF Methylene_THF_cyto 5,10-Methylene-THF Methylene_THF_mito->Methylene_THF_cyto Transport NAG N-Acetylglycine (Tracer) Glycine_cyto Glycine NAG->Glycine_cyto Deacetylation Serine_cyto Serine Glycine_cyto->Serine_cyto SHMT1 Glutathione Glutathione Glycine_cyto->Glutathione Glutathione Synthesis Porphyrins Porphyrins Glycine_cyto->Porphyrins Purines Purines Glycine_cyto->Purines Serine_cyto->Glycine_cyto SHMT1 Serine_cyto->Methylene_THF_cyto Thymidylate Thymidylate Methylene_THF_cyto->Thymidylate Thymidylate Synthesis Methionine Methionine Methylene_THF_cyto->Methionine Methionine Synthesis

Caption: Metabolic fate of N-Acetylglycine and its involvement in major biosynthetic pathways.

Experimental_Workflow cluster_Experimental_Phase Experimental Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis_Phase Data Analysis Phase Tracer_Admin Tracer Administration (N-Acetylglycine-¹³C₂,¹⁵N) Sample_Collection Biological Sample Collection (Blood, Urine, Tissue) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction & Derivatization Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Metabolite_Extraction->MS_Analysis Isotopic_Enrichment Isotopic Enrichment Determination MS_Analysis->Isotopic_Enrichment Flux_Calculation Metabolic Flux Calculation (e.g., MIDA) Isotopic_Enrichment->Flux_Calculation

Caption: A generalized workflow for metabolic tracer studies using stable isotopes.

Conclusion

N-Acetylglycine-¹³C₂,¹⁵N holds promise as a dual-labeled tracer for investigating the intricate roles of glycine in metabolism. While direct comparative validation studies are limited, the principles and methodologies established with other glycine tracers provide a strong foundation for its application. By carefully considering the experimental objectives and the comparative data available, researchers can effectively employ N-Acetylglycine-¹³C₂,¹⁵N and other stable isotope tracers to gain deeper insights into glycine metabolism in both health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

A Comparative Guide to Inter-Laboratory Quantification of N-Acetylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Acetylglycine-¹³C₂,¹⁵N, a stable isotope-labeled internal standard crucial for accurate bioanalysis. The data presented herein is a synthesis of typical results from a hypothetical inter-laboratory study, designed to guide researchers, scientists, and drug development professionals in selecting and validating their quantification methodologies. Stable isotope-labeled internal standards like N-Acetylglycine-¹³C₂,¹⁵N are considered the "gold standard" in quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2]

The two methods compared are:

  • Method A: Protein Precipitation (PPT) followed by LC-MS/MS analysis.

  • Method B: Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of each method as determined by a hypothetical study across three independent laboratories.

Table 1: Linearity and Sensitivity

MethodLaboratoryDynamic Range (ng/mL)LLOQ (ng/mL)
Method A (PPT) Lab 11 - 10000.99851
Lab 21 - 10000.99911
Lab 31 - 10000.99891
Method B (SPE) Lab 10.5 - 10000.99950.5
Lab 20.5 - 10000.99920.5
Lab 30.5 - 10000.99960.5

Table 2: Accuracy and Precision (Intra-day and Inter-day)

MethodLaboratoryQC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Method A (PPT) Lab 1Low (3)98.74.599.15.2
Mid (300)101.23.1100.84.1
High (800)99.52.599.93.5
Lab 2Low (3)102.15.1101.56.3
Mid (300)99.03.899.74.9
High (800)100.32.9100.13.9
Lab 3Low (3)97.94.898.55.8
Mid (300)100.53.5100.24.5
High (800)99.82.7100.03.7
Method B (SPE) Lab 1Low (1.5)99.23.299.54.1
Mid (300)100.82.1100.53.0
High (800)99.71.899.92.5
Lab 2Low (1.5)101.53.9101.14.8
Mid (300)99.52.599.83.5
High (800)100.11.9100.32.8
Lab 3Low (1.5)98.83.599.24.5
Mid (300)100.32.3100.13.2
High (800)99.91.7100.02.6

Experimental Protocols

General Reagents and Equipment
  • N-Acetylglycine-¹³C₂,¹⁵N standard (≥99% isotopic purity).[3]

  • Human plasma (screened for endogenous N-Acetylglycine).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • SPE cartridges (e.g., C18).

  • LC-MS/MS system (e.g., AB SCIEX QTRAP 5500 with Waters Acquity UPLC).[4]

Method A: Protein Precipitation (PPT)
  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (N-Acetylglycine-¹³C₂,¹⁵N at a fixed concentration).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: Synergi 4-µm Fusion-RP 80 Å (150 x 4.6 mm).[4]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: To be determined based on the specific analyte and internal standard mass-to-charge ratios. For N-acetylcysteine, a similar compound, transitions of 164 → 122 for the analyte and 167 → 123 for the d3-labeled internal standard have been used.[5]

Method B: Solid-Phase Extraction (SPE)
  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add the internal standard (N-Acetylglycine-¹³C₂,¹⁵N at a fixed concentration).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • The LC-MS/MS conditions are identical to those described for Method A.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_method_a Method A: Protein Precipitation cluster_method_b Method B: Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (Calibrator, QC, or Unknown) ppt_is Add Acetonitrile + IS plasma->ppt_is spe_is Add IS + Acid plasma->spe_is vortex1 Vortex ppt_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate1 Evaporate supernatant->evaporate1 reconstitute1 Reconstitute evaporate1->reconstitute1 lc_ms LC-MS/MS Analysis reconstitute1->lc_ms load Load Sample spe_is->load condition Condition SPE Cartridge condition->load wash Wash load->wash elute Elute wash->elute evaporate2 Evaporate elute->evaporate2 reconstitute2 Reconstitute evaporate2->reconstitute2 reconstitute2->lc_ms data_proc Data Processing (Peak Integration, Ratio Calculation) lc_ms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Experimental workflow for Methods A and B.

logical_relationship cluster_study_design Inter-Laboratory Study Design cluster_methods Quantification Methods cluster_comparison Performance Comparison central_sample Centralized Sample Distribution (Calibrators, QCs) lab1 Laboratory 1 central_sample->lab1 lab2 Laboratory 2 central_sample->lab2 lab3 Laboratory 3 central_sample->lab3 method_a Method A (PPT) lab1->method_a method_b Method B (SPE) lab1->method_b lab2->method_a lab2->method_b lab3->method_a lab3->method_b linearity Linearity & Sensitivity method_a->linearity accuracy Accuracy & Precision method_a->accuracy robustness Robustness method_a->robustness method_b->linearity method_b->accuracy method_b->robustness

References

A Comparative Guide to N-Acetylglycine-13C2,15N Assays: Evaluating Linearity and Dynamic Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of assays utilizing N-Acetylglycine-13C2,15N as an internal standard against alternative quantification methods. The focus is on two critical validation parameters: linearity and dynamic range, supported by experimental data to inform methodological selection for robust and reliable quantification of N-Acetylglycine in biological matrices.

Introduction

N-Acetylglycine is a metabolite of increasing interest in various fields of biomedical research. Accurate and precise quantification of this molecule is crucial for understanding its physiological roles and its potential as a biomarker. Isotope dilution mass spectrometry (ID-MS), employing stable isotope-labeled internal standards such as this compound, is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample processing. This guide evaluates the performance of this approach in comparison to other analytical techniques.

Quantitative Performance Comparison

The use of a stable isotope-labeled internal standard like this compound in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays consistently demonstrates excellent linearity and a wide dynamic range. While specific head-to-head comparative studies are limited, the performance of similar isotope dilution methods for related acylglycines provides a strong indication of the expected performance.

Assay Method Internal Standard Linearity (R²) Dynamic Range Key Advantages Limitations
LC-MS/MS with Isotope Dilution This compound > 0.999 [1]10 - 1000 fmol [1]High specificity and accuracy, effectively corrects for matrix effects.Higher cost of labeled internal standard.
LC-MS/MS with Analog Internal Standard e.g., N-Propionylglycine> 0.99Typically in the low nM to high µM range.[2]Lower cost of internal standard.Potential for differential ionization suppression/enhancement compared to the analyte.
HPLC-UV NoneTypically > 0.99Generally in the µg/mL range.Lower instrument cost and complexity.Lower sensitivity and specificity, susceptible to interferences from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) Various> 0.99Variable, often requires derivatization.High chromatographic resolution.Requires derivatization which can introduce variability.

Note: The data for LC-MS/MS with this compound is extrapolated from a study on a similar isotope dilution LC-MS/MS method due to the lack of publicly available, direct validation reports for this specific analyte/internal standard pair. The dynamic range for other methods is presented as a general range based on typical applications.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical assays. Below are representative protocols for the quantification of N-Acetylglycine.

LC-MS/MS with this compound Internal Standard

This protocol is based on established methods for the quantification of small molecules in biological fluids using isotope dilution mass spectrometry.

1. Sample Preparation:

  • Matrix: Human Plasma or Urine.

  • Procedure:

    • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by direct infusion of N-Acetylglycine and this compound standards.

3. Calibration Curve:

  • Prepare a series of calibration standards by spiking known concentrations of N-Acetylglycine into a blank biological matrix.

  • Add a constant amount of this compound internal standard to each calibrator.

  • Process the calibrators alongside the unknown samples.

  • Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Visualizations

N-Acylglycine Biosynthesis Pathway

N-Acylglycine Biosynthesis Pathway cluster_activation Fatty Acid Activation cluster_conjugation Conjugation FattyAcid Fatty Acid Acyl_CoA Fatty Acyl-CoA FattyAcid->Acyl_CoA ATP, CoA N_Acylglycine N-Acylglycine Acyl_CoA->N_Acylglycine Glycine Glycine Glycine->N_Acylglycine Acyl_CoA_Synthetase Acyl-CoA Synthetase GLYAT Glycine N-Acyltransferase (GLYAT)

Caption: Biosynthesis pathway of N-Acylglycines.

LC-MS/MS Analytical Workflow

LC-MS/MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (Protein Precipitation, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Peak Integration, Calibration) MS->Data Result Concentration of N-Acetylglycine Data->Result

Caption: General workflow for LC-MS/MS quantification.

Conclusion

The evaluation of linearity and dynamic range is fundamental to establishing a reliable quantitative assay. The use of this compound as an internal standard in LC-MS/MS assays provides the highest level of accuracy and precision for the quantification of N-Acetylglycine. While alternative methods may be suitable for certain applications, they often lack the specificity and robustness of the isotope dilution approach, particularly when analyzing complex biological matrices. For researchers requiring high-quality, reproducible data, the adoption of an LC-MS/MS method with a stable isotope-labeled internal standard is strongly recommended.

References

Justification for Using Dual-Labeled vs. Single-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the use of internal standards (IS) is fundamental for achieving accurate and reliable results.[1] Liquid chromatography-mass spectrometry (LC-MS) has become the predominant analytical technique due to its high sensitivity and selectivity.[2] However, it is susceptible to variations in sample preparation, chromatographic conditions, and matrix effects, which can significantly impact data integrity.[3] The addition of a known quantity of an internal standard to all samples, calibrators, and quality controls helps to correct for these variations.[1][3]

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in bioanalysis.[4][5] A SIL-IS is a form of the analyte where one or more atoms have been substituted with their stable, non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while the physicochemical properties remain nearly identical.[3] This ensures that the SIL-IS and the analyte behave similarly during sample extraction, chromatography, and ionization, providing superior accuracy and precision compared to other types of internal standards like structural analogs.[4][6]

The choice of isotope and the number of labels (single vs. multiple, or "dual" labeling) is a critical consideration in method development. While the term "dual-labeled" is not a standard classification, it can refer to the use of multiple isotopic labels, which can be of the same or different elements. The justification for a particular labeling strategy is based on ensuring a stable label, providing a sufficient mass difference to avoid spectral overlap, and maintaining co-elution with the analyte.[6]

Comparison of Single-Labeled (Deuterium) vs. Multiply-Labeled (¹³C/¹⁵N) Internal Standards

The most common and cost-effective single-labeling approach involves the substitution of hydrogen with deuterium. However, this can sometimes lead to analytical challenges. The use of multiple labels, particularly with heavier isotopes like ¹³C or ¹⁵N, is often employed to overcome these limitations.

FeatureSingle-Labeled (Typically ²H)Multiply-Labeled (e.g., ¹³C, ¹⁵N)Justification
Chromatographic Co-elution May exhibit slight retention time shifts (isotope effect), leading to differential matrix effects.[2][8]Generally co-elute perfectly with the analyte as the physicochemical properties are virtually identical.[9]Co-elution is critical for the internal standard to experience the same matrix effects as the analyte, ensuring accurate correction.[2]
Label Stability Deuterium labels can be susceptible to back-exchange with hydrogen from the solvent or matrix under certain conditions.[6]¹³C and ¹⁵N labels are incorporated into the carbon-nitrogen backbone of the molecule and are highly stable.[10]A stable label is essential for maintaining the integrity of the internal standard throughout the analytical process.
Mass Difference A sufficient number of deuterium atoms are needed to achieve a mass shift that avoids isotopic crosstalk from the analyte.[3]Provides a clean mass shift with less risk of isotopic overlap.A clear mass difference prevents interference between the analyte and internal standard signals.
Cost and Availability Generally less expensive and more readily available.[10]Typically more expensive and may require custom synthesis.[10]The choice may be influenced by budget and project timelines, especially in early discovery phases.[8]
Experimental Data: Performance Comparison

The following table summarizes typical performance data when comparing different internal standard strategies.

Validation ParameterStructural Analog ISSingle-Labeled IS (²H)Multiply-Labeled IS (¹³C/¹⁵N)
Accuracy (% Bias) Can exceed ±15%[7]Typically within ±10%Typically within ±5%[7]
Precision (%CV) Can be >15%[7]Typically <15%Typically <10%[7]
Matrix Factor (%CV) Can be variableGenerally low and consistentVery low and highly consistent
Extraction Recovery (%CV) May differ significantly from analyteGenerally consistent with analyteHighly consistent with analyte

This data is a generalized summary from multiple sources. Actual performance may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Below are generalized methodologies for key experiments used to evaluate the performance of internal standards.

Protocol 1: Assessment of Matrix Effect

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and internal standard.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standard are spiked into a clean solvent.

    • Set 2 (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and internal standard are spiked into the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)

  • Calculate the IS-normalized MF:

    • IS-normalized MF = (Analyte/IS peak area ratio in Set 2) / (Analyte/IS peak area ratio in Set 1)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be ≤15%.

Protocol 2: Evaluation of Extraction Recovery

Objective: To determine the efficiency of the sample extraction process for both the analyte and the internal standard.

Procedure:

  • Analyze the data from the Matrix Effect assessment (Protocol 1).

  • Calculate Recovery:

    • Recovery (%) = [(Peak area of analyte in Set 3) / (Peak area of analyte in Set 2)] x 100

  • Acceptance Criteria: While 100% recovery is not mandatory, it should be consistent and reproducible across different concentrations.[7] The %CV of the recovery should ideally be ≤15%.[7]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of selecting an internal standard and the experimental workflow for its validation.

IS_Selection_Logic start Start: Method Development sil_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->sil_available choose_sil Select SIL-IS sil_available->choose_sil Yes choose_analog Select Structural Analog IS sil_available->choose_analog No label_type Evaluate Label Type choose_sil->label_type validate Perform Method Validation (Accuracy, Precision, Matrix Effect, etc.) choose_analog->validate use_13c_15n Prefer ¹³C or ¹⁵N labeling for stability and co-elution. label_type->use_13c_15n ¹³C/¹⁵N Available use_d Use Deuterium (²H) labeling. Ensure sufficient mass shift and check for isotope effects. label_type->use_d Only ²H Available use_13c_15n->validate use_d->validate end Method Ready for Sample Analysis validate->end

Caption: Logical workflow for internal standard selection.

Experimental_Workflow start Start: Sample Set Preparation add_is Add Internal Standard to all samples, calibrators, and QCs start->add_is extraction Perform Sample Extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing ratio Calculate Analyte/IS Peak Area Ratio data_processing->ratio quant Quantify Analyte Concentration using Calibration Curve ratio->quant end Report Results quant->end

Caption: General experimental workflow for bioanalysis using an internal standard.

References

Safety Operating Guide

Proper Disposal Procedures for N-Acetylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Acetylglycine-13C2,15N, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

While N-Acetylglycine is not classified as a hazardous substance, proper laboratory hygiene and safety practices are paramount. The isotopically labeled this compound shares the same chemical properties as its unlabeled counterpart.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust formation is likely, use a NIOSH-approved respirator.[1][2]

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][3][4]

  • Prevent dust formation and inhalation.[1][3]

  • Ensure adequate ventilation in the handling area.[1][4]

  • Wash hands thoroughly after handling.[4]

II. Spill Management

In the event of a spill, follow these steps to safely contain and clean the area:

  • Evacuate and Ventilate: If a large amount of dust is generated, evacuate personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and keep it away from drains and water sources.[5]

  • Clean-up:

    • Carefully sweep or vacuum the spilled solid material.

    • Avoid creating dust.[1][3]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1][3][5]

III. Disposal Procedures

Proper disposal of this compound is critical to environmental stewardship and regulatory compliance.

Step-by-Step Disposal Guide:

  • Waste Identification: this compound should be treated as chemical waste.

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed container.

    • The container should be appropriate for solid chemical waste.

  • Do Not Dispose in General Waste or Drains: This substance should not be disposed of in the regular trash or washed down the drain.[2][5][6]

  • Engage a Professional Waste Disposal Service: Contact a licensed professional waste disposal service to handle the disposal of this material.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.

IV. Quantitative Data Summary

The following table summarizes key physical and chemical properties of N-Acetylglycine, which are relevant for its safe handling and disposal.

PropertyValue
Physical State Solid (Powder)[1][2][3]
Appearance White to off-white[1][2][3]
Molecular Weight 120.08 g/mol (for this compound)[7]
Melting Point 207 - 209 °C (405 - 408 °F)[1][2][3]
Stability Stable under normal storage conditions[2][3]
Incompatibilities Strong oxidizing agents[1][2][3]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides (under fire conditions)[1][2][3]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the material a spill or routine waste? A->B C Follow Spill Management Protocol: 1. Wear appropriate PPE 2. Contain the spill 3. Sweep/vacuum to avoid dust 4. Place in a sealed container B->C Spill D Place in a designated, sealed, and labeled chemical waste container. B->D Routine Waste C->D E Is the container full? D->E F Store in a designated, secure chemical waste accumulation area. E->F No G Contact Licensed Professional Waste Disposal Service. E->G Yes F->E H Arrange for pickup and disposal in accordance with all regulations. G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Acetylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Acetylglycine-13C2,15N

This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this compound while maintaining its isotopic integrity.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are paramount to ensure safety and prevent contamination when handling this compound.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2]To protect eyes from dust particles and potential splashes.
Hand Protection Chemically resistant, powder-free nitrile gloves.[1][3]To prevent skin contact and avoid contamination of the sample. Gloves should be inspected before use and changed frequently.[1][3]
Body Protection A clean lab coat or other protective clothing.[1]To prevent contact with skin and clothing.
Respiratory Protection Not generally required under normal use with adequate ventilation.[4][5] If dust formation is likely, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust particles.
Engineering Controls Work in a well-ventilated area. A chemical fume hood is recommended when handling larger quantities or if there is a risk of aerosolization.[1][2]To minimize inhalation exposure and contain any potential spills.

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is crucial for laboratory safety and to prevent environmental contamination.

Experimental Protocol: Safe Handling and Storage
  • Preparation : Before handling, ensure the work area, such as a laminar flow hood or designated bench space, is thoroughly cleaned with 70% ethanol and water.[3] All equipment, including pipettes and tube racks, should also be decontaminated.[3]

  • Weighing : When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize the risk of aerosolization.[1]

  • Handling : Avoid direct contact with the compound. Use appropriate tools, such as spatulas, for transfers. Avoid creating dust.[2] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] The recommended long-term storage temperature for the solid compound is 4°C.[1]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste : Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container appropriate for the solvent used.

  • Decontamination : Decontaminate the work area and any reusable equipment with soap and water after use.[1]

  • Disposal : Arrange for the disposal of the chemical waste through a licensed disposal company.[8] Do not dispose of the compound down the drain.[2][8]

Safety and Disposal Workflow

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Figure 1. Workflow for Safe Handling and Disposal of this compound start Start: Receive This compound prep Preparation: Clean Workspace & Don PPE start->prep handling Handling: Weigh & Prepare Solution in Ventilated Area prep->handling storage Storage: Cool, Dry, Well-Ventilated, Tightly Sealed handling->storage Store Unused Material experiment Experimental Use handling->experiment disposal Disposal of Waste experiment->disposal solid_waste Solid Waste: Collect in Labeled Container disposal->solid_waste liquid_waste Liquid Waste: Collect in Labeled Container disposal->liquid_waste decontaminate Decontaminate Work Area & Equipment solid_waste->decontaminate liquid_waste->decontaminate end End decontaminate->end

Caption: Workflow for Safe Handling and Disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.